Product packaging for Efonidipine(Cat. No.:CAS No. 111011-63-3)

Efonidipine

Cat. No.: B1671133
CAS No.: 111011-63-3
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a carboxylic ester resulting from the formal condensation of the carboxy group of 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with the hydroxy group of 2-[benzyl(phenyl)amino]ethanol. It is a C-nitro compound, a carboxylic ester, a tertiary amino compound and a dihydropyridine.
Efonidipine is a calcium channel blocker of the dihydropyridine class, commercialized by Shionogi & Co. (Japan). Initially, it was marketed in 1995 under the trade name, Landel. The drug has been shown to block T-type in addition to L-type calcium channels. It has also been studied in atherosclerosis and acute renal failure. This drug is also known as NZ-105, and several studies have been done on its pharmacokinetics in animals.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N3O7P B1671133 Efonidipine CAS No. 111011-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFSAJIGAJDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043988
Record name Efonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

746.9±60.0 °C
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

poorly soluble
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

111011-63-3
Record name Landel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efonidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Efonidipine's Dual Blockade of L-type and T-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a dihydropyridine calcium channel blocker that distinguishes itself from others in its class through its dual inhibitory action on both L-type and T-type voltage-gated calcium channels.[1][2] This unique pharmacological profile confers upon this compound a distinct therapeutic advantage, particularly in the management of hypertension. While its L-type channel blockade in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure, its concurrent inhibition of T-type channels, notably in the sinoatrial node, mitigates the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[2][3] This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and clinical implications of this compound's dual calcium channel blockade.

Mechanism of Action: A Dual Approach to Calcium Channel Modulation

This compound's primary mechanism of action involves the physical obstruction of calcium ion influx through both L-type (long-lasting) and T-type (transient) calcium channels.[1][2]

  • L-type Calcium Channel Blockade: Predominantly located on vascular smooth muscle cells, L-type calcium channels are crucial for mediating vasoconstriction. By inhibiting these channels, this compound induces arterial vasodilation, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[2]

  • T-type Calcium Channel Blockade: T-type calcium channels are expressed in various tissues, including the sinoatrial (SA) node of the heart and the afferent and efferent arterioles of the kidneys.[3][4] In the SA node, these channels play a role in the pacemaker potential. This compound's blockade of T-type channels in this region slows the heart rate, thereby preventing the reflex tachycardia that can be a limiting side effect of selective L-type channel blockers.[3][5] This action contributes to a more favorable cardiac oxygen supply-demand balance. Furthermore, the inhibition of T-type channels in the renal microvasculature is implicated in this compound's renoprotective effects.[4]

The dual blockade of L- and T-type calcium channels by this compound results in a synergistic antihypertensive effect with the added benefit of heart rate control and potential organ protection.

Quantitative Data on this compound's Channel Blockade

The inhibitory potency of this compound on L-type and T-type calcium channels has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: Inhibitory Potency (IC50) of this compound on T-type Calcium Channels

Cell TypeStimulation Frequency (Hz)IC50 (M)Reference
Guinea-pig ventricular myocytes11.3 x 10⁻⁸[6]
Guinea-pig ventricular myocytes0.22.0 x 10⁻⁶[6]
Guinea-pig ventricular myocytes0.056.3 x 10⁻⁶[6]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the channel's activity.

Table 2: Clinical Efficacy of this compound in Hypertension

Study DesignPatient PopulationThis compound DoseChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)Reference
Randomized, Double-Blind, ComparativeStage-I Hypertension (Indian population)40 mg once daily (28 days)-18.2 ± 12.2-10.7 ± 7.0-8.1 ± 8.3[7][8]
Prospective, Open-Label, Single-ArmMild-to-Moderate Hypertension40 mg once daily (12 weeks)From 144.6 ± 8.2 to 132.9 ± 13.5From 96.9 ± 5.4 to 88.3 ± 8.6From 81.5 ± 5.3 to 71.8 ± 9.9[3]
Randomized, ComparativeHypertension40 mg once daily (90 days)From 155.17 ± 10.38 to 132.92 ± 9.60Not ReportedFrom 83.5 ± 7.2 to 80.1 ± 6.3[2]

Experimental Protocols

The characterization of this compound's effects on L-type and T-type calcium channels has been predominantly achieved through electrophysiological techniques, particularly the whole-cell patch-clamp method. While specific, detailed protocols from every cited study are not exhaustively available in the public domain, the following represents a generalized, yet detailed, methodology based on standard practices for such experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring L- and T-type Calcium Currents

Objective: To measure the inhibitory effect of this compound on voltage-gated L-type and T-type calcium currents in isolated cardiac myocytes.

Materials:

  • Cell Preparation: Single ventricular myocytes isolated from guinea pig hearts.

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) (0.003 mM) is often included to block Na⁺ currents.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • This compound Stock Solution: Prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the external solution.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and analysis software.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with the internal solution.

Methodology:

  • Cell Plating: Isolated myocytes are allowed to adhere to the bottom of a recording chamber mounted on the stage of an inverted microscope.

  • Perfusion: The recording chamber is continuously perfused with the external solution at a constant flow rate.

  • Pipette Positioning and Sealing: A patch pipette filled with the internal solution is brought into contact with the cell membrane of a myocyte using a micromanipulator. Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Holding Potential: The cell membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Depolarization Steps: To elicit calcium currents, the membrane potential is depolarized to various test potentials.

      • T-type current isolation: A holding potential of around -90 mV is used, and depolarizing pulses to around -30 mV are applied.

      • L-type current isolation: To inactivate T-type channels, a holding potential of around -40 mV is used, and depolarizing pulses to around 0 mV are applied.

  • Data Acquisition: The resulting ionic currents are recorded by the patch-clamp amplifier, filtered, digitized, and stored for analysis.

  • Drug Application: After recording baseline currents, the external solution containing this compound at various concentrations is perfused into the chamber. The effect of the drug on the calcium currents is then recorded.

  • Data Analysis: The peak amplitude of the calcium currents before and after drug application is measured. The percentage of inhibition is calculated for each this compound concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of this compound's Dual Calcium Channel Blockade

Efonidipine_Mechanism cluster_L_type L-type Ca²⁺ Channel cluster_T_type T-type Ca²⁺ Channel This compound This compound L_channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_channel Blocks T_channel T-type Ca²⁺ Channel (Sinoatrial Node) This compound->T_channel Blocks Vasodilation Vasodilation Reduced_HR ↓ Heart Rate Ca_influx_L Ca²⁺ Influx L_channel->Ca_influx_L Opens Vasoconstriction Vasoconstriction Ca_influx_L->Vasoconstriction Blood_Pressure ↑ Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP ↓ Blood Pressure Ca_influx_T Ca²⁺ Influx T_channel->Ca_influx_T Opens Pacemaker_Potential Pacemaker Potential (Phase 4 Depolarization) Ca_influx_T->Pacemaker_Potential Heart_Rate ↑ Heart Rate Pacemaker_Potential->Heart_Rate Vasodilation->Reduced_BP Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiac Myocytes Seal_Formation Form GΩ Seal Cell_Isolation->Seal_Formation Solution_Prep Prepare External and Internal Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull and Fire-Polish Patch Pipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline Ca²⁺ Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Ca²⁺ Currents with this compound Apply_this compound->Record_Drug_Effect Measure_Currents Measure Peak Current Amplitudes Record_Drug_Effect->Measure_Currents Calculate_Inhibition Calculate % Inhibition Measure_Currents->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50 Efonidipine_Effects This compound This compound L_Block L-type Ca²⁺ Channel Blockade This compound->L_Block T_Block T-type Ca²⁺ Channel Blockade This compound->T_Block Vasodilation Vasodilation (Vascular Smooth Muscle) L_Block->Vasodilation HR_Slowing Heart Rate Slowing (Sinoatrial Node) T_Block->HR_Slowing Renal_Arteriole_Dilation Afferent & Efferent Arteriole Dilation T_Block->Renal_Arteriole_Dilation Antihypertensive_Effect Antihypertensive Effect Vasodilation->Antihypertensive_Effect No_Reflex_Tachycardia Absence of Reflex Tachycardia HR_Slowing->No_Reflex_Tachycardia Renoprotective_Effect Renoprotective Effect Renal_Arteriole_Dilation->Renoprotective_Effect

References

In-Depth Technical Guide: Pharmacodynamics of Efonidipine Hydrochloride Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride ethanolate, a dihydropyridine calcium channel blocker, exhibits a unique pharmacodynamic profile characterized by its dual blockade of both L-type and T-type voltage-gated calcium channels. This dual action confers a potent antihypertensive effect coupled with a favorable cardiovascular and renal protective profile. Unlike traditional L-type selective calcium channel blockers, this compound's T-type channel inhibition mitigates reflex tachycardia and offers additional benefits in reducing heart rate and protecting against renal injury. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Visual representations of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological properties.

Mechanism of Action: Dual Blockade of L- and T-Type Calcium Channels

This compound's primary mechanism of action lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes by blocking voltage-gated calcium channels.[1] A key feature that distinguishes this compound from many other dihydropyridine calcium channel blockers is its ability to block both L-type (Long-lasting) and T-type (Transient) calcium channels.[1][2][3][4][5][6]

  • L-type Calcium Channel Blockade: Predominantly located on vascular smooth muscle, L-type calcium channels play a crucial role in regulating vascular tone.[1][6] By inhibiting these channels, this compound induces vasodilation, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[1][6]

  • T-type Calcium Channel Blockade: T-type calcium channels are primarily found in the sinoatrial (SA) node of the heart and afferent arterioles of the kidneys.[5][6] Inhibition of T-type channels in the SA node contributes to a decrease in heart rate, a unique property that counteracts the reflex tachycardia often associated with potent vasodilation caused by L-type channel blockade alone.[2][4][5][7] In the renal vasculature, T-type channel blockade contributes to the dilation of both afferent and efferent arterioles, a mechanism implicated in its renal protective effects.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its therapeutic effects.

Efonidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Sinoatrial Node Cell cluster_Renal Renal Arterioles Efonidipine_Vascular This compound L_Channel_Vascular L-type Ca²⁺ Channel Efonidipine_Vascular->L_Channel_Vascular Blocks Ca_Influx_Vascular ↓ Ca²⁺ Influx L_Channel_Vascular->Ca_Influx_Vascular Vasodilation Vasodilation Ca_Influx_Vascular->Vasodilation BP_Reduction ↓ Blood Pressure Vasodilation->BP_Reduction HR_Reduction ↓ Heart Rate BP_Reduction->HR_Reduction Mitigates Reflex Tachycardia Efonidipine_Cardiac This compound T_Channel_Cardiac T-type Ca²⁺ Channel Efonidipine_Cardiac->T_Channel_Cardiac Blocks Ca_Influx_Cardiac ↓ Ca²⁺ Influx T_Channel_Cardiac->Ca_Influx_Cardiac Ca_Influx_Cardiac->HR_Reduction Efonidipine_Renal This compound Afferent_Arteriole Afferent Arteriole Dilation Efonidipine_Renal->Afferent_Arteriole Efferent_Arteriole Efferent Arteriole Dilation Efonidipine_Renal->Efferent_Arteriole Renal_Protection Renal Protection Afferent_Arteriole->Renal_Protection Efferent_Arteriole->Renal_Protection

Caption: Signaling pathway of this compound's dual calcium channel blockade.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various preclinical and clinical studies on this compound.

Table 1: In Vitro Inhibitory Activity
TargetCell Type/PreparationParameterValueReference
T-type Ca²⁺ CurrentGuinea-pig ventricular myocytesIC₅₀1.3 x 10⁻⁸ M (at 1 Hz)[5]
T-type Ca²⁺ CurrentGuinea-pig ventricular myocytesIC₅₀2.0 x 10⁻⁶ M (at 0.2 Hz)[5]
T-type Ca²⁺ CurrentGuinea-pig ventricular myocytesIC₅₀6.3 x 10⁻⁶ M (at 0.05 Hz)[5]
Caᵥ3.2 T-type ChannelRecombinant cell lineIC₅₀< 3 µM[8]
Angiotensin II-induced Aldosterone SecretionH295R human adrenocarcinoma cellsInhibitionDose-dependent, complete at 3 µmol/L[2]
K⁺-induced Aldosterone SecretionH295R human adrenocarcinoma cellsInhibitionDose-dependent, complete at 0.1 µmol/L[2]
Table 2: In Vivo Effects in Animal Models
Animal ModelTreatmentParameterResultReference
Spontaneously Hypertensive Rats (SHR)This compound (0.075% in diet for 20 weeks)Systolic Blood PressureSuppressed elevation[9]
Spontaneously Hypertensive Rats (SHR)This compound (0.075% in diet for 20 weeks)Urinary Protein ExcretionMaintained at normal levels[9]
Partially Nephrectomized SHRThis compound (8 weeks)Systolic Blood PressureReduced from 267±7 mmHg to 181±7 mmHg[10][11]
Partially Nephrectomized SHRThis compound (8 weeks)Urinary Protein ExcretionSuppressed (180±16 mg/day vs. 301±28 mg/day in control)[10][11]
Table 3: Clinical Efficacy in Hypertensive Patients
Study PopulationTreatmentParameterBaselinePost-treatmentP-valueReference
Mild-to-moderate hypertension (n=52)This compound (40-60 mg/day for 12 weeks)Resting Heart Rate81.5±5.3 beats/min71.8±9.9 beats/min<0.0001[3]
Mild-to-moderate hypertension (n=52)This compound (40-60 mg/day for 12 weeks)Sitting Systolic BP144.6±8.2 mmHg132.9±13.5 mmHg<0.0001[3]
Mild-to-moderate hypertension (n=52)This compound (40-60 mg/day for 12 weeks)Sitting Diastolic BP96.9±5.4 mmHg88.3±8.6 mmHg<0.0001[3]
Mild to severe hypertension (n=18)Switched to this compound (40 mg/day for 12 weeks)Heart Rate94±7 bpm86±11 bpm<0.05[6][7]
Stage-I Hypertension (n=95)This compound (40 mg/day for 28 days)Systolic BP Reduction-18.2 ± 12.2 mmHg-[12]
Stage-I Hypertension (n=95)This compound (40 mg/day for 28 days)Diastolic BP Reduction-10.7 ± 7.0 mmHg-[12]
Stage-I Hypertension (n=95)This compound (40 mg/day for 28 days)Heart Rate Reduction-8.1 ± 8.3 bpm-[12]
Hypertensive patients with renal impairment (n=23)This compound (48 weeks)Proteinuria (>1 g/day )2.7 ± 0.3 g/day 2.1 ± 0.3 g/day Significant reduction[12]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to characterize the pharmacodynamics of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is utilized to measure the inhibitory effects of this compound on L-type (Caᵥ1.2) and T-type (Caᵥ3.x) calcium channels.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure Cell_Isolation Isolate single cardiomyocytes or use cell lines expressing Ca²⁺ channels Plating Plate cells on coverslips Cell_Isolation->Plating Micropipette Fabricate glass micropipette (3-5 MΩ) Filling Fill micropipette with internal solution Micropipette->Filling Seal Form a giga-ohm seal with the cell membrane Filling->Seal Rupture Rupture the membrane patch to achieve whole-cell configuration Seal->Rupture Voltage_Protocol Apply specific voltage protocols to elicit Ca²⁺ currents Rupture->Voltage_Protocol Drug_Application Perfuse with external solution containing this compound Voltage_Protocol->Drug_Application Data_Acquisition Record and analyze Ca²⁺ currents Drug_Application->Data_Acquisition Efonidipine_Effects cluster_mechanism Mechanism of Action cluster_cardiovascular Cardiovascular Effects cluster_renal Renal Effects Dual_Blockade Dual L- & T-type Ca²⁺ Channel Blockade Vasodilation Vasodilation Dual_Blockade->Vasodilation HR_Reduction Heart Rate Reduction Dual_Blockade->HR_Reduction Glomerular_Dilation Afferent & Efferent Arteriole Dilation Dual_Blockade->Glomerular_Dilation Aldosterone_Suppression Aldosterone Suppression Dual_Blockade->Aldosterone_Suppression BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction HR_Reduction->BP_Reduction Myocardial_Protection Myocardial Protection HR_Reduction->Myocardial_Protection BP_Reduction->Myocardial_Protection Proteinuria_Reduction Proteinuria Reduction Glomerular_Dilation->Proteinuria_Reduction Aldosterone_Suppression->Proteinuria_Reduction Renal_Protection Renal Protection Proteinuria_Reduction->Renal_Protection

References

Efonidipine's Effect on Sinoatrial Node Pacemaker Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Efonidipine is a dihydropyridine calcium channel blocker distinguished by its dual inhibitory action on both L-type and T-type voltage-gated calcium channels. This dual blockade confers a unique pharmacological profile, particularly concerning its effects on sinoatrial (SA) node pacemaker activity. By primarily inhibiting the T-type calcium channels prevalent in the SA node, this compound selectively prolongs the late phase-4 of diastolic depolarization, leading to a decrease in the spontaneous firing rate of pacemaker cells.[1][2][3] This mechanism results in a negative chronotropic effect, effectively lowering heart rate without inducing the reflex tachycardia commonly associated with selective L-type calcium channel blockers.[4][5][6] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the SA node, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Introduction to Sinoatrial Node Pacemaker Activity

The sinoatrial (SA) node, the heart's natural pacemaker, possesses the property of automaticity, generating spontaneous electrical impulses that dictate the heart rate.[7] This rhythmic activity is governed by the interplay of several ion currents during the pacemaker potential (phase 4 of the action potential). Key currents include the hyperpolarization-activated "funny" current (I_f), the L-type calcium current (I_Ca,L), and the T-type calcium current (I_Ca,T).[7][8] While traditional dihydropyridines like nifedipine and amlodipine primarily block L-type calcium channels in vascular smooth muscle, this compound's additional blockade of T-type channels provides a direct modulatory effect on the heart's pacemaker.[9][10] T-type calcium channels are significantly involved in the pacemaker mechanism of the heart, and their inhibition by this compound is central to its heart rate-lowering effects.[9][11][12]

Core Mechanism of Action on the Sinoatrial Node

This compound exerts its negative chronotropic effect by directly altering the electrophysiology of SA node pacemaker cells. Its primary action is the suppression of the later phase of pacemaker depolarization.[1]

Electrophysiological Manifestations

Studies on isolated cardiac tissue have demonstrated that this compound:

  • Prolongs Phase 4 Depolarization: The most characteristic feature of this compound is its ability to prolong the late phase-4 depolarization of the SA node action potential, which decreases the slope of this phase.[1][2][6][13][14] This action increases the time required for the membrane potential to reach the threshold for firing the next action potential, thus slowing the heart rate.

  • Increases Cycle Length: By extending the duration of the pacemaker potential, this compound increases the overall cycle length of the SA node firing.[1][13]

  • Decreases Maximum Rate of Phase 0 Depolarization (Vmax): Like other calcium channel antagonists, this compound decreases the Vmax of the SA node action potential.[1]

  • Maintains Action Potential Amplitude and Duration: Uniquely, when compared to other calcium channel blockers at equally bradycardiac concentrations, this compound does not significantly alter the action potential amplitude or duration.[1]

Molecular Targets: L- and T-type Calcium Channels

This compound's mechanism is rooted in its inhibition of two distinct types of voltage-gated calcium channels.[2][3][13]

  • T-type Calcium Channels (I_Ca,T): These channels are activated at more negative membrane potentials and contribute significantly to the late phase of pacemaker depolarization in the SA node.[11][15] this compound potently blocks these channels (specifically the Ca(V)3.1 subtype), which is the primary mechanism for its bradycardic effect.[12][14] The S(+)-enantiomer of this compound shows particularly high inhibitory activity against the Ca(V)3.1 channel current.[14]

  • L-type Calcium Channels (I_Ca,L): While also blocking L-type channels (Ca(V)1.2 and Ca(V)1.3) to produce vasodilation, its effect on these channels in the SA node contributes to the reduction in Vmax.[1][13][14] The dual blockade allows for effective blood pressure control without the compensatory reflex tachycardia seen with selective L-type blockers.[4][6]

Quantitative Analysis of Chronotropic Effects

The impact of this compound on SA node activity has been quantified in both preclinical and clinical settings.

Preclinical In Vitro Data

Experiments using isolated animal cardiac tissue and expressed ion channels have provided precise measurements of this compound's effects.

ParameterPreparationThis compound ConcentrationObservationSource
Phase 4 Depolarization Guinea-pig SA node1 µMProlongation of phase 4 depolarization[13]
Phase 4 Slope Rabbit SA node tissue1 µM (S(+)-efonidipine)Significant reduction in the slope of phase 4 depolarization[14]
Cycle Length Guinea-pig SA node1 µMIncrease in cycle length[13]
Ca(V)1.2 (L-type) Current Expressed channels1 µM (S(+)-efonidipine)75.7% inhibition[14]
Ca(V)1.3 (L-type) Current Expressed channels1 µM (S(+)-efonidipine)75.3% inhibition[14]
Ca(V)3.1 (T-type) Current Expressed channels1 µM (S(+)-efonidipine)94.0% inhibition[14]
Clinical Data in Human Subjects

Clinical trials in hypertensive patients consistently demonstrate this compound's ability to lower heart rate.

Study PopulationThis compound DoseTreatment DurationBaseline Heart Rate (mean ± SD)Post-Treatment Heart Rate (mean ± SD)Statistical SignificanceSource
18 hypertensive patients40 mg/day12 weeks94 ± 7 bpm86 ± 11 bpmp < 0.05[4][6]
52 hypertensive patients40 mg/day12 weeks81.5 ± 5.3 bpm71.8 ± 9.9 bpmp < 0.0001[9][16][17]
1035 hypertensive patientsNot specified90 days83.5 ± 7.2 bpm80.1 ± 6.3 bpmp < 0.001[18]

Key Experimental Protocols

The following methodologies are central to investigating the effects of this compound on sinoatrial node function.

In Vitro SA Node Action Potential Measurement

This protocol is used to directly measure the electrophysiological effects of this compound on intact SA node tissue.

  • Tissue Preparation: The sino-atrial node tissue is dissected from a rabbit or guinea pig heart and placed in a temperature-controlled organ bath. The tissue is continuously superfused with a Tyrode's solution, gassed with 95% O2 and 5% CO2.

  • Electrode Impalement: A standard glass microelectrode, filled with 3 M KCl, is used to impale a spontaneously active pacemaker cell within the SA node.

  • Data Acquisition: Action potentials are recorded using a high-input impedance amplifier. Parameters such as cycle length, maximum diastolic potential, action potential amplitude and duration, and the maximum rate of depolarization (Vmax) are measured.

  • Drug Application: After obtaining a stable baseline recording, this compound is added to the superfusion solution at various concentrations. The effects on the action potential parameters are recorded and analyzed.[1][13]

Whole-Cell Patch-Clamp for Ion Channel Characterization

This technique allows for the study of this compound's effect on specific calcium channel subtypes.

  • Cell Culture: A suitable cell line (e.g., from Cricetinae) is transfected to express specific human calcium channel α-subunits, such as Ca(V)1.2, Ca(V)1.3, or Ca(V)3.1.[14]

  • Electrophysiology: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit either L-type or T-type calcium currents. The holding potential and test potentials are chosen to isolate the current of interest.

  • Data Analysis: The peak current amplitude is measured before and after the application of this compound to the extracellular solution. This allows for the calculation of the percentage of current inhibition.[14]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

G Mechanism of this compound's Negative Chronotropic Effect cluster_drug Drug Action cluster_channels Molecular Targets in SA Node cluster_effect Electrophysiological Consequence cluster_outcome Physiological Outcome This compound This compound l_type L-type Ca²⁺ Channels (Ca(V)1.2, Ca(V)1.3) This compound->l_type Inhibits t_type T-type Ca²⁺ Channels (Ca(V)3.1) This compound->t_type Strongly Inhibits phase4 Prolongs Late Phase 4 Diastolic Depolarization t_type->phase4 Primary Contribution firing_rate Decreases SA Node Firing Rate phase4->firing_rate hr Reduces Heart Rate (Negative Chronotropy) firing_rate->hr

Caption: Logical flow of this compound's mechanism on heart rate.

G SA Node Pacemaker Potential & this compound's Target cluster_currents Key Ion Currents cluster_drug This compound Action AP Phase 4 (Pacemaker Potential) Phase 0 (Upstroke) Phase 3 (Repolarization) If If (Funny Current) If->AP:p4 Early Depolarization ICaT ICa,T (T-type Ca²⁺) ICaT->AP:p4 Late Depolarization ICaL ICa,L (L-type Ca²⁺) ICaL->AP:p0 Contributes to Upstroke IK IK (K⁺ Efflux) IK->AP:p3 Repolarization efon This compound efon->ICaT Inhibits efon->ICaL Inhibits

Caption: this compound's inhibitory targets on SA node ion currents.

G Workflow: In Vitro SA Node Electrophysiology A Isolate Heart from Animal Model (e.g., Rabbit) B Dissect SA Node Tissue in Tyrode's Solution A->B C Mount Tissue in Temperature-Controlled Organ Bath B->C D Impale Pacemaker Cell with Glass Microelectrode C->D E Record Baseline Action Potentials D->E F Superfuse with This compound Solution E->F G Record Post-Drug Action Potentials F->G H Analyze Changes in AP Parameters (Cycle Length, Phase 4 Slope, Vmax) G->H

Caption: Experimental workflow for SA node action potential studies.

Conclusion

This compound's effect on sinoatrial node pacemaker activity is a direct consequence of its dual blockade of L-type and, more critically, T-type calcium channels. By specifically inhibiting the T-type calcium current (I_Ca,T), this compound prolongs the late phase-4 diastolic depolarization, slowing the intrinsic firing rate of the SA node.[1][13] This mechanism provides a direct negative chronotropic effect, which is beneficial for managing hypertension without the adverse effect of reflex tachycardia.[5][9] The data from both in vitro electrophysiological studies and clinical trials provide robust evidence for this unique, heart rate-lowering property, positioning this compound as a distinct therapeutic agent within the dihydropyridine class of calcium channel blockers.

References

Efonidipine's Expanding Therapeutic Landscape: A Technical Guide to its Cellular and Molecular Targets Beyond Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine, a dihydropyridine derivative, is a well-established dual L-type and T-type calcium channel blocker utilized in the management of hypertension and angina pectoris. Its therapeutic efficacy has long been attributed to its ability to induce vasodilation and reduce heart rate. However, a growing body of evidence reveals that the pharmacological actions of this compound extend far beyond its primary calcium channel antagonism. This in-depth technical guide synthesizes the current understanding of this compound's multifaceted engagement with a range of cellular and molecular targets, offering new perspectives for research and drug development. We will explore its influence on aldosterone synthesis, renal hemodynamics, endothelial function, and key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Inhibition of Aldosterone Synthesis and Secretion

A significant and well-documented effect of this compound is its ability to suppress the synthesis and secretion of aldosterone, a key regulator of blood pressure and electrolyte balance. This action is primarily mediated through the blockade of T-type calcium channels in adrenal glomerulosa cells.

Quantitative Data: Inhibition of Aldosterone Secretion

The inhibitory effects of this compound on angiotensin II (Ang II)- and potassium (K+)-induced aldosterone secretion have been quantified in the human adrenocarcinoma cell line, H295R.

StimulantThis compound IC50 (µmol/L)Nifedipine IC50 (µmol/L)Mibefradil IC50 (µmol/L)
Angiotensin II (100 nmol/L)0.441 ± 0.0673.36 ± 0.491.08 ± 0.10
Potassium (10 mmol/L)0.00133 ± 0.000180.0182 ± 0.00130.380 ± 0.026
Data from a study on H295R cells, indicating that this compound is significantly more potent than nifedipine and mibefradil in inhibiting aldosterone secretion[1].

In clinical settings, switching from amlodipine to this compound in hypertensive patients resulted in a significant decrease in plasma aldosterone levels (from 97.7 ± 7.9 to 79.7 ± 5.6 pg/mL, p<0.0001)[2][3]. Another study in patients with chronic glomerulonephritis showed lower plasma aldosterone in the this compound period compared to the amlodipine period (52 ± 46 vs. 72 ± 48 pg/mL, p=0.009)[4].

Molecular Mechanism

This compound's inhibitory effect on aldosterone production is, at least in part, due to the suppression of the mRNA expression of key steroidogenic enzymes. Specifically, it downregulates the expression of 11-beta-hydroxylase (encoded by the CYP11B1 gene) and aldosterone synthase (encoded by the CYP11B2 gene)[5][6][7].

Signaling Pathway: Aldosterone Synthesis Inhibition

cluster_stimulation Stimulation cluster_cell Adrenal Glomerulosa Cell AngII Angiotensin II T_type T-type Ca2+ Channel AngII->T_type K Potassium (K+) K->T_type Ca_influx Ca2+ Influx T_type->Ca_influx CYP11B1 11-beta-hydroxylase (CYP11B1) mRNA Ca_influx->CYP11B1 CYP11B2 Aldosterone Synthase (CYP11B2) mRNA Ca_influx->CYP11B2 Aldosterone Aldosterone Synthesis & Secretion CYP11B1->Aldosterone CYP11B2->Aldosterone This compound This compound This compound->T_type Inhibits

Caption: this compound inhibits aldosterone synthesis by blocking T-type calcium channels.

Experimental Protocol: Measurement of Aldosterone Synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1) mRNA Expression in H295R Cells
  • Cell Culture: Human adrenocarcinoma (NCI-H295R) cells are cultured to confluence in an appropriate medium, such as DMEM/F12 supplemented with serum and antibiotics[8][9][10].

  • Stimulation and Treatment: Cells are stimulated with angiotensin II (e.g., 100 nM) or potassium chloride (e.g., 10 mM) in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24 hours)[11].

  • RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as a commercial RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of CYP11B1 and CYP11B2 are quantified using qRT-PCR with specific primers. The results are normalized to a housekeeping gene (e.g., GAPDH or β-actin). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression[10].

Renal Protective Mechanisms

This compound exhibits significant renal protective effects that are, in part, independent of its systemic blood pressure-lowering activity. These benefits are attributed to its unique actions on renal microcirculation and its anti-fibrotic properties.

Key Mechanisms of Renal Protection
  • Dilation of Afferent and Efferent Arterioles: Unlike many other dihydropyridine calcium channel blockers that predominantly dilate the afferent arteriole, this compound dilates both the afferent and efferent arterioles. This balanced vasodilation helps to reduce intraglomerular pressure, thereby mitigating glomerular injury and reducing proteinuria[1][12][13].

  • Anti-proteinuric Effect: Clinical studies have demonstrated that this compound is more effective at reducing proteinuria compared to amlodipine, an effect that appears to be independent of blood pressure reduction[4]. In a study on patients with chronic glomerulonephritis, urinary protein excretion was significantly lower during this compound treatment compared to amlodipine treatment (1.7 ± 1.5 vs. 2.0 ± 1.6 g/g creatinine, p=0.04)[4].

  • Inhibition of Rho-kinase and NF-κB: this compound is suggested to prevent renal parenchymal fibrosis by inhibiting Rho-kinase and the nuclear factor-kappa B (NF-κB) signaling pathway[8]. This helps to reduce inflammation and hypertrophy in the renal vasculature.

Workflow for Assessing Renal Protective Effects

cluster_model Animal Model (e.g., Partially Nephrectomized SHR) cluster_treatment Treatment Groups cluster_assessment Assessment of Renal Function and Injury Model Induce Renal Injury Control Control Model->Control Efonidipine_group This compound Model->Efonidipine_group Comparator Comparator Drug (e.g., Nifedipine) Model->Comparator SBP Systolic Blood Pressure Control->SBP UPE Urinary Protein Excretion Control->UPE Glomerular_sclerosis Glomerular Sclerosis (Histology) Control->Glomerular_sclerosis Efonidipine_group->SBP Efonidipine_group->UPE Efonidipine_group->Glomerular_sclerosis Comparator->SBP Comparator->UPE Comparator->Glomerular_sclerosis

Caption: Experimental workflow for evaluating the renal protective effects of this compound.

Modulation of Endothelial Function and Nitric Oxide Bioavailability

This compound has been shown to improve endothelial function, a critical factor in maintaining vascular health. This beneficial effect is linked to its ability to enhance the production and bioavailability of nitric oxide (NO).

Mechanisms of Action on the Endothelium
  • Activation of Endothelial Nitric Oxide Synthase (eNOS): Calcium channel blockers, including this compound, can activate eNOS, the enzyme responsible for producing NO in endothelial cells[6][14]. This leads to increased NO production and subsequent vasodilation.

  • Antioxidant Properties: this compound may also enhance NO bioavailability through its antioxidant effects. By reducing the production of reactive oxygen species (ROS), this compound can prevent the degradation of NO, thereby prolonging its vasodilatory and anti-inflammatory actions[9].

  • Improvement of Flow-Mediated Dilation: In a clinical study, this compound therapy improved the flow-mediated dilator response to hyperemia by 21 ± 7% compared to placebo (P < 0.001) in nondiabetic hypertensive patients[5].

Experimental Protocol: Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at various concentrations and for different durations.

  • Cell Lysis: Cells are lysed to release intracellular components, including eNOS.

  • eNOS Activity Assay: The activity of eNOS in the cell lysates is measured. This can be done using various methods, including:

    • Griess Assay: This colorimetric assay measures the concentration of nitrite, a stable breakdown product of NO.

    • Citrulline Assay: This radiometric assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline, a co-product of the eNOS reaction.

    • Commercially available eNOS activity assay kits.

  • Protein Quantification: The total protein concentration in the cell lysates is determined to normalize the eNOS activity.

Inhibition of Pro-inflammatory and Pro-fibrotic Signaling Pathways

Beyond its direct effects on ion channels and enzymes, this compound modulates key intracellular signaling pathways involved in inflammation and fibrosis.

Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation. In a study using microglial cells, this compound suppressed the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκBα[12][15][16][17].

Signaling Pathway: NF-κB Inhibition

LPS LPS IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_active Active NF-κB IkBa_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation.

Downregulation of the TGF-β/SMAD-2 Signaling Pathway

This compound has demonstrated cerebroprotective effects, which may be mediated through the downregulation of the transforming growth factor-beta (TGF-β)/SMAD-2 signaling pathway[18]. In a model of middle cerebral artery occlusion (MCAO) in diabetic rats, this compound treatment led to a downregulation of TGF-β and VEGF gene expression. Furthermore, in rat cardiac fibroblasts, this compound was shown to attenuate TGF-β1-induced Smad2 phosphorylation[19][20].

Experimental Protocol: Western Blot Analysis of SMAD-2 Phosphorylation
  • Cell Culture and Treatment: Rat cardiac fibroblasts are cultured and treated with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes)[21][22].

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each sample is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated SMAD-2 (p-SMAD-2) and total SMAD-2.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the p-SMAD-2 and total SMAD-2 bands is quantified, and the ratio of p-SMAD-2 to total SMAD-2 is calculated to determine the level of SMAD-2 phosphorylation.

Interaction with Drug Transporters and Metabolizing Enzymes

This compound's pharmacokinetic profile and potential for drug-drug interactions are influenced by its effects on P-glycoprotein and cytochrome P450 enzymes.

Quantitative Data: Inhibition of P-glycoprotein

This compound has been shown to inhibit the efflux transporter P-glycoprotein (P-gp), which can affect the disposition of other drugs.

This compound EnantiomerIC50 for [3H]daunorubicin transport (µM)
(-)-efonidipine17.3
(+)-efonidipine20.6
Data from a study using LLC-GA5-COL150 cells overexpressing P-gp[21].
Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is also an inhibitor of CYP3A4, a major drug-metabolizing enzyme in the liver. This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4. One study reported an IC50 value of 0.08 µM for this compound's inhibition of CYP3A4 activity[22].

Effects on Adipocytokines and Metabolic Parameters

This compound has demonstrated beneficial effects on metabolic parameters, potentially through its modulation of adipocytokine levels.

Quantitative Data: Effects on Adiponectin and Leptin

In a study of nondiabetic hypertensive patients, 8 weeks of this compound therapy resulted in:

  • A 15 ± 4% increase in plasma adiponectin levels (P = 0.013) compared to placebo[5].

  • A 12 ± 4% decrease in plasma leptin levels (P = 0.030) compared to placebo[5].

These changes in adipocytokine levels may contribute to the improved endothelial function and metabolic profile observed with this compound treatment.

Conclusion

The therapeutic actions of this compound are clearly not limited to its effects on L- and T-type calcium channels. This technical guide has highlighted a range of additional molecular targets and cellular pathways through which this compound exerts its beneficial effects. Its ability to inhibit aldosterone synthesis, protect renal function, improve endothelial health, and modulate key inflammatory and fibrotic signaling pathways underscores its potential for broader therapeutic applications. For researchers and drug development professionals, these findings open up new avenues for investigating this compound in the context of cardiovascular and renal diseases with complex underlying pathologies. Further exploration of these non-canonical mechanisms of action will be crucial in fully realizing the therapeutic potential of this versatile pharmacological agent.

References

Navigating the Preclinical Journey of Efonidipine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Efonidipine, a dihydropyridine calcium channel blocker. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profiles in key preclinical models, offering valuable data and methodologies for researchers in the field of drug development.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic properties of this compound have been primarily investigated in rats. While comprehensive data in other standard preclinical species such as dogs and monkeys remains limited in publicly available literature, this guide compiles the existing information to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValueUnitsStudy Conditions
Dose 10mg/kgSingle oral administration to Wistar rats
Cmax 1.41 (relative increase with EFESD formulation)-Comparison of pure this compound (EFE) vs. This compound solid dispersion (EFESD)[1]
Tmax ~1.5 - 3.67hoursGeneral observation after oral administration[2]
AUC 2.10 (relative increase with EFESD formulation)-Comparison of pure this compound (EFE) vs. This compound solid dispersion (EFESD)[1]
Half-life (t½) ~4hoursGeneral observation after oral administration[2]
Bioavailability 19.5 - 25.0%Oral administration at doses of 5, 10, and 20 mg/kg

Note: Some values are presented as relative changes due to formulation differences as reported in the source.

Metabolism of this compound in Preclinical Models

The metabolic fate of this compound has been most extensively studied in rats, revealing several key biotransformation pathways.

Metabolic Pathways in Rats

In rats, this compound undergoes extensive metabolism primarily in the liver.[2][4] The main metabolic pathways identified include:

  • N-debenzylation: Removal of the benzyl group.

  • N-dephenylation: Removal of the phenyl group.

  • Oxidative deamination: Removal of an amino group.

  • Ester hydrolysis: Cleavage of the ester bond.

  • Oxidation of the dihydropyridine ring: Conversion to the corresponding pyridine derivative.[5]

Six metabolites have been isolated from the urine and bile of rats.[5] The major metabolites identified in rat plasma are the N-debenzylated compound (DBZ), N-dephenylated compound (DPH), and the oxidative deaminated compound (AL).[2]

Pharmacological Activity of Metabolites

Notably, some of the metabolites of this compound retain pharmacological activity. The N-debenzylated (DBZ) and N-dephenylated (DPH) metabolites have been shown to act as calcium antagonists. Their vasodilating properties were found to be approximately two-thirds and one-third, respectively, of the parent compound, this compound.[4]

Metabolism in Other Species

Detailed studies on the metabolism of this compound in dogs and monkeys are not well-documented in the available literature. However, it is a common practice in drug development to investigate species differences in metabolism to better predict human metabolic pathways.

Experimental Protocols

This section outlines the methodologies employed in the preclinical pharmacokinetic and metabolism studies of this compound, providing a reference for researchers designing similar experiments.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in Wistar rats.

Experimental Workflow:

G cluster_pre_administration Pre-Administration cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_prep Acclimatization of Wistar Rats fasting Overnight Fasting animal_prep->fasting drug_prep Preparation of this compound Suspension fasting->drug_prep oral_gavage Oral Gavage (10 mg/kg) drug_prep->oral_gavage blood_collection Serial Blood Sampling via Retro-orbital Plexus oral_gavage->blood_collection plasma_prep Plasma Separation by Centrifugation blood_collection->plasma_prep extraction Liquid-Liquid or Solid-Phase Extraction plasma_prep->extraction hplc HPLC-UV or LC-MS/MS Analysis extraction->hplc pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) hplc->pk_calc G cluster_administration Drug Administration cluster_sample_collection Sample Collection cluster_metabolite_profiling Metabolite Profiling & Isolation cluster_structure_elucidation Structure Elucidation radiolabeled Administer Radiolabeled this compound (e.g., 14C) oral_ip Oral or Intraperitoneal Dosing radiolabeled->oral_ip urine_bile Collection of Urine and Bile oral_ip->urine_bile chromatography Chromatographic Separation (HPLC, TLC) urine_bile->chromatography isolation Isolation of Metabolites chromatography->isolation mass_spec Mass Spectrometry (MS) isolation->mass_spec nmr NMR Spectroscopy isolation->nmr comparison Comparison with Authentic Standards mass_spec->comparison nmr->comparison

References

Efonidipine: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a third-generation dihydropyridine derivative calcium channel blocker renowned for its unique dual-blocking action on both L-type and T-type calcium channels.[1][2] This distinct pharmacological profile confers upon it a range of therapeutic benefits, particularly in the management of hypertension, with a reduced incidence of common side effects associated with conventional calcium channel blockers.[3][4] This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound's clinical utility.

This compound was first launched in Japan in 1995 by Shionogi & Co. under the brand name Landel.[1][5] It is also known by its developmental code name NZ-105.[1][5]

Chemical Synthesis

The synthesis of this compound hydrochloride involves a multi-step process. An improved synthesis process has been developed to enhance yield and reduce costs.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride

A detailed, step-by-step synthesis protocol is outlined below, based on publicly available chemical synthesis routes.[6][7]

Step 1: Synthesis of N-benzylaniline

  • Add 37.23g (0.4mol) of aniline, 10.10g (0.12mol) of sodium bicarbonate, and 100mL of distilled water to a 250mL three-necked flask.

  • Heat the mixture to 90-95°C with stirring.

  • Slowly add 12.65g (0.1mol) of benzyl chloride into the flask using a constant-pressure dropping funnel.

  • Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (20/1).

  • After approximately 2 hours, once the reaction is complete, stop the heating and allow the reaction liquid to cool.

  • Perform suction filtration, followed by ethyl acetate extraction and three water washes.

  • Dry the product with anhydrous sodium sulfate and filter out the drying agent.

  • Remove the solvent by evaporation under reduced pressure.

  • Carry out reduced-pressure distillation and collect the fractions at 147-150°C/8 mmHg to obtain N-benzylaniline.[6][7]

Step 2: Subsequent Synthesis Steps The synthesis proceeds through the formation of key intermediates, including 2-[(N-benzyl-N-phenyl)amino] ethyl 3-aminocrotonate and 3-(5,5-dimethyl-2-oxo-1,3,2-dioxaphorinane-2-yl)-4-(3-nitro-phenyl)-but-3-en-2-one. These intermediates then undergo cyclization to form the this compound base.

Step 3: Formation of this compound Hydrochloride

  • Add 2.77g (0.004mol) of this compound base to 30mL of 20% hydrochloric acid-ethanol solution in a 50mL eggplant-shaped bottle.

  • Stir the mixture for 8 hours at 25°C.

  • Remove the solvent by evaporation under reduced pressure.

  • Add 5nL of ethanol for recrystallization to obtain this compound hydrochloride as green-yellow crystals.[7]

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual inhibitory effect on both L-type and T-type calcium channels.[1][2]

  • L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.[2]

  • T-type Calcium Channel Blockade: The blockade of T-type calcium channels, particularly in the sinoatrial (SA) node, results in a decrease in heart rate. This negative chronotropic effect helps to counteract the reflex tachycardia often seen with other dihydropyridine calcium channel blockers.[1][8]

This dual-channel blockade provides a more comprehensive approach to blood pressure control and offers additional organ-protective benefits.

Signaling Pathway of this compound's Action

Efonidipine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SinoatrialNode Sinoatrial Node Cell This compound This compound L_type_VSM L-type Ca²⁺ Channel This compound->L_type_VSM Inhibits T_type_SA T-type Ca²⁺ Channel This compound->T_type_SA Inhibits Ca_influx_VSM ↓ Ca²⁺ Influx L_type_VSM->Ca_influx_VSM Vasodilation Vasodilation Ca_influx_VSM->Vasodilation BP_reduction ↓ Blood Pressure Vasodilation->BP_reduction Phase4_depol ↓ Phase 4 Depolarization T_type_SA->Phase4_depol HR_reduction ↓ Heart Rate Phase4_depol->HR_reduction

Caption: Mechanism of this compound's dual calcium channel blockade.

Pharmacokinetics

This compound is administered orally and undergoes hepatic metabolism. Its pharmacokinetic profile contributes to its sustained antihypertensive effect.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1.5 - 3.67 hours[1]
Elimination Half-life (t1/2) Approximately 4 hours[1]
Metabolism Primarily hepatic[1]
Primary Metabolites N-dephenylated this compound (DPH), deaminated this compound (AL), and N-debenzylated this compound (DBZ)[1]
Excretion Mainly biliary[1]

Clinical Development and Efficacy

This compound has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in the treatment of hypertension.

Experimental Protocol: Representative Phase III Clinical Trial for Hypertension

This protocol is a composite based on common elements from published this compound clinical trials.[9][10][11]

1. Study Design:

  • A multicenter, prospective, randomized, double-blind, double-dummy, parallel-group study.[11]

2. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18 years and older with a diagnosis of mild-to-moderate essential hypertension (e.g., sitting diastolic blood pressure 90-110 mmHg).[8][9]

  • Exclusion Criteria: Secondary hypertension, severe hypertension, recent myocardial infarction or stroke (within the last 6 months), significant congestive heart failure, certain cardiac arrhythmias (e.g., sick sinus syndrome, second- or third-degree atrioventricular block), severe hepatic or renal impairment, pregnancy, or lactation.[8][9][10]

3. Treatment:

  • After a washout period for any previous antihypertensive medications (typically 1-2 weeks), eligible patients are randomized to receive either this compound (e.g., 40 mg once daily) or a comparator drug (e.g., Amlodipine 5 mg once daily).[9][11]

  • The study duration is typically 4 to 12 weeks.[9][11]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in sitting systolic and diastolic blood pressure.[10]

  • Secondary Efficacy Endpoints: Change from baseline in heart rate, proportion of patients achieving target blood pressure.[10][11]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, biochemistry), and vital signs at regular intervals.

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (1-2 weeks) Screening->Washout Randomization Randomization Washout->Randomization Efonidipine_Arm This compound Treatment Arm (e.g., 40mg/day) Randomization->Efonidipine_Arm Comparator_Arm Comparator Arm (e.g., Amlodipine 5mg/day) Randomization->Comparator_Arm FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Efonidipine_Arm->FollowUp Comparator_Arm->FollowUp Efficacy_Safety Efficacy & Safety Assessment (BP, HR, AEs) FollowUp->Efficacy_Safety Data_Analysis Data Analysis Efficacy_Safety->Data_Analysis

Caption: A typical workflow for a Phase III clinical trial of this compound.

Summary of Clinical Efficacy Data
StudyComparatorThis compound DoseNChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)Reference
Dewan and Wani (2018)Amlodipine40 mg/day95-18.2 ± 12.2-10.7 ± 7.0-8.1 ± 8.3[11]
PERFECT Trial (2024)Cilnidipine40 mg/day~776-22.25-11.70-3.39[10]

Renal Protective Effects

A key advantage of this compound is its demonstrated renal protective effects.[12] By dilating both the afferent and efferent arterioles of the glomerulus, this compound reduces intraglomerular pressure, which can help to slow the progression of renal damage in hypertensive patients.[1][12][13] This is in contrast to L-type selective calcium channel blockers, which predominantly dilate the afferent arteriole, potentially increasing intraglomerular pressure.[1] Studies have shown that this compound can reduce proteinuria in patients with hypertension.[10][13]

Safety and Tolerability

This compound is generally well-tolerated. The dual blockade of L- and T-type calcium channels contributes to a lower incidence of reflex tachycardia compared to L-type selective blockers.[3] Additionally, some studies suggest a lower incidence of peripheral edema.[3][4] Common adverse events are generally mild and transient and may include dizziness, headache, and flushing.

Conclusion

This compound represents a significant advancement in the management of hypertension. Its unique dual-blocking mechanism on L- and T-type calcium channels provides effective blood pressure reduction with a favorable safety profile, including a lower incidence of reflex tachycardia. Furthermore, its renal protective effects offer an important advantage for hypertensive patients at risk of kidney disease. The extensive preclinical and clinical development of this compound has solidified its role as a valuable therapeutic option for a broad range of patients with hypertension.

References

Efonidipine's Therapeutic Potential in Nephrology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the dual L/T-type calcium channel blocker, Efonidipine, and its emerging applications in the management of chronic kidney disease. This guide provides a comprehensive overview of its mechanism of action, clinical data, and experimental protocols for researchers, scientists, and drug development professionals.

This compound, a dihydropyridine calcium channel blocker (CCB), is distinguished by its unique ability to inhibit both L-type and T-type calcium channels. This dual blockade confers a distinct pharmacological profile, suggesting significant therapeutic potential in the field of nephrology, particularly in the management of hypertension-associated renal damage and chronic kidney disease (CKD). This technical guide synthesizes current research to provide a detailed understanding of this compound's role in renal protection.

Core Mechanism of Action in the Kidney

This compound's primary therapeutic action in the kidney stems from its vasodilatory effects on both the afferent and efferent arterioles of the glomerulus.[1][2][3][4] Unlike traditional L-type CCBs which predominantly dilate the afferent arteriole and can potentially increase intraglomerular pressure, this compound's balanced vasodilation helps to mitigate this effect.[1][5] This leads to a reduction in glomerular capillary pressure, a key factor in the pathogenesis of proteinuria and glomerulosclerosis.[6][7]

Furthermore, this compound has been shown to suppress aldosterone synthesis and secretion.[5][8][9] Aldosterone is known to promote renal fibrosis and inflammation, and its reduction by this compound contributes to the drug's organ-protective effects.[5] The combination of these actions—glomerular hemodynamic modulation and aldosterone suppression—positions this compound as a promising agent for slowing the progression of CKD.[7]

Key Signaling Pathways and Experimental Workflow

The proposed mechanism of this compound's renal protection involves a multi-faceted signaling cascade. The following diagram illustrates the key pathways.

Efonidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Adrenal Adrenal Gland cluster_Kidney Kidney This compound This compound L_type L-type Ca2+ Channel This compound->L_type Inhibits T_type T-type Ca2+ Channel This compound->T_type Inhibits Aldosterone_synthesis Aldosterone Synthesis & Secretion This compound->Aldosterone_synthesis Suppresses Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation (Afferent & Efferent Arterioles) Ca_influx->Vasodilation Reduces Glomerular_Pressure Intraglomerular Pressure Vasodilation->Glomerular_Pressure Reduces GFR Glomerular Filtration Rate (GFR) Vasodilation->GFR Maintains/Increases Reduced_Aldosterone Reduced Plasma Aldosterone Aldosterone_synthesis->Reduced_Aldosterone Renal_Fibrosis Renal Parenchymal Fibrosis Reduced_Aldosterone->Renal_Fibrosis Suppresses Proteinuria Proteinuria Glomerular_Pressure->Proteinuria Reduces Renal_Protection Renal Protection Proteinuria->Renal_Protection GFR->Renal_Protection Renal_Fibrosis->Renal_Protection

Caption: Signaling pathway of this compound in renal cells.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a clinical setting.

Experimental_Workflow Patient_Screening Patient Screening (e.g., CKD Stages 2-4, Hypertension) Randomization Randomization Patient_Screening->Randomization Group_A Group A (this compound Treatment) Randomization->Group_A Group_B Group B (Control/Amlodipine) Randomization->Group_B Washout Washout Period Group_A->Washout Group_B->Washout Crossover Crossover Washout->Crossover Group_A2 Group A (Control/Amlodipine) Crossover->Group_A2 Group_B2 Group B (this compound Treatment) Crossover->Group_B2 Endpoint_Analysis Endpoint Analysis (Proteinuria, GFR, BP, Aldosterone) Group_A2->Endpoint_Analysis Group_B2->Endpoint_Analysis

Caption: Clinical trial workflow for this compound evaluation.

Summary of Clinical Data

Clinical studies have demonstrated this compound's efficacy in reducing proteinuria and preserving renal function in patients with CKD. The following tables summarize key quantitative findings from comparative studies.

Study Patient Population Treatment Arms Duration Change in Urine Protein/Creatinine Ratio (g/gCr) Change in Glomerular Filtration Rate (GFR) Change in Plasma Aldosterone (pg/mL)
Korean J Nephrol. 2010[10]41 CKD patients (stages 2-4) with proteinuriaThis compound (40 mg/day) vs. Amlodipine (5 mg/day) - Crossover3 months per armThis compound: 2.9 ± 2.6 to 2.3 ± 1.9 (p=0.02)No significant changeNot Reported
Hypertens Res. 2007[8]21 chronic glomerulonephritis patients with proteinuriaThis compound (20-60 mg/day) vs. Amlodipine (2.5-7.5 mg/day) - Crossover4 months per armThis compound: 1.7 ± 1.5 vs. Amlodipine: 2.0 ± 1.6 (p=0.04)No significant differenceThis compound: 52 ± 46 vs. Amlodipine: 72 ± 48 (p=0.009)
JRSM Open. 2018Hypertensive patients with renal impairmentThis compound vs. ACE inhibitors48 weeksThis compound: 2.7 ± 0.3 to 2.1 ± 0.3 g/day (in patients with >1 g/day proteinuria)Preserved in both groupsNot Reported
The PERFECT Trial[4]Hypertensive patientsThis compound vs. CilnidipineNot SpecifiedThis compound: 151.45 ± 4.4 to 123.52 ± 3.9 mg/g Cr (p<0.001)Favorable impact in both groupsNot Reported
Study Animal Model Treatment Groups Duration Change in Systolic Blood Pressure (SBP) (mmHg) Change in Urinary Protein Excretion (UPE) (mg/day)
Clin Exp Nephrol. 2006[3]Partially nephrectomized spontaneously hypertensive rats (SHR)Control, this compound, Enalapril, Nifedipine8 weeksControl: 267 ± 7; This compound: 181 ± 7; Enalapril: 200 ± 12; Nifedipine: 184 ± 6Control: 301 ± 28; This compound: 180 ± 16; Enalapril: 186 ± 16; Nifedipine: 258 ± 22
J Pharmacol Sci. 1999[11]Spontaneously hypertensive rats (SHR) with glomerular injuryThis compound infusion vs. ControlAcuteReduced systemic blood pressureThis compound: 163 ± 25 to 105 ± 24 ng/min/g kidney weight

Detailed Experimental Protocols

Human Clinical Trial: Crossover Study of this compound vs. Amlodipine[8][10]
  • Objective: To compare the effects of this compound and Amlodipine on proteinuria and renal function in patients with chronic kidney disease.

  • Study Design: A randomized, crossover study.

  • Patient Population: Patients with diagnosed CKD (e.g., stages 2-4) and persistent proteinuria (e.g., urine spot protein/creatinine ratio >0.5 g/g). Patients are typically already on a stable dose of a renin-angiotensin system (RAS) blocker.

  • Procedure:

    • Recruitment and Baseline: Recruit eligible patients and obtain informed consent. Collect baseline data including 24-hour ambulatory blood pressure, spot urine for protein/creatinine ratio, serum creatinine to estimate GFR, and plasma aldosterone levels.

    • Randomization: Randomly assign patients to one of two treatment sequences:

      • Sequence 1: this compound for the first treatment period, followed by Amlodipine.

      • Sequence 2: Amlodipine for the first treatment period, followed by this compound.

    • Treatment Period 1 (e.g., 3-4 months):

      • Administer the first assigned drug (e.g., this compound 40 mg/day or Amlodipine 5 mg/day).

      • Monitor blood pressure and adjust dosage as needed to achieve target blood pressure.

      • At the end of the period, repeat all baseline measurements.

    • Washout Period (e.g., 4 weeks): Discontinue the first study drug and administer a placebo or continue with baseline antihypertensive therapy (excluding CCBs) to allow for elimination of the drug.

    • Treatment Period 2 (e.g., 3-4 months):

      • Administer the second assigned drug.

      • Monitor and adjust dosage as in Period 1.

      • At the end of the period, repeat all baseline measurements.

    • Data Analysis: Compare the changes in proteinuria, GFR, blood pressure, and plasma aldosterone between the this compound and Amlodipine treatment periods using appropriate statistical methods for crossover designs.

Animal Study: Partially Nephrectomized Spontaneously Hypertensive Rat (SHR) Model[3]
  • Objective: To evaluate the long-term renal protective effects of this compound in a model of hypertensive renal disease.

  • Animal Model: Male spontaneously hypertensive rats (SHR).

  • Procedure:

    • Surgical Procedure (5/6 Nephrectomy):

      • Anesthetize the rats.

      • Perform a right nephrectomy.

      • Ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the left kidney.

    • Post-operative Recovery and Group Assignment: Allow rats to recover. Randomly assign them to treatment groups (e.g., Control, this compound, Enalapril, Nifedipine).

    • Treatment Administration (e.g., 8 weeks): Administer the assigned drugs daily via oral gavage or in drinking water. Provide a high-salt diet (e.g., 5% NaCl) to accelerate renal injury.

    • Monitoring:

      • Measure systolic blood pressure bi-weekly using the tail-cuff method.

      • Collect 24-hour urine samples bi-weekly to measure urinary protein excretion.

    • Terminal Procedures:

      • At the end of the study period, collect blood samples for serum creatinine measurement.

      • Euthanize the rats and perfuse the kidneys.

      • Harvest the remnant kidney tissue for histological analysis (e.g., glomerulosclerosis index).

    • Data Analysis: Compare blood pressure, urinary protein excretion, serum creatinine, and histological scores among the different treatment groups.

Conclusion

This compound's dual L/T-type calcium channel blockade provides a unique and advantageous mechanism of action for the management of renal disease, particularly in hypertensive patients. Its ability to dilate both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure and proteinuria, sets it apart from traditional L-type CCBs.[1][5] Furthermore, its suppressive effect on aldosterone adds another layer of renal protection.[5][8] The presented clinical and preclinical data consistently demonstrate its efficacy in reducing proteinuria and preserving renal function. For drug development professionals and researchers, this compound represents a promising therapeutic agent worthy of further investigation and consideration in the development of novel treatment strategies for chronic kidney disease.

References

Efonidipine's Impact on Aldosterone Synthesis and Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which the dual L-/T-type calcium channel blocker, efonidipine, inhibits aldosterone synthesis and secretion. Drawing upon key in vitro and in vivo studies, this document elucidates the signaling pathways involved, presents detailed experimental protocols, and summarizes quantitative data. Through a comprehensive examination of the scientific literature, this guide demonstrates that this compound's primary mechanism of action in reducing aldosterone levels is through the blockade of T-type calcium channels in adrenocortical cells. This blockade leads to a subsequent downregulation of the expression of key enzymes in the aldosterone synthesis pathway, namely aldosterone synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1). The information presented herein is intended to support further research and development in the field of cardiovascular and renal therapeutics.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance.[1] However, excessive aldosterone production is implicated in the pathophysiology of hypertension, cardiovascular disease, and renal dysfunction.[2] Therefore, targeting the synthesis and secretion of aldosterone is a key therapeutic strategy.[3] this compound, a dihydropyridine calcium channel blocker, is unique in its ability to block both L-type and T-type calcium channels.[4] This dual action not only contributes to its antihypertensive effects but also confers a distinct ability to suppress aldosterone production, an effect not as potently observed with traditional L-type calcium channel blockers.[3][5] This guide will explore the intricate cellular and molecular pathways through which this compound exerts its inhibitory effects on aldosterone.

Signaling Pathways of Aldosterone Synthesis and this compound's Point of Intervention

The synthesis and secretion of aldosterone are primarily stimulated by angiotensin II (Ang II) and elevated extracellular potassium (K+) levels.[3] These stimuli lead to the depolarization of adrenal glomerulosa cells and the subsequent influx of calcium ions (Ca2+) through voltage-gated calcium channels.[6] This increase in intracellular Ca2+ acts as a critical second messenger, activating downstream signaling cascades that ultimately upregulate the expression and activity of enzymes essential for steroidogenesis.

This compound's primary intervention point is the blockade of T-type calcium channels (specifically Cav3.2) in the adrenal glomerulosa cells.[5] This action directly curtails the stimulus-induced rise in intracellular Ca2+, thereby attenuating the downstream signaling events that promote the transcription of the CYP11B2 and CYP11B1 genes. These genes encode for aldosterone synthase and 11-beta-hydroxylase, respectively, the final two enzymes in the aldosterone biosynthesis pathway.[3]

Aldosterone_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds K_ion K+ T_type_Ca_channel T-type Ca2+ Channel (Cav3.2) K_ion->T_type_Ca_channel depolarizes AT1R->T_type_Ca_channel activates Ca_ion Ca2+ T_type_Ca_channel->Ca_ion influx This compound This compound This compound->T_type_Ca_channel inhibits Signaling_Cascade Signaling Cascade Ca_ion->Signaling_Cascade activates CYP11B1_mRNA CYP11B1 mRNA Signaling_Cascade->CYP11B1_mRNA upregulates transcription CYP11B2_mRNA CYP11B2 mRNA Signaling_Cascade->CYP11B2_mRNA upregulates transcription CYP11B1 11-beta-hydroxylase (CYP11B1) CYP11B1_mRNA->CYP11B1 translates to CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B2_mRNA->CYP11B2 translates to Deoxycorticosterone 11-Deoxycorticosterone CYP11B1->Deoxycorticosterone Corticosterone Corticosterone CYP11B2->Corticosterone Cholesterol Cholesterol Cholesterol->Deoxycorticosterone ...multiple steps Deoxycorticosterone->Corticosterone catalyzed by Aldosterone Aldosterone Corticosterone->Aldosterone catalyzed by

Caption: this compound's inhibition of aldosterone synthesis.

Quantitative Data Summary

The inhibitory effects of this compound on aldosterone secretion have been quantified in several studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of Aldosterone Secretion in H295R Cells

Calcium Channel BlockerStimulusIC50 (µM)
This compoundAngiotensin II (100 nM)0.441 ± 0.067
NifedipineAngiotensin II (100 nM)3.36 ± 0.49
MibefradilAngiotensin II (100 nM)1.08 ± 0.10
This compoundPotassium (10 mM)0.00133 ± 0.00018
NifedipinePotassium (10 mM)0.0182 ± 0.0013
MibefradilPotassium (10 mM)0.380 ± 0.026

Data from Imagawa K, et al. J Cardiovasc Pharmacol. 2006.[5]

Table 2: In Vivo Effects of this compound on Plasma Aldosterone Levels in Humans

Study PopulationTreatmentDurationBaseline Aldosterone (pg/mL)Post-treatment Aldosterone (pg/mL)p-value
Hypertensive PatientsThis compound (in place of amlodipine)6 months97.7 ± 7.979.7 ± 5.6<0.0001
Healthy VolunteersThis compound (40 mg, single dose)6 hours88.3 ± 21.381.6 ± 24.90.0407

Data from Tanaka T, et al. Hypertens Res. 2007 and Okayama S, et al. Hypertens Res. 2006.[7][8]

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Imagawa et al. (2006) investigating the effects of this compound on H295R human adrenocarcinoma cells.[5]

H295R Cell Culture and Stimulation
  • Cell Line: Human adrenocarcinoma (H295R) cells, which are known to express the key enzymes for steroidogenesis.

  • Culture Medium: Dulbecco's modified Eagle's medium/F12 supplemented with 10% fetal bovine serum, 1% ITS+ (insulin, transferrin, selenium, and linoleic acid), and antibiotics.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation Protocol:

    • Cells are seeded in 24-well plates and grown to near confluence.

    • The growth medium is replaced with a serum-free medium for 24 hours prior to stimulation.

    • Cells are then incubated for 24 hours with either angiotensin II (100 nM) or potassium chloride (10 mM) in the presence or absence of varying concentrations of this compound, nifedipine, or mibefradil.

Experimental_Workflow start Start culture Culture H295R Cells to Near Confluence start->culture serum_starve Serum Starvation (24h) culture->serum_starve treatment Treatment (24h) - Stimuli (Ang II or K+) - +/- Calcium Channel Blockers serum_starve->treatment harvest Harvest Supernatant and Cells treatment->harvest aldosterone_assay Aldosterone Measurement (Radioimmunoassay) harvest->aldosterone_assay rna_extraction Total RNA Extraction harvest->rna_extraction data_analysis Data Analysis aldosterone_assay->data_analysis rt_pcr Reverse Transcription PCR (CYP11B1, CYP11B2 mRNA) rna_extraction->rt_pcr rt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro H295R cell experiments.

Aldosterone Measurement
  • The concentration of aldosterone in the cell culture supernatant is determined using a commercially available radioimmunoassay (RIA) kit.

  • The results are typically normalized to the total protein content of the cells in each well.

RNA Extraction and Real-Time PCR
  • RNA Isolation: Total RNA is extracted from the H295R cells using a standard method such as the acid guanidinium thiocyanate-phenol-chloroform extraction.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Quantitative real-time PCR is performed to measure the mRNA expression levels of CYP11B1 and CYP11B2. The expression levels are normalized to a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to control for variations in RNA input.

Conclusion

References

Investigating the Negative Chronotropic Effects of Efonidipine in Isolated Heart Preparations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental investigation into the negative chronotropic effects of Efonidipine, a dual L- and T-type calcium channel blocker, in isolated heart preparations. This document details the underlying mechanism of action, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of signaling pathways and experimental workflows.

Introduction to this compound and its Negative Chronotropic Effects

This compound is a dihydropyridine calcium channel blocker distinguished by its ability to inhibit both L-type and T-type calcium channels.[1][2] This dual blockade is central to its therapeutic actions, particularly its antihypertensive and antianginal effects.[3] A significant characteristic of this compound is its negative chronotropic effect, the reduction of heart rate, which contrasts with the reflex tachycardia often observed with other dihydropyridine calcium channel blockers.[3][4] This effect is primarily attributed to its action on the sinoatrial (SA) node, the heart's natural pacemaker.[4][5] By inhibiting T-type calcium channels, which are crucial for the pacemaker potential in SA nodal cells, this compound slows the rate of spontaneous depolarization, thus decreasing the heart rate.[4][5]

Mechanism of Action: A Cellular Perspective

The negative chronotropic effect of this compound is rooted in its modulation of ion channels within the sinoatrial node cells. The spontaneous depolarization of these cells, known as the pacemaker potential or phase 4 depolarization, is driven by a complex interplay of ionic currents.[6] T-type calcium channels (Ca_v3.1) play a significant role in the late phase of this depolarization, contributing to the final push towards the threshold for firing an action potential.[6][7]

This compound exerts its effect by blocking these T-type calcium channels, thereby reducing the inward calcium current during phase 4.[2][7] This prolongs the time it takes for the membrane potential to reach the threshold, resulting in a decreased frequency of action potential generation and, consequently, a lower heart rate.[2][4] Additionally, this compound's blockade of L-type calcium channels (Ca_v1.2 and Ca_v1.3) also contributes to the overall negative chronotropic effect, although its impact on T-type channels is key to its heart rate-lowering properties without significant negative inotropic effects (reduction in contractility).[2][7]

This compound's Mechanism of Negative Chronotropy This compound This compound T_type T-type Ca²⁺ Channels (Sinoatrial Node) This compound->T_type Blocks L_type L-type Ca²⁺ Channels (Sinoatrial Node) This compound->L_type Blocks Ca_influx Ca²⁺ Influx (Phase 4 Depolarization) Depol_rate Rate of Spontaneous Depolarization Ca_influx->Depol_rate Decreases AP_freq Action Potential Frequency Depol_rate->AP_freq Decreases HR Heart Rate AP_freq->HR Decreases

Figure 1: Signaling pathway of this compound's negative chronotropic effect.

Experimental Protocols for Isolated Heart Preparations

Investigating the negative chronotropic effects of this compound in vitro relies on isolated heart preparations, which allow for the study of cardiac function independent of systemic physiological influences. The two primary models are the Langendorff-perfused whole heart and isolated atrial or sinoatrial node preparations.

Langendorff-Perfused Isolated Guinea Pig Heart

This ex vivo technique involves retrograde perfusion of the heart through the aorta, maintaining its viability for several hours.[1][8]

Methodology:

  • Animal Preparation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.[9]

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[8]

  • Perfusion: The heart is perfused with Krebs-Henseleit solution (see Table 1 for composition) at a constant pressure (typically 60-80 mmHg) and temperature (37°C).[10][11][12] The perfusate is continuously gassed with 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.[10][13]

  • Stabilization: The preparation is allowed to stabilize for a period of 20-30 minutes, during which baseline heart rate and other contractile parameters are recorded.[14]

  • Drug Administration: this compound is administered in increasing concentrations through the perfusate.

  • Data Acquisition: Heart rate is continuously monitored using an electrocardiogram (ECG) or by direct measurement of atrial contractions.

Table 1: Composition of Krebs-Henseleit Solution [11][13]

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0
Isolated Sinoatrial Node Preparation

This preparation allows for direct measurement of the electrophysiological effects of this compound on the primary pacemaker cells.

Methodology:

  • Tissue Dissection: The sinoatrial node region is carefully dissected from a rabbit or guinea pig heart.[4]

  • Superfusion: The tissue is placed in a chamber and superfused with oxygenated Tyrode's solution at 35-37°C.

  • Electrophysiological Recording: Intracellular action potentials are recorded from the sinoatrial node cells using glass microelectrodes.[4]

  • Drug Application: this compound is added to the superfusion solution at various concentrations.

  • Parameter Analysis: Changes in action potential parameters, including the rate of spontaneous firing, action potential duration, and the slope of phase 4 depolarization, are analyzed.[2][4]

Whole-Cell Patch-Clamp of Isolated Cardiomyocytes

This technique allows for the direct measurement of ionic currents through specific channels in individual sinoatrial node cells.

Methodology:

  • Cell Isolation: Single sinoatrial node myocytes are enzymatically isolated from the dissected tissue.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record L-type and T-type calcium currents.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to isolate the T-type calcium current. This typically involves a holding potential of around -80 mV to ensure the availability of T-type channels, followed by depolarizing steps to various test potentials.[15]

  • This compound Application: this compound is applied to the bath solution, and its effect on the amplitude and kinetics of the T-type calcium current is measured.[15]

Experimental Workflow for Investigating this compound's Chronotropic Effects cluster_prep Heart Preparation cluster_langendorff Langendorff Perfusion cluster_electrophys Electrophysiology Animal Guinea Pig / Rabbit Isolation Heart Excision Animal->Isolation Langendorff Mount on Langendorff Apparatus Isolation->Langendorff Dissection Sinoatrial Node Dissection Isolation->Dissection Perfusion Retrograde Perfusion (Krebs-Henseleit) Langendorff->Perfusion HR_Measurement Heart Rate Recording Perfusion->HR_Measurement Drug This compound Application (Concentration-Response) HR_Measurement->Drug Microelectrode Action Potential Recording Dissection->Microelectrode PatchClamp Patch-Clamp (Ca²⁺ Currents) Dissection->PatchClamp Microelectrode->Drug PatchClamp->Drug Data Data Analysis Drug->Data

Figure 2: General experimental workflow for isolated heart studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the negative chronotropic effects of this compound.

Table 2: Negative Chronotropic Potency of this compound in Isolated Guinea Pig Atria

DrugEC₃₀ (M) for Negative Chronotropic EffectReference
This compound3.08 x 10⁻⁸[16]
Nifedipine3.48 x 10⁻⁸[16]
Diltiazem1.27 x 10⁻⁷[16]
Verapamil1.47 x 10⁻⁷[16]

Table 3: Effect of this compound on Sinoatrial Node Action Potential in Rabbits [4]

ParameterEffect of this compoundMechanism
Cycle LengthIncreasedInhibition of L- and T-type Ca²⁺ currents
Phase 4 DepolarizationSelective suppression of the later phasePrimarily due to T-type Ca²⁺ channel blockade
Action Potential AmplitudeNo significant effect-
Action Potential DurationNo significant effect-

Table 4: Inhibition of T-type Calcium Current by this compound in Guinea Pig Ventricular Myocytes [15]

Stimulation Frequency (Hz)IC₅₀ for T-type Ca²⁺ Current Inhibition (M)
11.3 x 10⁻⁸
0.22.0 x 10⁻⁶
0.056.3 x 10⁻⁶

Table 5: Inhibition of Expressed Calcium Channel Subunits by S(+)-efonidipine (1 µM) [7]

Calcium Channel Subunit% Inhibition
Ca_v1.2 (L-type)75.7%
Ca_v1.3 (L-type)75.3%
Ca_v3.1 (T-type)94.0%

Conclusion

The negative chronotropic effect of this compound is a direct consequence of its dual blockade of L- and T-type calcium channels, with the inhibition of T-type channels in the sinoatrial node playing a predominant role. Investigations using isolated heart preparations, including Langendorff-perfused hearts and isolated sinoatrial node cells, have provided robust evidence for this mechanism. The detailed experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore the unique cardiac properties of this compound and similar compounds. The provided methodologies can be adapted for preclinical cardiac safety and efficacy studies, contributing to a deeper understanding of cardiovascular pharmacology.

References

Efonidipine's Impact on Endothelial Function and Nitric Oxide Production: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the mechanisms through which efonidipine, a dual L-type and T-type calcium channel blocker (CCB), enhances endothelial function and stimulates nitric oxide (NO) production. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this paper serves as a comprehensive resource for understanding this compound's unique vascular benefits.

Introduction: Beyond Blood Pressure Reduction

This compound is a dihydropyridine calcium channel blocker distinguished by its dual antagonism of both L-type and T-type voltage-gated calcium channels.[1][2][3] While its primary therapeutic role is the management of hypertension, its mechanism extends beyond simple vasodilation of vascular smooth muscle.[3][4] A significant body of evidence indicates that this compound confers direct beneficial effects on the vascular endothelium, the critical interface regulating vascular tone, inflammation, and thrombosis.[1][5]

Endothelial dysfunction, characterized by impaired production and bioavailability of nitric oxide (NO), is a key pathological feature of hypertension and atherosclerosis.[5][6][7] this compound's ability to improve endothelial function, largely by enhancing NO production and reducing oxidative stress, positions it as a CCB with potential for superior cardiovascular protection.[8][9] This paper will dissect the molecular pathways and clinical evidence supporting these effects.

Core Mechanism of Action on the Endothelium

Unlike traditional L-type CCBs such as nifedipine or amlodipine, this compound's additional blockade of T-type calcium channels, which are present in vascular endothelial cells, is central to its unique endothelial effects.[8] This dual blockade initiates a cascade that enhances the activity of endothelial nitric oxide synthase (eNOS) and reduces the impact of oxidative stress, which degrades NO.

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

Calcium channel blockers have been shown to activate eNOS and enhance NO production.[5][9] this compound's action on T-type calcium channels in the endothelium is believed to modulate intracellular calcium signaling in a manner that promotes eNOS activation. Activated eNOS catalyzes the conversion of the amino acid L-arginine to L-citrulline and NO.[10][11] The resultant NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that leads to smooth muscle relaxation and vasodilation.[11]

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound T_Ca T-type Ca2+ Channel This compound->T_Ca Blocks Ca_Signal Intracellular Ca2+ Signaling T_Ca->Ca_Signal Modulates eNOS_inactive eNOS (inactive) Ca_Signal->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Increases Relaxation Vasodilation cGMP->Relaxation

Caption: this compound-mediated signaling pathway for NO production.
Reduction of Oxidative Stress

Hypertension is associated with increased oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses.[7][12] ROS, particularly superoxide anions (O₂⁻), readily react with and inactivate NO, reducing its bioavailability and contributing to endothelial dysfunction.[7]

Clinical studies have demonstrated that this compound therapy leads to a significant reduction in markers of oxidative stress.[8][13][14] By decreasing the production of ROS, this compound preserves the NO pool, preventing its premature degradation and thereby enhancing its vasodilatory and vasoprotective effects. This antioxidant effect is a key differentiator from L-type-only CCBs, which do not show a similar impact on oxidative stress markers.[8]

G cluster_Vessel Vascular Environment This compound This compound ROS_Source Sources of Oxidative Stress (e.g., NADPH Oxidase) This compound->ROS_Source Reduces ROS ROS (O₂⁻) ROS_Source->ROS Produces NO Nitric Oxide (NO) ROS->NO Scavenges Peroxynitrite Peroxynitrite (ONOO⁻) (Inactive, Harmful) NO->Peroxynitrite Bioavailable_NO Bioavailable NO NO->Bioavailable_NO Vasodilation Vasodilation Bioavailable_NO->Vasodilation

Caption: this compound's mechanism for increasing NO bioavailability.

Quantitative Data from Clinical Investigations

Multiple clinical trials have quantified the effects of this compound on endothelial function and related biomarkers, often in comparison to L-type exclusive CCBs like nifedipine and amlodipine.

Table 1: Comparative Effects of this compound and Nifedipine on Endothelial Function in Hypertensive Patients Data extracted from Oshima T, et al. Hypertens Res. 2005.[8]

ParameterThis compound Group (n=20)Nifedipine Group (n=20)
Baseline After 12 Weeks
Flow-Mediated Dilation (FMD) (%) 4.1 ± 1.55.8 ± 1.4
Endothelial Function Index (FMD/NTG ratio, %) 73 ± 2494 ± 20
*p < 0.01 vs. Baseline

Table 2: this compound's Effect on Markers of Oxidative Stress Data from Oshima T, et al. 2005[8] and Sasaki H, et al. J Atheroscler Thromb. 2009.[13][14]

ParameterTreatment GroupBaseline (Mean ± SD)After 12 Months (Mean ± SD)p-value
Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg creatinine) This compound (n=20)9.8 ± 2.17.9 ± 1.8< 0.05
Amlodipine (n=20)9.7 ± 2.09.6 ± 2.2NS
Serum Malondialdehyde-modified LDL (MDA-LDL) (U/L) This compound (n=20)105 ± 3585 ± 28< 0.05
Nifedipine (n=20)108 ± 38106 ± 36NS

Table 3: Impact of this compound Therapy on Endothelial and Metabolic Parameters Data from Koh KK, et al. Diabetes Care. 2007.[5][15]

ParameterBaselineAfter PlaceboAfter this compound% Change (this compound)
Flow-mediated dilation (%) 5.6 ± 0.65.7 ± 0.66.8 ± 0.7+21 ± 7%
Malondialdehyde (nmol/L) 1.3 ± 0.11.3 ± 0.11.1 ± 0.1-12 ± 3%
Leptin (ng/mL) 6.9 ± 1.16.8 ± 1.15.8 ± 0.9-14 ± 4%
Adiponectin (µg/mL) 6.1 ± 0.56.2 ± 0.56.9 ± 0.6+12 ± 4%
*p < 0.05 vs. Placebo

Experimental Protocols

The assessment of endothelial function is critical for evaluating the vascular effects of therapeutic agents. The non-invasive measurement of flow-mediated dilation (FMD) of the brachial artery is the most widely used and validated method.[16][17]

Flow-Mediated Dilation (FMD) of the Brachial Artery

Objective: To non-invasively assess endothelium-dependent, NO-mediated vasodilation.[16]

Methodology:

  • Patient Preparation: Subjects are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking. The measurement is conducted in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the first scan.

  • Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used to image the brachial artery longitudinally, 2 to 15 cm above the antecubital fossa.

  • Baseline Diameter Measurement: Once a clear image of the anterior and posterior intima is obtained, the baseline brachial artery diameter is measured at end-diastole for a minimum of 30 seconds.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaging site. The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This occlusion stops blood flow, causing ischemia in the distal tissue.

  • Post-Occlusion Imaging: The cuff is rapidly deflated. The subsequent surge in blood flow (reactive hyperemia) induces shear stress on the endothelium, stimulating NO release.

  • Post-Deflation Diameter Measurement: The brachial artery diameter is continuously recorded for 3-5 minutes following cuff deflation to capture the maximum dilation.

  • Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff deflation.

    • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

G start Patient Acclimatization (Supine, 10 min) baseline_scan 1. Baseline Scan (High-Res Ultrasound of Brachial Artery) start->baseline_scan baseline_measure 2. Measure Baseline Diameter (End-Diastole) baseline_scan->baseline_measure cuff_inflate 3. Inflate Forearm Cuff (Suprasystolic Pressure, 5 min) baseline_measure->cuff_inflate cuff_deflate 4. Rapid Cuff Deflation (Induces Reactive Hyperemia) cuff_inflate->cuff_deflate post_scan 5. Continuous Post-Deflation Scan (3-5 min) cuff_deflate->post_scan post_measure 6. Measure Peak Diameter post_scan->post_measure calculate 7. Calculate FMD (%) post_measure->calculate end Result calculate->end

Caption: Standard experimental workflow for Flow-Mediated Dilation.
Measurement of Oxidative Stress Biomarkers

Objective: To quantify the level of systemic oxidative stress.

Methodologies:

  • Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG): Urine samples are collected and analyzed using a competitive enzyme-linked immunosorbent assay (ELISA) kit. 8-OHdG is a product of oxidative DNA damage and serves as a sensitive marker of systemic oxidative stress.[8][13]

  • Serum Malondialdehyde-modified LDL (MDA-LDL): Blood samples are drawn, and serum is separated. The level of MDA-LDL, an indicator of lipid peroxidation, is quantified using an ELISA kit.[5][8]

Conclusion and Implications

The evidence strongly supports that this compound's therapeutic action transcends simple blood pressure control. Its unique dual L-type and T-type calcium channel blockade confers distinct vasoprotective properties by directly targeting endothelial dysfunction. This compound enhances the bioavailability of nitric oxide through a two-pronged approach: stimulating eNOS activity and mitigating oxidative stress that leads to NO degradation.

The quantitative data from clinical trials consistently demonstrate this compound's superiority over L-type-only CCBs in improving flow-mediated dilation and reducing markers of oxidative stress and lipid peroxidation. For researchers and drug development professionals, this compound serves as a key example of how targeting T-type calcium channels in the endothelium can provide added cardiovascular benefits. These findings underscore the therapeutic potential of developing agents that not only lower blood pressure but also restore the physiological function of the vascular endothelium.

References

Early-stage research on Efonidipine for cardiovascular disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early-Stage Research of Efonidipine for Cardiovascular Disease

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its unique dual-blocking action on both L-type and T-type voltage-gated calcium channels.[1][2] This dual antagonism confers a distinct pharmacological profile compared to traditional DHPs, which primarily target L-type channels. Early-stage research highlights its potential not only as a potent antihypertensive agent but also as a cardioprotective and renoprotective drug.[3][4] Its mechanism involves vasodilation, a negative chronotropic effect that attenuates the reflex tachycardia commonly associated with other DHPs, and beneficial effects on renal hemodynamics and cardiac remodeling.[5][6] This technical guide synthesizes the foundational preclinical and early clinical research on this compound, focusing on its mechanism of action, pharmacodynamic effects, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism is the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiomyocytes.[7] Unlike conventional DHPs, it targets two distinct types of calcium channels:

  • L-type Calcium Channels: Abundant in vascular smooth muscle, blockade of these channels leads to arterial vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[1][7]

  • T-type Calcium Channels: Found in the sinoatrial (SA) node and atrioventricular (AV) node, as well as vascular smooth muscle.[1][7] this compound's inhibition of T-type channels in the SA node is crucial for its unique clinical effects. It prolongs the late phase-4 depolarization of the action potential, resulting in a decreased heart rate (negative chronotropic effect).[2][5] This action directly counteracts the baroreflex-mediated tachycardia often seen with potent vasodilators.[3][5]

This dual blockade provides comprehensive cardiovascular benefits, effectively managing hypertension while simultaneously controlling heart rate and reducing myocardial oxygen demand.[1][7]

Efonidipine_Mechanism cluster_this compound This compound cluster_Channels Voltage-Gated Ca²⁺ Channels cluster_Effects Physiological Effects This compound This compound L_type L-Type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_type Inhibits T_type T-Type Ca²⁺ Channel (Sinoatrial Node) This compound->T_type Inhibits Vasodilation Vasodilation L_type->Vasodilation Leads to Dec_HR Heart Rate Reduction (Negative Chronotropy) T_type->Dec_HR Leads to Dec_BP Blood Pressure Reduction Vasodilation->Dec_BP Dec_HR->Dec_BP No_Tachy Attenuated Reflex Tachycardia Dec_HR->No_Tachy

Caption: Dual blockade mechanism of this compound.

Pharmacodynamic Effects

Early research has elucidated a range of this compound's effects beyond blood pressure reduction.

  • Cardioprotective Effects: By reducing heart rate and blood pressure, this compound decreases myocardial oxygen demand.[5] It also increases coronary blood flow, which helps to attenuate myocardial ischemia.[2][5] Furthermore, studies in neonatal rat cardiac fibroblasts have shown that this compound can inhibit transforming growth factor-beta 1 (TGF-β1)-induced protein synthesis through a Smad2-dependent pathway, suggesting a potential anti-fibrotic effect that could prevent adverse cardiac remodeling.[8][9]

  • Renal Protective Effects: this compound exhibits significant renal benefits. It increases the glomerular filtration rate (GFR) by dilating both afferent and efferent arterioles, which reduces intraglomerular pressure and proteinuria.[3][5][10] This is a key distinction from L-type-only blockers that preferentially dilate afferent arterioles.[5] Additionally, this compound suppresses the synthesis and secretion of aldosterone, which helps prevent aldosterone-induced renal parenchymal fibrosis.[2][5]

  • Vascular Effects: this compound is a potent vasodilator.[11] Studies on isolated rat aortic rings demonstrated its ability to attenuate KCl-induced contractions.[11] In porcine coronary arteries, it inhibited contractions induced by several vasoconstrictors, including serotonin and endothelin-1.[12]

TGF_Beta_Pathway TGFB1 TGF-β1 Ca_Channels L-type & T-type Ca²⁺ Channels TGFB1->Ca_Channels Activates Smad2 Smad2 Phosphorylation Ca_Channels->Smad2 Protein_Synth Protein Synthesis (Collagen, etc.) Smad2->Protein_Synth Fibrosis Cardiac Fibrosis Protein_Synth->Fibrosis This compound This compound This compound->Ca_Channels Inhibits

Caption: this compound's inhibition of the TGF-β1/Smad2 fibrotic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early-stage clinical studies.

Table 1: Preclinical In Vitro Pharmacodynamics
ParameterModel SystemAgonist / ConditionThis compound EC₃₀ / EffectComparator EC₃₀Reference
Negative Chronotropy Isolated Guinea-Pig AtriaSpontaneous3.08 x 10⁻⁸ MNifedipine: 3.48 x 10⁻⁸ M[11]
Negative Inotropy Isolated Guinea-Pig Left AtriaElectrical StimulationMinimal effect at 1 µM; ~20% force decrease at 10 µMNifedipine: 4.94 x 10⁻⁸ M[11]
Vasodilation Isolated Rat Aortic RingKCl-induced Contraction1.24 x 10⁻⁸ MNifedipine: 2.98 x 10⁻⁹ M[11]
L-type Ca²⁺ Current Guinea-Pig Ventricular MyocytesPatch ClampInhibitedNifedipine was tenfold more potent[13]
T-type Ca²⁺ Current Guinea-Pig Ventricular MyocytesPatch ClampInhibited at higher concentrationsNifedipine had no effect[13]
Table 2: Early-Stage Clinical Trial Data
StudyPatient PopulationDaily DoseDurationKey OutcomesReference
PERFECT Trial Hypertensive Patients (n=1035)40 mg90 daysSBP: 155.17 to 132.92 mmHgHR: 83.5 to 80.1 bpmProteinuria: 151.45 to 123.52 mg/g Cr[4][14]
Pilot Study Hypertensive patients with DHP-induced tachycardia (n=18)40 mg12 weeksHR: Decreased from 94 to 86 bpm after switching to this compound[6]
Comparative Study Type 2 diabetic patients with hypertension and nephropathy (n=40)40 mg12 monthsNo significant change in eGFR (vs. decrease with amlodipine)Significant decrease in plasma aldosterone[15]
Prospective Study Mild-to-moderate essential hypertension (n=53)40 mg12 weeksSafely decreased BP with a concurrent reduction in HR[16]

Experimental Protocols

In Vitro Vasodilation Assay (Rat Aortic Ring)

This protocol is based on methodologies used to assess the vasodilatory properties of this compound.[11]

  • Tissue Preparation: Thoracic aortas are excised from Wistar rats. The surrounding connective tissue is removed, and the aorta is cut into rings approximately 2-3 mm in width.

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5g. The bathing solution is replaced every 15-20 minutes.

  • Contraction Induction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.

  • Drug Application: Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of this compound (or comparator drugs) are added to the bath. The relaxant effect is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Concentration-response curves are plotted, and the EC₃₀ or EC₅₀ values (the concentration of the drug that produces 30% or 50% of the maximal relaxation) are calculated.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Rat Thoracic Aorta A2 Clean & Cut into Rings A1->A2 B1 Mount Ring in Organ Bath A2->B1 B2 Equilibrate (60-90 min) B1->B2 B3 Induce Contraction (High KCl) B2->B3 B4 Add Cumulative Doses of this compound B3->B4 C1 Record Tension (Force Transducer) B4->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Calculate EC₃₀ C2->C3

Caption: Workflow for in vitro vasodilation assay.
In Vivo Myocardial Ischemia Model (Dog)

This protocol is based on a study evaluating the cardioprotective effects of this compound in an acute ischemia model.[17]

  • Animal Preparation: Anesthetized open-chest dogs are used. The left anterior descending (LAD) coronary artery is isolated for ligation. Catheters are inserted to monitor systemic hemodynamics, including blood pressure (BP), heart rate (HR), and cardiac output (CO).

  • Drug Administration: this compound (e.g., 10 or 30 µg/kg), nifedipine, or a vehicle control is administered intravenously before the induction of ischemia.

  • Ischemia Induction: The LAD coronary artery is ligated for a set period (e.g., 50 minutes) to induce acute myocardial ischemia.

  • Monitoring: Throughout the ligation period, systemic and regional myocardial parameters are continuously monitored. This includes measuring regional myocardial blood flow and observing segmental wall motion in the ischemic area.

  • Outcome Assessment: The effects of the drug are assessed by comparing the changes in hemodynamic and myocardial parameters in the drug-treated groups versus the control group during the ischemic event. Attenuation of ischemia-induced changes (e.g., reduced bulging, improved blood flow) indicates a cardioprotective effect.

Conclusion

Early-stage research on this compound has established its unique profile as a dual L-type and T-type calcium channel blocker. Preclinical data demonstrate its potent vasodilatory and negative chronotropic activities, with a minimal negative inotropic effect.[11] This translates into effective blood pressure control without the common side effect of reflex tachycardia.[6] Furthermore, its mechanisms confer significant cardioprotective and renoprotective benefits, supported by evidence of anti-fibrotic action and favorable effects on renal hemodynamics.[4][8] The quantitative data from both in vitro and early clinical studies provide a solid foundation for its therapeutic application in managing cardiovascular diseases, particularly in hypertensive patients who may also benefit from heart rate control and organ protection. Further large-scale clinical trials are warranted to fully elucidate its long-term benefits on cardiovascular and renal outcomes.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Efonidipine Hydrochloride Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification processes for Efonidipine Hydrochloride Ethanolate, a potent dihydropyridine calcium channel blocker. The protocols described herein are compiled from established chemical literature and patents, offering a comprehensive guide for the preparation of this active pharmaceutical ingredient (API).

Synthesis of this compound Free Base

The synthesis of this compound is centered around the Hantzsch dihydropyridine synthesis, a multi-component reaction that forms the core dihydropyridine ring structure. The overall synthetic strategy involves the preparation of key intermediates followed by their condensation to yield the this compound free base.

Synthesis of Intermediates

A critical step in the synthesis is the preparation of the necessary precursors. A plausible synthetic route, based on available literature, is outlined below.

1.1.1. Synthesis of 2-(N-benzylanilino)ethanol

This intermediate provides the side chain at the C3 position of the dihydropyridine ring.

  • Reaction Scheme: Aniline is reacted with benzyl chloride to form N-benzylaniline, which is then reacted with ethylene oxide to yield 2-(N-benzylanilino)ethanol.

  • Protocol:

    • To a reaction vessel, add aniline, sodium bicarbonate, and water.

    • Heat the mixture to 90-95 °C with stirring.

    • Slowly add benzyl chloride to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting N-benzylaniline is then reacted with ethylene oxide in a suitable solvent to yield 2-(N-benzylanilino)ethanol. Further purification may be achieved by vacuum distillation.

1.1.2. Synthesis of 2-acetyl-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one

This phosphonate component is crucial for the final structure of this compound.

  • Protocol: The synthesis of this intermediate can be complex. One potential route involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride, followed by oxidation and subsequent reaction with an acetylating agent. The specific conditions for this multi-step synthesis require careful control and optimization.

1.1.3. Synthesis of 2-(N-benzylanilino)ethyl acetoacetate

  • Reaction Scheme: 2-(N-benzylanilino)ethanol is reacted with a derivative of acetoacetic acid, such as ethyl acetoacetate, to form the corresponding ester.

  • Protocol:

    • Combine 2-(N-benzylanilino)ethanol and ethyl acetoacetate in a suitable solvent.

    • The reaction may be catalyzed by an acid or base and may require heating.

    • Monitor the reaction by TLC.

    • Upon completion, the product is isolated by extraction and purified by column chromatography or distillation.

Hantzsch Dihydropyridine Synthesis of this compound

The core of the synthesis involves the condensation of three key components: an aldehyde (3-nitrobenzaldehyde), a β-ketoester (2-(N-benzylanilino)ethyl acetoacetate), and a phosphonate-containing β-dicarbonyl equivalent (2-acetyl-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one) in the presence of a nitrogen source like ammonia or ammonium acetate.

  • Reaction Scheme: This one-pot reaction assembles the dihydropyridine ring.

  • Protocol:

    • Combine 3-nitrobenzaldehyde, 2-(N-benzylanilino)ethyl acetoacetate, 2-acetyl-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol or isopropanol.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • The crude this compound free base can be collected by filtration and washed with a cold solvent.

Purification of this compound Free Base

Purification of the crude this compound free base is essential to remove unreacted starting materials and side products.

  • Protocol:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent or solvent mixture can be employed.

Synthesis of this compound Hydrochloride Ethanolate

The final step is the conversion of the purified this compound free base to its hydrochloride ethanolate salt.

  • Reaction Scheme: this compound free base is treated with hydrochloric acid in ethanol.

  • Protocol:

    • Dissolve the purified this compound free base in ethanol.

    • Add a solution of hydrochloric acid in ethanol (e.g., 20% HCl in ethanol) to the mixture.

    • Stir the mixture at room temperature for an extended period (e.g., 8 hours) to ensure complete salt formation.

    • Remove the solvent under reduced pressure.

    • The resulting solid is then subjected to purification.

Purification of this compound Hydrochloride Ethanolate

The final purification step is crucial for obtaining a high-purity active pharmaceutical ingredient.

  • Protocol - Recrystallization:

    • Dissolve the crude this compound hydrochloride ethanolate in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can enhance the yield.

    • Collect the greenish-yellow crystals by filtration.[1]

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Data Presentation

ParameterSynthesis of this compound HydrochlorideReference
Starting Material This compound free base[1]
Reagent 20% Hydrochloric acid in ethanol[1]
Solvent Ethanol[1]
Reaction Temperature 25 °C[1]
Reaction Time 8 hours[1]
Yield 93.0%[1]
Melting Point 150 °C (decomposition)[1]
Appearance Greenish-yellow crystals[1]

Experimental Workflow and Diagrams

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_hantzsch Hantzsch Reaction cluster_final Final Product Formation cluster_purification Purification Aniline Aniline N_Benzylaniline N-Benzylaniline Aniline->N_Benzylaniline BenzylChloride Benzyl Chloride BenzylChloride->N_Benzylaniline Aminoethanol 2-(N-benzylanilino)ethanol N_Benzylaniline->Aminoethanol EthyleneOxide Ethylene Oxide EthyleneOxide->Aminoethanol Ketoester 2-(N-benzylanilino)ethyl acetoacetate Aminoethanol->Ketoester EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Ketoester Hantzsch Hantzsch Condensation Ketoester->Hantzsch Phosphonate_Precursor Phosphonate Precursor Phosphonate 2-acetyl-5,5-dimethyl-1,3,2- dioxaphosphorinane-2-one Phosphonate_Precursor->Phosphonate Phosphonate->Hantzsch Nitrobenzaldehyde 3-Nitrobenzaldehyde Nitrobenzaldehyde->Hantzsch Efonidipine_Base This compound Free Base Hantzsch->Efonidipine_Base Salt_Formation Salt Formation Efonidipine_Base->Salt_Formation HCl_Ethanol HCl in Ethanol HCl_Ethanol->Salt_Formation Efonidipine_HCl_Eth This compound Hydrochloride Ethanolate (Crude) Salt_Formation->Efonidipine_HCl_Eth Recrystallization Recrystallization from Ethanol Efonidipine_HCl_Eth->Recrystallization Pure_Product Pure this compound Hydrochloride Ethanolate Recrystallization->Pure_Product

Caption: Overall synthetic workflow for this compound Hydrochloride Ethanolate.

Purification_Process Crude_Product Crude this compound Hydrochloride Ethanolate Dissolution Dissolve in minimal hot ethanol Crude_Product->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Ice_Bath Further cooling in ice bath Cooling->Ice_Bath Filtration Collect crystals by filtration Ice_Bath->Filtration Washing Wash with cold ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Hydrochloride Ethanolate Drying->Pure_Product

Caption: Purification process for this compound Hydrochloride Ethanolate by recrystallization.

References

Application Notes and Protocols: Asymmetric Synthesis of S-Efonidipine Isomer for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine, a dihydropyridine calcium channel blocker, is clinically used as a racemic mixture for the treatment of hypertension. It uniquely inhibits both L-type and T-type calcium channels, contributing to its therapeutic efficacy and favorable side-effect profile.[1][2][3][4] Pharmacological studies have revealed that the two enantiomers of this compound possess distinct activities. The S-isomer, S-(+)-efonidipine, is a potent blocker of both L- and T-type calcium channels, while the R-isomer, R-(-)-efonidipine, selectively blocks T-type calcium channels.[5][6] This stereoselectivity highlights the importance of isolating the pure S-efonidipine isomer for detailed pharmacological investigation and potential development as a more targeted therapeutic agent. This document provides detailed protocols for the asymmetric synthesis of S-efonidipine via lipase-catalyzed kinetic resolution and outlines methodologies for its pharmacological characterization.

Pharmacological Profile of S-Efonidipine

The S-enantiomer of this compound is the primary contributor to the dual L- and T-type calcium channel blockade observed with the racemic mixture.[3][7] This dual action is believed to be responsible for its potent antihypertensive effects, coupled with a reduced incidence of reflex tachycardia, a common side effect of L-type selective calcium channel blockers.[1][3] The inhibition of T-type calcium channels in the sinoatrial node contributes to a negative chronotropic effect, which can be beneficial in certain cardiovascular conditions.[2]

Quantitative Pharmacological Data

The following table summarizes the inhibitory potencies of this compound and its isomers on calcium channels.

CompoundChannel TypeIC50 ValueExperimental Conditions
This compound (racemate)T-type (Caᵥ3.2)< 3 µMCa²⁺ influx assay in a cell line expressing recombinant Caᵥ3.2 channels.[1]
This compound (racemate)T-type1.3 x 10⁻⁸ MIsolated guinea-pig ventricular myocytes, stimulation frequency of 1 Hz.[2]
This compound (racemate)T-type2.0 x 10⁻⁶ MIsolated guinea-pig ventricular myocytes, stimulation frequency of 0.2 Hz.[2]
This compound (racemate)T-type6.3 x 10⁻⁶ MIsolated guinea-pig ventricular myocytes, stimulation frequency of 0.05 Hz.[2]
S-(+)-EfonidipineL-type and T-typeNot specifiedBlocks both channel types.[5][6]
R-(-)-EfonidipineT-typeNot specifiedPreferentially blocks T-type channels.[5][6]

Asymmetric Synthesis of S-Efonidipine

The enantioselective synthesis of S-efonidipine can be effectively achieved through the kinetic resolution of a racemic precursor using a lipase-catalyzed hydrolysis. This method leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of a substrate, allowing for the separation of the desired enantiomer. A known method involves the enantioselective hydrolysis of 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid propionyloxymethyl ester.

Experimental Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis Workflow racemic_ester Racemic Precursor Ester lipase_hydrolysis Lipase-Catalyzed Enantioselective Hydrolysis racemic_ester->lipase_hydrolysis separation Chromatographic Separation lipase_hydrolysis->separation s_acid (S)-Acid separation->s_acid r_ester Unhydrolyzed (R)-Ester separation->r_ester esterification Esterification with 2-(N-benzyl-N-phenylamino)ethanol s_acid->esterification s_this compound S-Efonidipine esterification->s_this compound

Caption: Workflow for the asymmetric synthesis of S-efonidipine.

Detailed Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is based on established methods for the lipase-catalyzed kinetic resolution of dihydropyridine derivatives.

Materials:

  • Racemic 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid propionyloxymethyl ester

  • Amano Lipase PS from Pseudomonas cepacia (or equivalent)

  • 2,5-Dimethyltetrahydrofuran (saturated with water)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic precursor ester in water-saturated 2,5-dimethyltetrahydrofuran to a concentration of 10 mg/mL.

  • Enzyme Addition: Add Amano Lipase PS (20% by weight of the substrate).

  • Incubation: Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Separate the resulting (S)-acid from the unreacted (R)-ester by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol: Esterification to S-Efonidipine

Materials:

  • (S)-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

  • 2-(N-benzyl-N-phenylamino)ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the (S)-acid in anhydrous DCM. Add 2-(N-benzyl-N-phenylamino)ethanol (1.2 equivalents) and DMAP (0.1 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0°C and add DCC (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to yield S-efonidipine.

Pharmacological Studies Protocol

In Vitro Calcium Channel Blocking Activity Assay

This protocol outlines a method to determine the IC50 values of S-efonidipine on L-type and T-type calcium channels using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing human recombinant Caᵥ1.2 (L-type) or Caᵥ3.2 (T-type) channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External and internal solutions for patch-clamp recording

  • S-Efonidipine stock solution in DMSO

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • For L-type channels, hold the cell at -80 mV and apply depolarizing steps to 0 mV. Use Ba²⁺ as the charge carrier to isolate calcium channel currents.

    • For T-type channels, hold the cell at -100 mV and apply depolarizing steps to -30 mV.

  • Drug Application: Perfuse the cells with increasing concentrations of S-efonidipine.

  • Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of S-Efonidipine

cluster_pathway S-Efonidipine Signaling Pathway S_this compound S-Efonidipine L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) S_this compound->L_type Inhibits T_type_VSM T-type Ca²⁺ Channel (Vascular Smooth Muscle) S_this compound->T_type_VSM Inhibits T_type_SA T-type Ca²⁺ Channel (Sinoatrial Node) S_this compound->T_type_SA Inhibits Ca_influx_VSM ↓ Ca²⁺ Influx L_type->Ca_influx_VSM T_type_VSM->Ca_influx_VSM Ca_influx_SA ↓ Ca²⁺ Influx T_type_SA->Ca_influx_SA Vasodilation Vasodilation Ca_influx_VSM->Vasodilation HR ↓ Heart Rate Ca_influx_SA->HR BP ↓ Blood Pressure Vasodilation->BP

References

Application Note: A Validated RP-HPLC Method for the Quantification of Efonidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Efonidipine in pharmaceutical formulations. This compound is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis and stability studies. All validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

Introduction

This compound hydrochloride ethanolate is a potent antihypertensive agent that functions by blocking both L-type and T-type calcium channels, resulting in vasodilation and a subsequent reduction in blood pressure.[2][5] Its chemical formula is C36H45ClN3O8P with a molecular weight of 714.19 g/mole .[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. This document provides a detailed protocol for a validated RP-HPLC method for its quantification.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column C18 column (e.g., Inertsil, Phenomenex Kinetex®, Thermo Hypersil BDS) (250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile : 25mM Phosphate Buffer (pH 4.9) (45:55 v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 253 nm[7]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

1. Preparation of Phosphate Buffer (25mM, pH 4.9):

  • Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.9 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas.

2. Preparation of Mobile Phase:

  • Mix acetonitrile and 25mM phosphate buffer (pH 4.9) in a ratio of 45:55 (v/v).[7]

  • Sonicate the mobile phase for 15 minutes to degas.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound hydrochloride ethanolate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the mobile phase.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 5 µg/mL to 30 µg/mL for the calibration curve.[7]

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.2[3]
Theoretical Plates > 2000> 3000
% RSD of Peak Area ≤ 2.0%< 1.0%
Retention Time (min) -~7.77[7]
Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 5-30 µg/mL.[7] The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5(Data)
10(Data)
15(Data)
20(Data)
25(Data)
30(Data)
Correlation Coefficient (r²) ≥ 0.999
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (15 µg/mL) were performed.

Table 4: Precision Data

Precision% RSD
Intra-day (n=6) < 1.0%[4]
Inter-day (n=6) < 2.0%[4]
Accuracy (Recovery)

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was spiked into a pre-analyzed sample solution.

Table 5: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% (Data)(Data)99.75% - 100.10%[7]< 2.0%
100% (Data)(Data)99.75% - 100.10%[7]< 2.0%
120% (Data)(Data)99.75% - 100.10%[7]< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue
LOD 0.68 µg/mL[4]
LOQ 2.06 µg/mL[4]
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and mobile phase composition. The method was found to be robust as the system suitability parameters remained within the acceptable limits.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[3] The drug showed significant degradation under oxidative and photolytic conditions, with less degradation observed under acidic, basic, and thermal stress.[3] The degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Visualization of Workflows

G cluster_0 Method Development Workflow cluster_1 Method Validation Workflow Literature_Survey Literature Survey & Drug Characterization Method_Optimization Chromatographic Method Optimization (Column, Mobile Phase, Flow Rate, Wavelength) Literature_Survey->Method_Optimization Sample_Preparation Sample Preparation Procedure Method_Optimization->Sample_Preparation System_Suitability System Suitability Testing Sample_Preparation->System_Suitability Proceed to Validation Validation_Parameters Validation as per ICH Guidelines (Linearity, Precision, Accuracy, Robustness, LOD, LOQ) System_Suitability->Validation_Parameters Forced_Degradation Forced Degradation Studies Validation_Parameters->Forced_Degradation Final_Method Final_Method Forced_Degradation->Final_Method Final Validated Method

Caption: Workflow for the Development and Validation of the RP-HPLC Method.

G cluster_parameters ICH Validation Parameters Validated_Method Validated Analytical Method Specificity Specificity / Selectivity Validated_Method->Specificity Linearity Linearity & Range Validated_Method->Linearity Precision Precision (Repeatability & Intermediate) Validated_Method->Precision Accuracy Accuracy / Recovery Validated_Method->Accuracy Robustness Robustness Validated_Method->Robustness Sensitivity Sensitivity (LOD & LOQ) Validated_Method->Sensitivity

Caption: Logical Relationship of ICH Validation Parameters.

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and robust. The method is stability-indicating and can be effectively used for routine analysis of this compound in bulk and pharmaceutical dosage forms in a quality control laboratory.

References

Patch clamp electrophysiology protocol for studying Efonidipine's ion channel effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

Efonidipine is a dihydropyridine derivative calcium channel blocker utilized in the management of hypertension.[1][2] Its mechanism of action involves the inhibition of both L-type and T-type calcium channels.[1][2][3] This dual blockade contributes to its antihypertensive effects, primarily through vasodilation, and a notable characteristic of not inducing reflex tachycardia, which is often associated with other dihydropyridine calcium channel blockers.[4][5] The lack of reflex tachycardia is attributed to its inhibitory action on T-type calcium channels in the sinoatrial (SA) node.[4][5] This document provides a comprehensive guide for studying the effects of this compound on ion channels using the patch clamp electrophysiology technique.

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the blockage of voltage-gated calcium channels, specifically the L-type and T-type channels. This blockage inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac pacemaker cells. In vascular smooth muscle, this leads to vasodilation and a subsequent reduction in blood pressure. In the sinoatrial node, the blockade of T-type calcium channels slows the rate of diastolic depolarization, resulting in a decreased heart rate and mitigating the reflex tachycardia commonly seen with other vasodilators.

Efonidipine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SANode Sinoatrial Node Cell This compound This compound L_type_VSM L-type Ca²⁺ Channel This compound->L_type_VSM T_type_SA T-type Ca²⁺ Channel This compound->T_type_SA Ca_influx_VSM ↓ Ca²⁺ Influx L_type_VSM->Ca_influx_VSM Inhibition Vasodilation Vasodilation Ca_influx_VSM->Vasodilation BP_reduction ↓ Blood Pressure Vasodilation->BP_reduction Ca_influx_SA ↓ Ca²⁺ Influx T_type_SA->Ca_influx_SA Inhibition HR_reduction ↓ Heart Rate Ca_influx_SA->HR_reduction

Caption: this compound's dual blockade of L- and T-type calcium channels.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on T-type calcium channels at various stimulation frequencies.

Ion ChannelStimulation Frequency (Hz)IC50 (M)Reference
T-type Ca²⁺ Current11.3 x 10⁻⁸[4]
T-type Ca²⁺ Current0.22.0 x 10⁻⁶[4]
T-type Ca²⁺ Current0.056.3 x 10⁻⁶[4]

Experimental Protocols

1. Cell Preparation

For studying the effects of this compound, suitable cell lines endogenously expressing L-type and T-type calcium channels, such as vascular smooth muscle cells or cardiomyocytes, or heterologous expression systems (e.g., HEK-293 cells) transfected with the desired channel subunits are recommended.

  • For primary cells (e.g., ventricular myocytes): Isolate cells using enzymatic digestion. For instance, guinea-pig ventricular myocytes can be isolated as previously described.[6]

  • For cultured cell lines (e.g., HEK-293): Culture cells in appropriate media and passage regularly. Transfect with plasmids encoding the specific calcium channel subunits of interest (e.g., CaV1.2 for L-type, CaV3.1, or CaV3.2 for T-type) using standard transfection protocols.

2. Patch Clamp Electrophysiology

The whole-cell or perforated patch-clamp technique can be employed to record calcium channel currents. The perforated patch-clamp method, using agents like nystatin or amphotericin B, is advantageous as it preserves the intracellular signaling environment.[5][7]

Experimental Workflow

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., myocyte isolation or cell culture) start->cell_prep pipette_prep Pipette Preparation (Pulling, fire-polishing, and filling with intracellular solution) cell_prep->pipette_prep seal_formation Giga-seal Formation (Cell-attached configuration) pipette_prep->seal_formation whole_cell Establish Whole-Cell or Perforated Patch Configuration seal_formation->whole_cell voltage_protocol Apply Voltage Protocols (for L-type and T-type currents) whole_cell->voltage_protocol control_recording Record Baseline Currents (Control) voltage_protocol->control_recording efonidipine_app Apply this compound (at various concentrations) control_recording->efonidipine_app drug_recording Record Currents in the Presence of this compound efonidipine_app->drug_recording washout Washout drug_recording->washout data_analysis Data Analysis (I-V curves, dose-response curves, IC50 determination) washout->data_analysis end End data_analysis->end

Caption: Workflow for patch clamp analysis of this compound's effects.

Solutions

  • Extracellular Solution (in mM): 140 NaCl, 6 KCl, 1 CaCl₂, 1.5 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[8] To isolate calcium currents, other ionic currents should be blocked. For example, Na⁺ channels can be blocked with tetrodotoxin (TTX), and K⁺ channels can be blocked by substituting Cs⁺ for K⁺ in the internal and external solutions.

  • Intracellular Solution (for whole-cell, in mM): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.[8]

  • Intracellular Solution (for perforated patch): Prepare the intracellular solution as for whole-cell and add nystatin (e.g., 50-100 µg/mL) or amphotericin B (e.g., 240 µg/mL).[5][7]

Voltage Protocols

  • To Isolate L-type Calcium Currents (ICa,L):

    • Holding Potential: -40 mV (to inactivate T-type and Na⁺ channels).

    • Test Potentials: Apply 200 ms depolarizing steps from -40 mV to +60 mV in 5 or 10 mV increments.[8]

  • To Isolate T-type Calcium Currents (ICa,T):

    • Holding Potential: -100 mV or -90 mV (to deinactivate T-type channels).

    • Test Potentials: Apply depolarizing steps to a range of potentials, for example, from -70 mV to +20 mV. A specific protocol to elicit T-type currents could be a step to -30 mV from a holding potential of -100mV.[9]

    • To separate T-type from L-type currents, a two-step protocol can be used. First, hold at -90 mV to record both currents, and then hold at -40 mV to inactivate T-type channels and record only L-type currents. The T-type current can then be obtained by subtraction.

Logical Relationship for Current Separation

Current_Separation Total_Current Total Ca²⁺ Current (Holding at -90mV) T_type_Current T-type Ca²⁺ Current (Calculated) Total_Current->T_type_Current Subtraction L_type_Current L-type Ca²⁺ Current (Holding at -40mV) L_type_Current->T_type_Current Subtraction

Caption: Isolating T-type current through subtraction.

3. Data Acquisition and Analysis

  • Record currents using an appropriate patch-clamp amplifier and data acquisition system.

  • Filter data at 2 kHz and sample at 10 kHz.

  • Analyze data using software such as Clampfit (pCLAMP).

  • Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.

  • To determine the IC50 of this compound, apply the drug at increasing concentrations and record the current at a fixed test potential (e.g., the potential that elicits the peak current in control conditions).

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.

4. Considerations for Other Ion Channels

While the primary targets of this compound are L- and T-type calcium channels, some studies suggest it may also affect other ion channels. For instance, an inhibitory effect on voltage-dependent K⁺ (Kv) channels has been reported in rabbit coronary arterial smooth muscle cells.[10] Additionally, this compound has been shown to inhibit a voltage-dependent non-selective cation channel in brain vascular smooth muscle cells.[11] When studying the effects of this compound, it is important to be aware of these potential off-target effects and design experiments accordingly, for instance, by using specific blockers for other channels to isolate the current of interest.

References

Application Notes and Protocols for In Vitro Screening of Efonidipine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a third-generation dihydropyridine calcium channel blocker renowned for its dual-blocking action on both L-type (Long-lasting) and T-type (Transient) voltage-gated calcium channels.[1][2][3] This dual antagonism contributes to its potent antihypertensive effects, coupled with a favorable safety profile that includes a lower incidence of reflex tachycardia and pedal edema compared to traditional L-type selective blockers.[1][2] The unique pharmacological profile of this compound makes its structural analogues promising candidates for the development of novel cardiovascular therapies.

These application notes provide detailed in vitro protocols for the screening and characterization of this compound analogues. The assays described herein are designed to assess the potency and selectivity of test compounds on L-type and T-type calcium channels, providing a robust framework for preclinical drug discovery and development. The primary metabolites of this compound, N-debenzylated this compound (DBZ) and N-dephenylated this compound (DPH), which are known to possess calcium antagonist activity, serve as pertinent examples of analogues for screening.[4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of calcium channel blockade and the general experimental workflow for screening this compound analogues.

G cluster_0 Cellular Signaling of Calcium Channel Blockade Depolarization Membrane Depolarization L_Channel L-type Ca2+ Channel (Cav1.2) Depolarization->L_Channel Activates T_Channel T-type Ca2+ Channel (Cav3.x) Depolarization->T_Channel Activates Ca_Influx Ca2+ Influx L_Channel->Ca_Influx T_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response This compound This compound & Analogues This compound->L_Channel Blocks This compound->T_Channel Blocks

Caption: Signaling pathway of this compound and its analogues.

G cluster_1 Experimental Screening Workflow Start Start: This compound Analogues Primary_Screen Primary Screening: High-Throughput Calcium Flux Assay Start->Primary_Screen Secondary_Screen Secondary Screening: Electrophysiology (Patch Clamp) Primary_Screen->Secondary_Screen Active Compounds Binding_Assay Binding Affinity: Radioligand Binding Assay Secondary_Screen->Binding_Assay Data_Analysis Data Analysis: IC50/Ki Determination, Selectivity Profiling Binding_Assay->Data_Analysis End End: Lead Candidates Data_Analysis->End

Caption: Workflow for screening this compound analogues.

Data Presentation

The following tables summarize the in vitro potency of this compound and comparator compounds from published literature. These tables are intended to serve as a reference for expected values in the described assays.

Table 1: In Vitro Potency of Calcium Channel Blockers on L-type and T-type Channels

CompoundL-type (Cav1.2) IC50T-type (Cav3.x) IC50Assay TypeCell LineReference
This compound1.8 nM0.35 µMElectrophysiologyRecombinant[6]
Nifedipine0.14 nM1.2 µMElectrophysiologyRecombinant[6]
Mibefradil1.4 µM0.87 µMElectrophysiologyRecombinant[6]

Table 2: Comparative Vasodilatory and Cardiac Effects of this compound and Other Calcium Channel Blockers

CompoundKCl-induced Contraction Attenuation EC30Negative Chronotropic Effect EC30Negative Inotropic Effect EC30Tissue PreparationReference
This compound1.24 x 10⁻⁸ M3.08 x 10⁻⁸ M>10 µMRat Aorta, Guinea-pig Atria[7]
Nifedipine2.98 x 10⁻⁹ M3.48 x 10⁻⁸ M4.94 x 10⁻⁸ MRat Aorta, Guinea-pig Atria[7]
Verapamil3.96 x 10⁻⁸ M1.47 x 10⁻⁷ M1.49 x 10⁻⁷ MRat Aorta, Guinea-pig Atria[7]
Diltiazem2.13 x 10⁻⁷ M1.27 x 10⁻⁷ M8.03 x 10⁻⁷ MRat Aorta, Guinea-pig Atria[7]

Experimental Protocols

High-Throughput Calcium Flux Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay is a primary screening tool to identify compounds that modulate calcium influx through L-type or T-type calcium channels in a high-throughput format.

Materials:

  • HEK293 cells stably expressing human Cav1.2 (for L-type channel screening) or Cav3.2 (for T-type channel screening).

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, antibiotics, and selection agents).

  • FLIPR Calcium 6 Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer (for L-type): Assay Buffer containing a high concentration of KCl (e.g., 90 mM).

  • This compound, known analogues (DBZ, DPH), and test compounds.

  • 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the stable cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 6 dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add an equal volume of the dye-loading solution to each well.

    • Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds, this compound, and its analogues in Assay Buffer. The final concentration should be 2X the desired final assay concentration.

  • Assay Measurement:

    • Set up the FLIPR instrument to monitor fluorescence changes upon compound addition and depolarization.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay:

      • Establish a baseline fluorescence reading.

      • Add the test compounds to the cell plate and incubate for a predetermined time (e.g., 10-20 minutes) to allow for compound binding.

      • Add the Depolarization Buffer to activate the voltage-gated calcium channels.

      • Record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the positive (depolarization buffer alone) and negative (no depolarization) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.

Materials:

  • HEK293 or CHO cells stably expressing human Cav1.2 or Cav3.2 channels.

  • External solution (for L-type): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (for L-type): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 with CsOH.

  • Patch clamp amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Hold the cell at a holding potential where the channels are mostly in a closed state (e.g., -80 mV for L-type, -100 mV for T-type).

    • Apply a series of depolarizing voltage steps to elicit calcium currents.

    • Record the baseline currents in the absence of any compound.

    • Perfuse the cell with the external solution containing different concentrations of the test compound and record the currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of the test compound.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value and Hill coefficient.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the calcium channel by its ability to displace a radiolabeled ligand that specifically binds to the channel.

Materials:

  • Membrane preparations from cells or tissues expressing a high density of L-type or T-type calcium channels (e.g., HEK293-Cav1.2 cells, rat cortical membranes).

  • Radioligand: [³H]nitrendipine or --INVALID-LINK---PN200-110 for L-type channels.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Non-specific binding control: A high concentration of an unlabeled competitor (e.g., 1 µM nifedipine for L-type).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in Binding Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, set up the binding reactions in triplicate:

      • Total binding wells: Membrane preparation, radioligand, and Binding Buffer.

      • Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of the unlabeled competitor.

      • Competition binding wells: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive platform for the screening and pharmacological characterization of this compound analogues. By employing a tiered approach, from high-throughput calcium flux assays to detailed electrophysiological and binding studies, researchers can efficiently identify and characterize novel calcium channel blockers with desired potency and selectivity profiles. The provided protocols and reference data will aid in the systematic evaluation of new chemical entities, ultimately contributing to the development of next-generation cardiovascular therapeutics.

References

Evaluating the Efficacy of Efonidipine in Animal Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the therapeutic efficacy of efonidipine, a dual L-type and T-type calcium channel blocker, in established animal models of hypertension. The following sections outline experimental designs for utilizing Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DS) Rats, and the Two-Kidney, One-Clip (2K1C) model of renovascular hypertension.

Introduction to this compound

This compound is a dihydropyridine calcium channel blocker distinguished by its ability to inhibit both L-type and T-type voltage-gated calcium channels.[1] This dual blockade contributes to its potent antihypertensive effects. The inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance.[2] Concurrently, the blockade of T-type calcium channels, particularly in the sinoatrial node, can attenuate reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers.[1] Furthermore, this compound has demonstrated organ-protective effects, particularly in the kidneys, by dilating both afferent and efferent arterioles, thereby reducing glomerular pressure.[3]

Animal Models of Hypertension

The selection of an appropriate animal model is critical for elucidating the antihypertensive mechanisms of a drug and predicting its clinical efficacy. The models detailed below represent different etiologies of hypertension.

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that closely mimics the human condition.

  • Dahl Salt-Sensitive (DS) Rat: A genetic model of salt-sensitive hypertension, where high dietary salt intake induces a significant rise in blood pressure.[4]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: A surgical model of renovascular hypertension, which is initiated by renal artery stenosis and subsequent activation of the renin-angiotensin-aldosterone system (RAAS).[5]

Data Presentation: this compound Efficacy in Hypertensive Animal Models

The following tables summarize the quantitative data on the efficacy of this compound in reducing blood pressure in different animal models.

Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseRoute of AdministrationTreatment DurationSystolic Blood Pressure (mmHg)Reference
Control (SHR)--8 weeks267 ± 7[6]
This compoundNot specifiedIn feed (0.15%)20 weeksSignificantly prevented the age-related increase in SBP[1]
This compound25 mg/kg/dayOral18 weeksNot specified, but resulted in structural alterations in renal arterioles[3]
This compound10 µg/kg (bolus) + 10 µg/kg/hr (infusion)IntravenousAcuteReduced SBPNot specified
Control (Partially Nephrectomized SHR + 5% NaCl diet)--8 weeks267 ± 7[6]
This compound (Partially Nephrectomized SHR + 5% NaCl diet)Not specifiedNot specified8 weeks181 ± 7[6]

Table 2: Proposed Study Design for this compound in Dahl Salt-Sensitive (DS) Rats

Treatment GroupDietProposed DoseRoute of AdministrationTreatment DurationPrimary Endpoint
Control (DS Rat)High Salt (4-8% NaCl)VehicleOral Gavage4-8 weeksSystolic Blood Pressure (SBP)
This compoundHigh Salt (4-8% NaCl)10-30 mg/kg/dayOral Gavage4-8 weeksReduction in SBP
Control (Dahl Salt-Resistant Rat)High Salt (4-8% NaCl)--4-8 weeksBaseline SBP

Table 3: Proposed Study Design for this compound in the Two-Kidney, One-Clip (2K1C) Model

Treatment GroupSurgical ProcedureProposed DoseRoute of AdministrationTreatment DurationPrimary Endpoint
Sham-operated ControlSham SurgeryVehicleOral Gavage4-6 weeks post-surgerySystolic Blood Pressure (SBP)
2K1C ControlRenal Artery ClippingVehicleOral Gavage4-6 weeks post-surgeryElevated SBP
This compoundRenal Artery Clipping10-30 mg/kg/dayOral Gavage4-6 weeks post-surgeryReduction in SBP

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the effect of chronic oral administration of this compound on the development of hypertension in SHR.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 4-7 weeks old.[3][7]

  • Normotensive Wistar-Kyoto (WKY) rats as controls (age-matched).

  • This compound.

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Protocol:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure (SBP) of all rats.

  • Grouping: Randomly divide the SHR into two groups: Vehicle-treated SHR and this compound-treated SHR. Include a group of WKY rats as a normotensive control.

  • Drug Administration:

    • Administer this compound (e.g., 25 mg/kg/day) or vehicle to the respective groups via oral gavage once daily.[3]

    • Treatment duration can range from several weeks to months (e.g., 18 weeks).[3]

  • Blood Pressure Monitoring: Measure SBP weekly throughout the study period.

  • Terminal Procedures: At the end of the treatment period, collect blood and tissue samples for further analysis (e.g., plasma renin activity, kidney histology).

Dahl Salt-Sensitive (DS) Rat Model

Objective: To assess the efficacy of this compound in preventing or treating salt-induced hypertension in DS rats.

Materials:

  • Male Dahl Salt-Sensitive (DS) rats, 4-5 weeks old.[8]

  • Dahl Salt-Resistant (DR) rats as controls.[8]

  • Low-salt diet (0.3% NaCl) and high-salt diet (4-8% NaCl).[8]

  • This compound.

  • Vehicle for oral gavage.

  • Metabolic cages for urine collection.

  • Blood pressure measurement system.

Protocol:

  • Hypertension Induction:

    • Feed all DS rats a low-salt diet for a baseline period.

    • Switch the diet of the experimental groups to a high-salt diet to induce hypertension.[8] The development of hypertension is typically observed within 3-4 weeks.[4][9]

  • Drug Administration:

    • Concurrently with the high-salt diet, begin daily administration of this compound or vehicle via oral gavage.

  • Blood Pressure and Urine Monitoring:

    • Monitor blood pressure regularly.

    • House rats in metabolic cages to collect 24-hour urine samples for analysis of protein and electrolyte excretion.

  • Data Analysis: Compare the blood pressure and urinary parameters between the this compound-treated and vehicle-treated DS rats.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

Objective: To determine the effect of this compound on blood pressure in a model of renin-dependent hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g).

  • Surgical instruments for renal artery clipping.

  • Silver clips (internal diameter of 0.20-0.22 mm).

  • Anesthesia (e.g., isoflurane).

  • This compound.

  • Vehicle for oral gavage.

  • Blood pressure measurement system.

Protocol:

  • Surgical Procedure:

    • Anesthetize the rat and expose the left renal artery through a flank incision.

    • Place a silver clip around the renal artery to induce stenosis.[10]

    • For sham-operated controls, expose the renal artery without placing a clip.[10]

    • Allow the animals to recover for 1-2 weeks. Hypertension typically develops within 2-4 weeks post-surgery.[11]

  • Drug Treatment:

    • After confirmation of hypertension, initiate daily treatment with this compound or vehicle via oral gavage.

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals throughout the treatment period.

  • Endpoint Analysis: At the end of the study, measure plasma renin activity and assess kidney function.

Mandatory Visualizations

Signaling Pathway of this compound

Efonidipine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Sinoatrial_Node_Cell Sinoatrial Node Cell Efonidipine_L This compound L_type L-type Ca²⁺ Channel Efonidipine_L->L_type Inhibits Ca_influx_L ↓ Ca²⁺ Influx L_type->Ca_influx_L Contraction ↓ Contraction Ca_influx_L->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP_reduction ↓ Blood Pressure Vasodilation->BP_reduction Efonidipine_T This compound T_type T-type Ca²⁺ Channel Efonidipine_T->T_type Inhibits Ca_influx_T ↓ Ca²⁺ Influx T_type->Ca_influx_T Pacemaker_current ↓ Pacemaker Current Ca_influx_T->Pacemaker_current HR_reduction ↓ Heart Rate Pacemaker_current->HR_reduction

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound in SHR

SHR_Workflow start Start: Select SHR and WKY rats (4-7 weeks old) acclimatize Acclimatization (1 week) start->acclimatize baseline_bp Baseline Blood Pressure Measurement acclimatize->baseline_bp grouping Randomly Assign SHR to Treatment Groups baseline_bp->grouping treatment Daily Oral Gavage (this compound or Vehicle) for 18 weeks grouping->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring Concurrent end Endpoint Analysis: Blood and Tissue Collection monitoring->end

Caption: SHR experimental workflow.

Experimental Workflow for Evaluating this compound in Dahl Salt-Sensitive Rats

Dahl_Rat_Workflow start Start: Select Dahl Salt-Sensitive (DS) and Dahl Salt-Resistant (DR) rats low_salt Baseline Period: Low-Salt Diet (0.3% NaCl) start->low_salt high_salt Hypertension Induction: High-Salt Diet (4-8% NaCl) low_salt->high_salt treatment Concurrent Daily Oral Gavage (this compound or Vehicle) high_salt->treatment Concurrent monitoring Regular Blood Pressure and Urine Monitoring treatment->monitoring end Endpoint Analysis monitoring->end TwoK1C_Workflow start Start: Select Male Sprague-Dawley rats surgery 2K1C Surgery: Left Renal Artery Clipping start->surgery recovery Recovery and Hypertension Development (2-4 weeks) surgery->recovery treatment Initiate Daily Oral Gavage (this compound or Vehicle) recovery->treatment monitoring Regular Blood Pressure Monitoring treatment->monitoring end Endpoint Analysis: Plasma Renin Activity, Kidney Function monitoring->end

References

Application Notes and Protocols for the Formulation of Efonidipine Solid Dispersion to Improve Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Efonidipine solid dispersions to enhance its aqueous solubility and bioavailability. This compound, a poorly water-soluble drug (BCS Class II), presents significant challenges in formulation development due to its low dissolution rate, which can lead to variable oral absorption.[1] Solid dispersion technology is a proven and effective strategy to overcome these challenges by dispersing the drug in a hydrophilic carrier matrix at a molecular level, thereby improving its dissolution profile and therapeutic efficacy.[2]

This document outlines various methods for the preparation of this compound solid dispersions, detailed protocols for their characterization, and a summary of the expected improvements in physicochemical properties.

Overview of Solid Dispersion Formulations for this compound

Solid dispersions enhance the solubility of poorly water-soluble drugs like this compound through several mechanisms, including:

  • Particle Size Reduction: Dispersing the drug at a molecular level in a carrier matrix significantly increases the surface area available for dissolution.[3]

  • Amorphization: Conversion of the crystalline drug to a higher-energy amorphous state reduces the energy required for dissolution.[1]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.

  • Formation of Soluble Complexes: In some cases, the drug and carrier may form soluble complexes.

Various polymers and carriers have been successfully used to formulate this compound solid dispersions, including:

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS): A pH-sensitive polymer that can provide delayed release and enhance stability.[4][5]

  • Urea: Used as a pH-adjusting agent and a third component to promote amorphization.[4][5]

  • Parteck® SLC Mesoporous Silica: A carrier that can adsorb the drug onto its porous structure, leading to amorphization and increased surface area.[6]

  • Polyvinylpyrrolidone (PVP): A commonly used hydrophilic polymer for solid dispersions.

  • Polyethylene Glycols (PEGs): Water-soluble carriers used in melt and solvent evaporation methods.[2]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed in the aqueous solubility and bioavailability of this compound upon formulation into solid dispersions using different methods and carriers.

Table 1: Improvement in Aqueous Solubility of this compound Solid Dispersions

Carrier SystemPreparation MethodMediumSolubility Improvement (Fold Increase)Reference
Parteck® SLC Mesoporous Silica (1:1 ratio)Solvent EvaporationDistilled Water5[7]
Parteck® SLC Mesoporous Silica (1:1 ratio)Solvent EvaporationPhosphate Buffer (pH 6.8)4[7]
β-Cyclodextrin NanospongeSpray DryingDistilled Water18[8]
HPMC-AS and UreaMicrowave IrradiationNot SpecifiedSignificantly Improved[5]

Table 2: Improvement in Bioavailability of this compound Solid Dispersions in Animal Models

Carrier SystemPreparation MethodAnimal ModelPharmacokinetic ParameterImprovement (Fold Increase)Reference
HPMC-AS and UreaMicrowave IrradiationBeagle DogsArea Under the Curve (AUC)8[7]
Parteck® SLC Mesoporous SilicaSolvent EvaporationWistar RatsArea Under the Curve (AUC)1.41[6]
Parteck® SLC Mesoporous SilicaSolvent EvaporationWistar RatsMaximum Concentration (Cmax)2.10[6]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound solid dispersions.

Preparation of this compound Solid Dispersions

Two common methods for preparing solid dispersions are the solvent evaporation method and the microwave irradiation method.

3.1.1. Solvent Evaporation Method

This method involves dissolving the drug and a carrier in a common solvent, followed by the removal of the solvent to obtain the solid dispersion.[2]

Protocol:

  • Selection of Solvent: Choose a volatile solvent in which both this compound and the selected carrier (e.g., HPMC-AS, Parteck® SLC) are soluble. Common solvents include methanol, ethanol, chloroform, or a mixture of ethanol and dichloromethane.[2][6][9]

  • Dissolution:

    • Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve the weighed drug and carrier in the selected solvent with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Evaporate the solvent using one of the following techniques:

      • Rotary Evaporator: This is the preferred method for controlled evaporation under reduced pressure at a specific temperature (e.g., 40-60°C).

      • Water Bath/Hot Air Oven: Place the solution in a beaker on a water bath or in a hot air oven at a controlled temperature (e.g., 45°C ± 10°C) until the solvent is completely evaporated.[6]

      • Room Temperature: For highly volatile solvents, evaporation can be carried out at room temperature, which may take a longer time.

  • Drying:

    • Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.[6]

  • Pulverization and Sieving:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the pulverized powder through a sieve (e.g., #60 or #100 mesh) to obtain a uniform particle size.[6]

  • Storage: Store the prepared solid dispersion in a well-closed container, protected from light and moisture.

3.1.2. Microwave Irradiation Method

This method utilizes microwave energy to induce the fusion of the drug and carrier, leading to the formation of a solid dispersion. It is a rapid and solvent-free method.[5]

Protocol:

  • Physical Mixture Preparation:

    • Accurately weigh this compound and the carrier (e.g., HPMC-AS) and any additional components like urea in the desired ratio.

    • Thoroughly mix the components in a mortar and pestle to obtain a uniform physical mixture.

  • Microwave Irradiation:

    • Place a fixed amount of the physical mixture (e.g., 1 g) in a glass beaker.

    • Subject the mixture to microwave irradiation in a domestic or laboratory microwave oven.

    • The microwave power and irradiation time are critical parameters that need to be optimized. A typical starting point could be 600W for 5 minutes.[10] The treatment time is generally in the range of several minutes.[5]

  • Cooling and Solidification:

    • Allow the molten mass to cool and solidify at room temperature.

  • Drying, Pulverization, and Sieving:

    • Follow steps 4, 5, and 6 as described in the Solvent Evaporation Method protocol.

Characterization of this compound Solid Dispersions

The prepared solid dispersions should be characterized to confirm the amorphization of the drug and to evaluate the improvement in its physicochemical properties.

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the solid dispersion and to confirm the absence of the crystalline drug's melting endotherm.[11]

Protocol:

  • Sample Preparation: Accurately weigh 2-10 mg of the solid dispersion sample into an aluminum DSC pan and seal it.[12]

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using an indium standard.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min.[13]

  • Thermal Analysis:

    • Heat the sample at a constant rate, typically 5°C/min or 10°C/min, over a temperature range that encompasses the melting points of the drug and the glass transition temperature of the carrier (e.g., 40°C to 240°C).[14]

  • Data Analysis:

    • Analyze the resulting thermogram. The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline this compound indicates its conversion to an amorphous state within the solid dispersion.[14]

3.2.2. Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique to confirm the amorphous or crystalline nature of the solid dispersion.[15]

Protocol:

  • Sample Preparation: Place a sufficient amount of the powdered solid dispersion sample onto the sample holder and flatten the surface.

  • Instrument Setup:

    • Use a powder X-ray diffractometer with Cu Kα radiation.

    • Set the instrument parameters, such as voltage and current (e.g., 40 kV and 20-40 mA).

  • Data Acquisition:

    • Scan the sample over a 2θ range, typically from 5° to 50° or higher, at a specific scan speed.

  • Data Analysis:

    • Analyze the diffraction pattern. The absence of sharp Bragg peaks characteristic of crystalline this compound and the presence of a halo pattern indicate the amorphous nature of the drug in the solid dispersion.[15]

3.2.3. In Vitro Dissolution Studies

Dissolution testing is performed to evaluate the rate and extent of drug release from the solid dispersion compared to the pure drug.[8]

Protocol:

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).[8]

  • Dissolution Medium:

    • Prepare 900 mL of the desired dissolution medium. Commonly used media for this compound include:

      • Distilled water[8]

      • Phosphate buffer (pH 6.8)[8]

      • 0.1 N HCl (to simulate gastric fluid)[8]

    • Maintain the temperature of the medium at 37 ± 0.5°C.[8]

  • Procedure:

    • Place a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 100 mg) into each dissolution vessel.[8]

    • Set the paddle rotation speed to a specified rate, typically between 50 and 100 rpm.[8]

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[6][8]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm filter.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry (at a λmax of approximately 231 nm) or HPLC.[8]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

    • Compare the dissolution profile of the solid dispersion with that of the pure drug.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_char Characterization cluster_analysis Data Analysis start This compound + Carrier method_choice Choose Method start->method_choice solvent_evap Solvent Evaporation method_choice->solvent_evap Solvent-based microwave Microwave Irradiation method_choice->microwave Solvent-free drying Drying & Pulverization solvent_evap->drying microwave->drying solid_dispersion This compound Solid Dispersion drying->solid_dispersion dsc DSC solid_dispersion->dsc pxrd PXRD solid_dispersion->pxrd dissolution In Vitro Dissolution solid_dispersion->dissolution amorphization Confirmation of Amorphization dsc->amorphization pxrd->amorphization solubility_enhancement Evaluation of Solubility Enhancement dissolution->solubility_enhancement

Caption: Experimental workflow for this compound solid dispersion.

Mechanism of Solubility Enhancement

solubility_enhancement cluster_drug Crystalline this compound cluster_process Solid Dispersion Formulation cluster_sd This compound Solid Dispersion cluster_result Outcome crystalline Crystalline Drug (Low Solubility, Slow Dissolution) process Dispersion in Hydrophilic Carrier crystalline->process amorphous Amorphous Drug (Molecularly Dispersed) process->amorphous increased_surface Increased Surface Area amorphous->increased_surface enhanced_solubility Enhanced Aqueous Solubility & Fast Dissolution amorphous->enhanced_solubility improved_wettability Improved Wettability increased_surface->improved_wettability increased_surface->enhanced_solubility improved_wettability->enhanced_solubility

Caption: Mechanism of solubility enhancement by solid dispersion.

References

Application Notes and Protocols: In Vitro-In Vivo Correlation (IVIVC) Studies for Efonidipine Solid Dispersion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efonidipine hydrochloride, a calcium channel blocker used in the management of hypertension, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This classification indicates high permeability but low aqueous solubility, which can lead to variable and incomplete absorption, thereby limiting its therapeutic efficacy.[1] To overcome this limitation, formulation strategies such as solid dispersions are employed to enhance the dissolution rate and bioavailability of this compound.[2][3]

In vitro-in vivo correlation (IVIVC) is a critical tool in pharmaceutical development, establishing a predictive mathematical relationship between an in vitro property of a dosage form and a relevant in vivo response.[4] For poorly water-soluble drugs like this compound, a strong IVIVC can streamline formulation development, justify quality control standards, and potentially waive certain bioequivalence studies.[4][5]

These application notes provide a comprehensive overview of the methodologies and data associated with IVIVC studies for this compound solid dispersion formulations, drawing from published research to offer detailed protocols and data presentation.

Data Presentation

The following tables summarize quantitative data from various studies on this compound solid dispersions, highlighting the improvements in physicochemical properties and the correlation between in vitro dissolution and in vivo pharmacokinetics.

Table 1: Enhancement of this compound Solubility in Solid Dispersion Formulations

FormulationSolvent/MediumSolubility Improvement (fold)Reference
This compound HCl Ethanolate (EFE) with Parteck® SLC Mesoporous SilicaDistilled Water5[6]
This compound HCl Ethanolate (EFE) with Parteck® SLC Mesoporous SilicaPhosphate Buffer (pH 6.8)4[6]

Table 2: In Vitro Dissolution Enhancement of this compound Solid Dispersions

FormulationDissolution MediumDissolution Rate Increase (fold)Reference
EFE with Parteck® SLC Mesoporous SilicaDistilled Water3.54[3]
EFE with Parteck® SLC Mesoporous SilicaPhosphate Buffer (pH 6.8) with 0.05% w/v SLS3.02[3]

Table 3: Pharmacokinetic Parameters of this compound Solid Dispersions in Animal Models

FormulationAnimal ModelCmax Increase (fold)AUC Increase (fold)Reference
EFE with Parteck® SLC Mesoporous SilicaMale Wistar Rats2.101.41[6][7]
This compound HCl NanosuspensionNot Specified1.762.2[8][9]
NZ-105 Solid Dispersion with HPMC-AS and Urea (Microwave)Beagle Dogs-8[10]

Table 4: In Vitro-In Vivo Correlation (IVIVC) for this compound Solid Dispersions

IVIVC LevelDissolution MethodCorrelation Coefficient (r²)Animal ModelReference
Level AFlow-through cell open-loop system0.9352 - 0.9916Rats[11]

Experimental Protocols

Detailed methodologies for the key experiments involved in the IVIVC studies of this compound solid dispersions are provided below.

Preparation of this compound Solid Dispersions

a) Solvent Evaporation Method [2][6]

  • Materials: this compound hydrochloride, a hydrophilic carrier (e.g., HPMC-AS, Parteck® SLC mesoporous silica), and a suitable solvent (e.g., methanol).[2][6]

  • Procedure:

    • Dissolve this compound and the carrier in the solvent.

    • The solvent is then evaporated under reduced pressure at a controlled temperature.

    • The resulting solid mass is collected, pulverized, and sieved to obtain a uniform particle size.

b) Microwave Treatment Method [10]

  • Materials: this compound hydrochloride ethanolate (NZ-105), a polymeric carrier (e.g., hydroxypropyl methylcellulose acetate succinate - HPMC-AS), and a third component like urea.[10]

  • Procedure:

    • Mix the drug, carrier, and urea.

    • Subject the mixture to microwave irradiation for a short duration (e.g., several minutes).

    • The microwave energy facilitates the amorphization of the drug within the carrier matrix.

In Vitro Dissolution Studies

a) Paddle Method (USP Apparatus 2) [3][11]

  • Apparatus: USP Type II dissolution test apparatus.

  • Dissolution Medium: 900 mL of a suitable medium, such as distilled water, 0.1 N HCl (pH 1.2), or phosphate buffer (pH 6.8), which may contain a surfactant (e.g., 0.05% w/v SLS) to ensure sink conditions.[3]

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Agitation Speed: Set the paddle speed to a specified rate (e.g., 50 rpm).[3]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC at a specific wavelength (e.g., 252 nm).[3]

b) Flow-Through Cell Method (USP Apparatus 4) [11]

  • Apparatus: USP Type IV flow-through cell dissolution apparatus.

  • Dissolution Medium: Phosphate buffer (pH 6.5) containing 0.1% (w/v) polysorbate 80.[11]

  • Flow Rate: Maintain a constant flow rate (e.g., 4 mL/min).[11]

  • System Configuration: An open-loop system is often preferred for IVIVC studies of this compound solid dispersions.[11]

  • Sampling and Analysis: The eluate is collected and analyzed for this compound concentration as described for the paddle method.

In Vivo Pharmacokinetic Studies
  • Animal Model: Select a suitable animal model, such as male Wistar rats or beagle dogs.[6][10]

  • Dosing: Administer the this compound solid dispersion formulation orally to the animals. A control group receiving the pure drug should also be included.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Analysis: Separate the plasma from the blood samples and analyze for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

IVIVC Analysis
  • Deconvolution: Use a numerical deconvolution method to calculate the in vivo absorption profile from the in vivo pharmacokinetic data.[11]

  • Correlation: Establish a point-to-point correlation between the in vitro dissolution data and the in vivo absorption data.

  • Statistical Analysis: Use linear regression analysis to determine the correlation coefficient (r²) to assess the strength of the IVIVC. A high r² value (typically >0.9) indicates a strong correlation.[11]

Visualizations

The following diagrams illustrate the key processes and relationships in IVIVC studies for this compound solid dispersions.

IVIVC_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis prep Solid Dispersion Preparation (e.g., Solvent Evaporation) char Physicochemical Characterization prep->char dissolution In Vitro Dissolution (e.g., Flow-Through Cell) char->dissolution ivivc IVIVC Establishment (Level A) dissolution->ivivc In Vitro Data pk_study Pharmacokinetic Study (Animal Model) deconv Deconvolution pk_study->deconv deconv->ivivc In Vivo Data Dissolution_Absorption_Relationship formulation Solid Dispersion Formulation dissolution In Vitro Dissolution formulation->dissolution Predicts absorption In Vivo Absorption dissolution->absorption Correlates with pk Pharmacokinetics (Cmax, AUC) absorption->pk Determines

References

Application Note: Chiral Separation of Efonidipine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efonidipine, a dihydropyridine calcium channel blocker, is utilized in the treatment of hypertension and angina pectoris.[1] As a third-generation calcium channel blocker, it inhibits both L-type and T-type calcium channels, providing a slow onset and long duration of action.[2] this compound possesses a single chiral carbon center and is clinically administered as a racemic mixture of its two enantiomers.[3] It is crucial for pharmaceutical development and pharmacokinetic studies to separate and quantify these enantiomers, as they may exhibit different pharmacological activities and metabolic profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a robust and widely used method for achieving this separation.[4][5]

This document provides a detailed protocol for the enantioselective analysis of this compound in human plasma using an HPLC system coupled with a mass spectrometry (MS/MS) detector, based on established and validated methods.[3][6]

Principle of Chiral Separation

The separation of enantiomers is achieved by leveraging their differential interaction with a chiral stationary phase. The CSP, composed of a single enantiomer of a chiral selector, forms transient diastereomeric complexes with the this compound enantiomers.[7][8] The differing stability of these complexes results in different retention times for each enantiomer on the chromatographic column, allowing for their effective separation and quantification.

Experimental Protocol

This protocol is designed for the analysis of this compound enantiomers in human plasma samples.

1. Materials and Reagents

  • This compound reference standards (racemic or individual enantiomers)

  • Cilnidipine (Internal Standard, IS)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other appropriate mobile phase modifier if needed)

  • All other chemicals and solvents should be of analytical or HPLC grade.

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral Column: CHIRALPAK® ID or equivalent polysaccharide-based CSP[1][3][6][9]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Cilnidipine (IS) in a suitable organic solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curves. A typical concentration range for this compound enantiomers is 0.100–20.0 ng/mL.[3][6]

  • Internal Standard (IS) Working Solution: Prepare a working solution of Cilnidipine at a constant concentration.

4. Sample Preparation (Liquid-Liquid Extraction) This procedure is intended for extracting this compound enantiomers from human plasma.[3]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified volume of the Internal Standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the solution into the HPLC system.

5. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental parameters for the chiral separation.

Table 1: HPLC and Column Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity or equivalent
Column CHIRALPAK® ID (dimensions as per manufacturer)[3][10]
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic[3]
Flow Rate 0.8 mL/min[9][11]
Column Temperature 30°C (or ambient)
Injection Volume 10 µL

Table 2: Mass Spectrometer Conditions

ParameterSetting
Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition (this compound) m/z 632.3 → 91.1[3]
MRM Transition (Cilnidipine - IS) m/z 493.3 → 117.2[3]
Gas Temperature As per instrument recommendation
Gas Flow As per instrument recommendation

Data and Performance Characteristics

The described method has been validated and demonstrates high sensitivity and reliability for pharmacokinetic studies.[3]

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.100 – 20.0 ng/mL for each enantiomer[1][3][6]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL for each enantiomer[1][3][6]
Intra-day Precision (%RSD) < 12.1%[3]
Inter-day Precision (%RSD) < 12.1%[3]
Accuracy (%RE) Between -5.0% and +5.0%[3]
Chiral Inversion No inversion observed during sample storage or analysis[3]

Visualized Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

HPLCSeparationWorkflow start Start prep_standards Prepare Standards & Internal Standard start->prep_standards prep_plasma Plasma Sample Preparation (LLE) start->prep_plasma hplc_injection Inject Sample into HPLC System prep_standards->hplc_injection prep_plasma->hplc_injection chiral_column Chiral Separation on CHIRALPAK® ID Column hplc_injection->chiral_column ms_detection Detection by MS/MS (MRM Mode) chiral_column->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis end_node End data_analysis->end_node

Caption: Workflow for this compound enantiomer analysis.

The HPLC method detailed in this application note, utilizing a CHIRALPAK® ID column and MS/MS detection, provides a sensitive, accurate, and robust protocol for the chiral separation and quantification of this compound enantiomers in biological matrices. The procedure is well-validated and suitable for application in stereoselective pharmacokinetic research and quality control environments, ensuring that the distinct properties of each enantiomer can be accurately assessed.

References

Application Notes and Protocols: Investigating the Effect of Efonidipine on Aldosterone Production in Human Adrenocortical Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. Dysregulation of aldosterone production is implicated in various cardiovascular diseases. Efonidipine, a dual T-type and L-type calcium channel blocker, has been shown to inhibit aldosterone synthesis and secretion.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on aldosterone production using the human adrenocortical carcinoma cell line, NCI-H295R. This cell line is a well-established in vitro model as it expresses the key enzymes necessary for steroidogenesis, including aldosterone synthase.[4][5]

Key Concepts and Signaling Pathways

Aldosterone production in adrenocortical cells is primarily stimulated by angiotensin II (Ang II) and elevated extracellular potassium (K+) levels.[1][6] These stimuli lead to the influx of calcium (Ca2+) into the cells, a critical step for activating the downstream signaling cascade that upregulates the expression and activity of enzymes involved in aldosterone synthesis, notably aldosterone synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1).[1][7] this compound exerts its inhibitory effect by blocking T-type calcium channels, which are significantly involved in this Ca2+ influx, thereby suppressing the expression of these key steroidogenic enzymes.[1][7]

Aldosterone Synthesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R K_ion K+ T_type_Ca_channel T-type Ca2+ Channel K_ion->T_type_Ca_channel Depolarization PLC PLC AT1R->PLC Ca_ion Ca2+ T_type_Ca_channel->Ca_ion Influx L_type_Ca_channel L-type Ca2+ Channel L_type_Ca_channel->Ca_ion Influx Gene_Expression ↑ Gene Expression (CYP11B1, CYP11B2) Ca_ion->Gene_Expression IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->Gene_Expression Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Gene_Expression->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Synthesis This compound This compound This compound->T_type_Ca_channel Inhibition This compound->L_type_Ca_channel Inhibition

Caption: this compound's mechanism of action on aldosterone synthesis.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on aldosterone secretion and the expression of key steroidogenic enzymes in NCI-H295R cells, based on the findings from Imagawa et al. (2006).

Table 1: Effect of this compound on Angiotensin II- and K+-Induced Aldosterone Secretion

Treatment ConditionThis compound Concentration (mol/L)Aldosterone Secretion (% of Stimulated Control)
Angiotensin II (100 nmol/L)
10⁻⁹85.2 ± 5.1
10⁻⁸62.3 ± 4.8
10⁻⁷35.1 ± 3.9
10⁻⁶18.4 ± 2.7
Potassium (10 mmol/L)
10⁻⁹90.1 ± 6.2
10⁻⁸70.5 ± 5.5
10⁻⁷42.8 ± 4.1
10⁻⁶25.6 ± 3.3

*p < 0.01 vs. stimulated control. Data are presented as mean ± SEM.

Table 2: Comparative Effects of Calcium Channel Blockers on Aldosterone Secretion

Treatment ConditionDrug (10⁻⁶ mol/L)Aldosterone Secretion (% of Stimulated Control)
Angiotensin II (100 nmol/L)
This compound18.4 ± 2.7
Nifedipine75.3 ± 6.8
Mibefradil30.1 ± 3.5
Potassium (10 mmol/L)
This compound25.6 ± 3.3
Nifedipine58.9 ± 5.1
Mibefradil40.2 ± 4.6

Data are presented as mean ± SEM.

Table 3: Effect of this compound on mRNA Expression of Steroidogenic Enzymes

Treatment ConditionThis compound (10⁻⁶ mol/L)CYP11B1 mRNA (% of Stimulated Control)CYP11B2 mRNA (% of Stimulated Control)
Angiotensin II (100 nmol/L) +45.2 ± 4.338.7 ± 3.9
Potassium (10 mmol/L) +52.1 ± 5.044.5 ± 4.2

*p < 0.01 vs. stimulated control. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments to study the effect of this compound on aldosterone production in NCI-H295R cells.

Experimental Workflow cluster_assays Assays start Start cell_culture NCI-H295R Cell Culture start->cell_culture stimulation Stimulation with Ang II or K+ ± this compound Treatment cell_culture->stimulation harvest Harvest Supernatant and Cells stimulation->harvest elisa Aldosterone Measurement (ELISA) harvest->elisa qpcr RNA Isolation & qRT-PCR (CYP11B1, CYP11B2) harvest->qpcr data_analysis Data Analysis elisa->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effect.

Protocol 1: NCI-H295R Cell Culture
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).

  • Culture Medium: Prepare a complete growth medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

Protocol 2: Cell Treatment with this compound and Stimulants
  • Cell Seeding: Seed NCI-H295R cells into 24-well plates at a density of approximately 2 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours.

  • Serum Starvation: Before treatment, replace the complete growth medium with a serum-free medium for 12-24 hours to minimize basal steroidogenesis.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L). Pre-incubate the cells with the this compound-containing medium for 1 hour. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Stimulation: After pre-treatment, add the stimulant directly to the wells.

    • Angiotensin II Stimulation: Add Angiotensin II to a final concentration of 100 nmol/L.

    • Potassium Stimulation: Replace the medium with a medium containing 10 mmol/L KCl.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO₂.

  • Harvesting: After incubation, carefully collect the cell culture supernatant for aldosterone measurement and store at -80°C. Wash the remaining cells with PBS and lyse them for RNA extraction.

Protocol 3: Aldosterone Measurement by ELISA
  • ELISA Kit: Use a commercially available Aldosterone ELISA kit.

  • Sample Preparation: Thaw the collected cell culture supernatants on ice. If necessary, dilute the samples with the assay buffer provided in the kit to fall within the standard curve range.

  • Assay Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves:

    • Adding standards, controls, and samples to the antibody-coated microplate.

    • Adding the enzyme-conjugated secondary antibody.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding the substrate solution and incubating until color develops.

    • Stopping the reaction and measuring the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the aldosterone concentration in the samples by interpolating from the standard curve. Normalize the aldosterone concentration to the total protein content of the cells in each well to account for variations in cell number.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for CYP11B1 and CYP11B2
  • RNA Isolation: Isolate total RNA from the lysed NCI-H295R cells using a commercial RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a suitable real-time PCR system and a SYBR Green-based or probe-based detection method.

    • Primers: Design or use validated primers for human CYP11B1, CYP11B2, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Reaction Setup: Prepare a reaction mixture containing cDNA, primers, and the master mix.

    • Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, extension) or a two-step protocol as recommended for the specific master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes (CYP11B1 and CYP11B2) to the housekeeping gene. Express the results as a fold change relative to the control group.

Conclusion

The protocols and data presented provide a comprehensive framework for utilizing the NCI-H295R human adrenocortical cell line to investigate the inhibitory effects of this compound on aldosterone production. These methods allow for the quantitative assessment of aldosterone secretion and the molecular analysis of changes in the expression of key steroidogenic enzymes, offering valuable insights into the pharmacological mechanisms of this compound and its potential as a therapeutic agent for aldosterone-related cardiovascular diseases.

References

Application Notes and Protocols for Assessing the Anti-Proteinuric Effects of Efonidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the anti-proteinuric effects of Efonidipine. The protocols detailed below are designed for preclinical evaluation in a rat model of chronic kidney disease, focusing on key endpoints to determine efficacy and elucidate the mechanism of action.

Introduction

This compound is a dihydropyridine calcium channel blocker with a unique dual-blocking action on both L-type and T-type calcium channels.[1][2][3] This dual blockade contributes to its antihypertensive effect and confers renoprotective properties, notably a reduction in proteinuria.[2][4] The proposed mechanism for its anti-proteinuric effect involves the vasodilation of both afferent and efferent glomerular arterioles, which alleviates glomerular hypertension.[1][3][4] Furthermore, evidence suggests that this compound may exert protective effects on podocytes, the specialized cells that form a crucial component of the glomerular filtration barrier.[5][6]

These protocols outline a robust preclinical study to assess the anti-proteinuric efficacy of this compound in a well-established animal model of progressive renal injury.

Experimental Design and Workflow

A logical workflow is crucial for the successful execution of this study. The following diagram illustrates the key phases of the experimental plan.

experimental_workflow cluster_setup Phase 1: Model Induction and Grouping cluster_treatment Phase 2: Treatment and Monitoring cluster_analysis Phase 3: Endpoint Analysis animal_model Induce Proteinuria in Rats (5/6 Nephrectomy) grouping Randomize into Treatment Groups: - Vehicle Control - this compound - Positive Control (e.g., Enalapril) animal_model->grouping treatment Daily Drug Administration grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Pressure treatment->monitoring histology Kidney Histopathology (H&E Staining) treatment->histology ihc Immunohistochemistry (Nephrin, Podocin) treatment->ihc urine_collection 24-Hour Urine Collection (Metabolic Cages) monitoring->urine_collection protein_assay Urinary Protein Quantification urine_collection->protein_assay data_analysis Data Analysis and Interpretation protein_assay->data_analysis histology->data_analysis ihc->data_analysis

Figure 1: Experimental workflow for assessing this compound's anti-proteinuric effects.
Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on existing literature.

Table 1: Effects of this compound on Systemic and Renal Parameters in a Rat Model of Proteinuria

ParameterVehicle ControlThis compound-TreatedPositive Control (Enalapril)Reference
Systolic Blood Pressure (mmHg)267 ± 7181 ± 7200 ± 12[5]
Urinary Protein Excretion (mg/day)301 ± 28180 ± 16186 ± 16[5]
Serum Creatinine (mg/dL)Markedly ElevatedSignificantly ReducedSignificantly Reduced[5]

Table 2: Clinical Trial Data on the Anti-Proteinuric Effect of this compound in Hypertensive Patients with Renal Impairment

ParameterBaselineAfter this compound TreatmentReference
Blood Pressure (mmHg)161 ± 2 / 93 ± 2142 ± 5 / 82 ± 2[7]
Proteinuria (>1 g/day )2.7 ± 0.3 g/day 2.1 ± 0.3 g/day [7]
Urinary Protein Excretion (vs. Amlodipine)2.0 ± 1.6 g/g creatinine1.7 ± 1.5 g/g creatinine[4]

Experimental Protocols

Protocol 1: Induction of Proteinuria using the 5/6 Nephrectomy Model in Rats

This protocol describes the surgical procedure to induce chronic kidney disease and subsequent proteinuria in rats.[8][9][10]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Sterile saline

  • Analgesics (e.g., Carprofen)

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[8]

    • Shave and disinfect the abdominal and flank area.

    • Place the rat on a heating pad to maintain body temperature.

  • First Stage Surgery: Left Kidney Partial Nephrectomy:

    • Make a midline laparotomy incision.[8]

    • Gently expose the left kidney.

    • Ligate two of the three branches of the left renal artery. Alternatively, perform a surgical resection of the upper and lower thirds of the kidney (polectomy).[8][9]

    • Return the kidney to the abdominal cavity.

    • Close the muscle layer and skin with sutures.

  • Post-Operative Care:

    • Administer analgesics as prescribed.

    • Allow the rat to recover for one week.

  • Second Stage Surgery: Right Kidney Total Nephrectomy:

    • After one week, anesthetize the rat again.

    • Make a flank incision to expose the right kidney.

    • Ligate the renal artery, vein, and ureter.

    • Remove the entire right kidney.

    • Close the incision in layers.

  • Post-Operative Monitoring:

    • Monitor the animals for signs of distress.

    • Provide a high-salt diet (e.g., 5% NaCl) to accelerate hypertension and renal injury if required by the study design.[5]

    • Allow a stabilization period of at least 4-6 weeks for chronic kidney disease and stable proteinuria to develop before starting treatment.[8]

Protocol 2: 24-Hour Urine Collection

This protocol details the collection of 24-hour urine samples from rats using metabolic cages to accurately measure total protein excretion.[11][12][13]

Materials:

  • Metabolic cages designed for rats

  • Graduated urine collection tubes

  • Food and water dispensers for metabolic cages

  • -20°C freezer for sample storage

Procedure:

  • Acclimatization:

    • Acclimate the rats to the metabolic cages for at least 24-48 hours before the actual collection period to minimize stress-induced variations.

  • Cage Setup:

    • Ensure the metabolic cages are clean and dry.

    • Place a pre-weighed amount of food in the feeder and a measured volume of water in the water bottle.[11]

  • Urine Collection:

    • Place one rat in each metabolic cage.

    • Begin the 24-hour collection period at a specific time (e.g., 9:00 AM).[11][12]

    • The cage design will separate urine and feces into different collection vessels.

  • Sample Processing:

    • At the end of the 24-hour period, remove the rat and return it to its home cage.

    • Measure the remaining food and water to calculate consumption.

    • Record the total volume of urine collected.[11]

    • Centrifuge the urine sample at approximately 2000-3000 rpm for 5 minutes to pellet any debris.[14]

    • Transfer the supernatant to a clean, labeled tube.

  • Storage:

    • Store the urine samples at -20°C until analysis.[11]

Protocol 3: Quantification of Urinary Protein using the Sulfosalicylic Acid Method

This protocol describes a simple and reliable turbidimetric method for quantifying total protein in urine samples.[14][15][16]

Materials:

  • Urine samples (supernatant from Protocol 2)

  • 3% Sulfosalicylic acid solution

  • Test tubes or a 96-well microplate

  • Vortex mixer

  • Spectrophotometer or microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine samples to room temperature.

    • Ensure the urine is clear. If not, centrifuge again.

  • Assay (Test Tube Method):

    • Pipette 2 mL of clear urine into a test tube.[14]

    • Add 2 mL of 3% sulfosalicylic acid solution.[14]

    • Mix gently by inversion. Do not shake vigorously.[14]

    • Let the mixture stand for 10 minutes at room temperature.

  • Measurement:

    • Measure the turbidity (absorbance) at 450 nm against a blank (e.g., distilled water).

    • The degree of turbidity is proportional to the protein concentration.

  • Quantification:

    • Create a standard curve using known concentrations of a protein standard (e.g., bovine serum albumin is not recommended; a standard prepared from normal rat serum is ideal).

    • Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.

    • Calculate the total 24-hour protein excretion (mg/day) by multiplying the protein concentration (mg/mL) by the total 24-hour urine volume (mL).

Grading of Turbidity (Qualitative):

  • Negative: No cloudiness.

  • Trace: Faint turbidity.

  • 1+: Definite turbidity.

  • 2+: Heavy turbidity, no flocculation.

  • 3+: Heavy turbidity with light flocculation.

  • 4+: Heavy turbidity with heavy flocculation.[14]

Protocol 4: Kidney Tissue Processing and Hematoxylin and Eosin (H&E) Staining

This protocol outlines the steps for fixing, processing, and staining kidney tissue to assess glomerular injury, such as glomerulosclerosis and tubular atrophy.[17][18][19][20]

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Mayer's Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol

  • Ammonia water or Scott's tap water substitute

  • Mounting medium

Procedure:

  • Tissue Fixation:

    • At the end of the treatment period, euthanize the rats and perfuse with saline, followed by 10% NBF.

    • Excise the kidneys and fix them in 10% NBF for 24 hours.

  • Tissue Processing:

    • Dehydrate the fixed tissue by passing it through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 3-5 µm thick sections using a microtome.

    • Float the sections on a water bath and mount them on glass slides.

    • Dry the slides in an oven.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain with Mayer's Hematoxylin for 3-5 minutes.[18]

    • Rinse in running tap water.

    • "Blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute) for 20-30 seconds.[18]

    • Rinse in running tap water.

    • Counterstain with Eosin Y for 30 seconds to 2 minutes.[18]

    • Dehydrate through an ascending series of ethanol.

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for glomerular sclerosis, tubular atrophy, interstitial fibrosis, and inflammatory cell infiltration.

Protocol 5: Immunohistochemistry for Nephrin and Podocin

This protocol is for the detection of key podocyte slit diaphragm proteins, nephrin and podocin, in rat kidney sections to assess podocyte integrity.[21][22][23][24]

Materials:

  • Paraffin-embedded kidney sections on charged slides

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-Nephrin, Mouse anti-Podocin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (for counterstaining)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate the sections as described in Protocol 4.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a microwave, pressure cooker, or water bath.

    • Allow the slides to cool to room temperature.

  • Blocking:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.

    • Rinse with PBS.

    • Block non-specific binding by incubating the sections with blocking solution for 30-60 minutes at room temperature.[21]

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibodies (anti-Nephrin or anti-Podocin) diluted in an appropriate buffer (e.g., 1% BSA in PBS) overnight at 4°C.[21]

  • Secondary Antibody Incubation:

    • Rinse the sections with PBS.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS.

    • Apply the DAB substrate and incubate until a brown color develops. Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Lightly counterstain the sections with Hematoxylin.

    • Dehydrate, clear, and mount the slides as described in Protocol 4.

  • Analysis:

    • Examine the sections under a light microscope. The expression of nephrin and podocin will appear as brown staining along the glomerular capillary loops.

    • Quantify the staining intensity and distribution to assess changes between treatment groups.

Signaling Pathways and Mechanisms of Action

This compound's anti-proteinuric effect is multifactorial, involving hemodynamic regulation and direct cellular effects on podocytes.

Hemodynamic Effects of this compound on the Glomerulus

This compound's unique ability to block both L-type and T-type calcium channels leads to a balanced vasodilation of both the afferent and efferent arterioles of the glomerulus. This contrasts with traditional L-type calcium channel blockers that predominantly dilate the afferent arteriole.

hemodynamic_effects cluster_L_type Traditional L-type CCBs cluster_this compound This compound (L/T-type CCB) L_type L-type Ca2+ Channel Blockade Afferent_Dilation_L Afferent Arteriole Vasodilation L_type->Afferent_Dilation_L Glomerular_Pressure_L Increased or Unchanged Glomerular Pressure Afferent_Dilation_L->Glomerular_Pressure_L This compound L-type & T-type Ca2+ Channel Blockade Afferent_Dilation_E Afferent Arteriole Vasodilation This compound->Afferent_Dilation_E Efferent_Dilation_E Efferent Arteriole Vasodilation This compound->Efferent_Dilation_E Glomerular_Pressure_E Reduced Glomerular Pressure & Proteinuria Afferent_Dilation_E->Glomerular_Pressure_E Efferent_Dilation_E->Glomerular_Pressure_E

Figure 2: Hemodynamic effects of this compound versus traditional L-type CCBs.
Putative Signaling Pathway for this compound's Podocyte Protection

The reduction in glomerular pressure by this compound likely alleviates mechanical stress on podocytes. This may lead to the preservation of the intricate podocyte architecture and the expression of key slit diaphragm proteins like nephrin and podocin, which are essential for maintaining the integrity of the glomerular filtration barrier.

podocyte_protection This compound This compound Ca_Channels L-type & T-type Ca2+ Channel Blockade This compound->Ca_Channels Arteriole_Dilation Afferent & Efferent Arteriole Dilation Ca_Channels->Arteriole_Dilation Glomerular_Pressure Reduced Intraglomerular Pressure Arteriole_Dilation->Glomerular_Pressure Podocyte_Stress Decreased Mechanical Stress on Podocytes Glomerular_Pressure->Podocyte_Stress Podocyte_Integrity Preservation of Podocyte Structure Podocyte_Stress->Podocyte_Integrity SD_Proteins Maintained Expression of Nephrin & Podocin Podocyte_Integrity->SD_Proteins Proteinuria Reduced Proteinuria SD_Proteins->Proteinuria

Figure 3: Proposed mechanism of this compound's podocyte-protective effects.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Efonidipine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a third-generation dihydropyridine (DHP) calcium channel blocker distinguished by its dual inhibitory action on both L-type and T-type calcium channels.[1][2][3][4][5] This dual blockade confers unique therapeutic advantages, including potent antihypertensive effects without reflex tachycardia, as well as significant cardioprotective and renoprotective benefits.[1][3][5][6] The core 1,4-dihydropyridine scaffold of this compound presents a versatile platform for chemical modification. The synthesis of novel this compound derivatives is a promising strategy for enhancing its therapeutic profile, improving physicochemical properties such as solubility, and exploring new therapeutic applications like cerebroprotection.[7][8][9][10]

These application notes provide generalized protocols for the synthesis, characterization, and pharmacological evaluation of novel this compound derivatives based on the classical Hantzsch dihydropyridine synthesis.

Core Mechanism of Action: this compound

This compound's primary mechanism involves the inhibition of voltage-gated calcium channels.

  • L-type Channel Blockade : Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[4][11]

  • T-type Channel Blockade : Inhibition of T-type calcium channels in the sinoatrial (SA) node helps to attenuate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1][3][4] This action contributes to a reduced heart rate and decreased myocardial oxygen demand.[2]

  • Renal Protection : this compound dilates both afferent and efferent arterioles in the glomerulus, which reduces intraglomerular pressure and helps prevent hypertension-induced renal damage.[1][2][3] It also suppresses aldosterone synthesis, promoting sodium excretion.[2][3]

  • Cardioprotection : By reducing aldosterone synthesis and secretion, this compound can prevent cardiac myocyte hypertrophy and remodeling.[2]

  • Cerebroprotection : Recent studies suggest this compound may exert cerebroprotective effects by down-regulating the TGF-β/SMAD-2 signaling pathway, reducing post-ischemic brain injury.[7]

Efonidipine_Mechanism cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Physiological Outcomes cluster_3 Therapeutic Effects This compound This compound L_channel L-type Ca2+ Channels (Vascular Smooth Muscle) This compound->L_channel T_channel T-type Ca2+ Channels (Sinoatrial Node) This compound->T_channel Renal Renal Protection (Reduced Glomerular Pressure) This compound->Renal Cerebro Cerebroprotection This compound->Cerebro Vasodilation Vasodilation L_channel->Vasodilation Influx Ca2+ DecHR Decreased Heart Rate (No Reflex Tachycardia) T_channel->DecHR Influx Ca2+ AntiHTN Antihypertensive Effect Vasodilation->AntiHTN Cardio Cardioprotective Effect DecHR->Cardio Renal->AntiHTN

Caption: this compound's dual blockade of L-type and T-type calcium channels.

Synthesis of this compound Derivatives

General Synthetic Workflow

The synthesis of 1,4-dihydropyridine derivatives, including novel analogues of this compound, is commonly achieved via a one-pot multicomponent Hantzsch reaction.[12][13][14] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. By varying these three core components, a diverse library of derivatives can be generated.

Synthesis_Workflow start Start: Define Target Derivative reactants 1. Reactant Assembly (Aldehyde, β-Ketoester, NH4OAc) start->reactants reaction 2. One-Pot Reaction (Solvent-free or in Ethanol/Water) reactants->reaction monitoring 3. Reaction Monitoring (via TLC) reaction->monitoring workup 4. Workup (Pour into water, filter solid) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization from Ethanol) workup->purification characterization 6. Characterization (NMR, IR, Mass Spec) purification->characterization end End: Pure Derivative characterization->end TGF_Pathway cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Effects Ischemia Cerebral Ischemia (e.g., MCAO model) TGF TGF-β Release Ischemia->TGF Receptor TGF-β Receptor Activation TGF->Receptor SMAD Phosphorylation of SMAD-2/3 Receptor->SMAD Complex SMAD-2/3/4 Complex Formation SMAD->Complex Translocation Nuclear Translocation Complex->Translocation Gene Gene Transcription (Pro-fibrotic & Pro-inflammatory genes) Translocation->Gene Injury Neuronal Injury & Infarction Gene->Injury This compound This compound Derivative This compound->TGF Inhibits This compound->SMAD Down-regulates

References

Troubleshooting & Optimization

Optimizing mobile phase composition for Efonidipine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Efonidipine.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound, a common issue with dihydropyridine compounds, can arise from several factors related to the mobile phase and stationary phase interactions. Here’s a step-by-step troubleshooting guide:

  • Secondary Interactions: this compound can exhibit secondary interactions with free silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: this compound has a pKa of 2.33.[1] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures that the silanol groups are protonated and less likely to interact with the analyte.[2][3]

    • Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[4]

    • Solution 3: Use an End-Capped Column: Employing a modern, well-end-capped C18 column will minimize the number of available free silanol groups.

  • Mobile Phase Composition: An inappropriate organic solvent or buffer concentration can lead to poor peak shape.

    • Solution: Experiment with different organic modifiers. While acetonitrile is commonly used, methanol can sometimes offer different selectivity and improved peak shape.[2][5] Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a fronting peak.

    • Solution: Dilute the sample and reinject.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.

Problem: Inadequate Resolution

Q3: I am not getting good resolution between this compound and other components (e.g., impurities, degradation products). How can I improve it?

A3: Achieving good resolution is critical for accurate quantification. Consider the following adjustments to your mobile phase:

  • Optimize Organic Solvent Ratio: The ratio of organic solvent to the aqueous phase is a powerful tool for controlling retention and resolution.

    • Solution: Systematically vary the percentage of acetonitrile or methanol in your mobile phase. A lower organic content will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of acetonitrile, methanol, and buffer.[2]

  • Adjust the Mobile Phase pH: Altering the pH can change the ionization state of this compound and interfering compounds, thereby affecting their retention and improving resolution.

Problem: Unstable Retention Times

Q4: The retention time for this compound is shifting between injections. What should I check?

A4: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes and solutions:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.

    • Solution: Ensure the mobile phase is prepared fresh daily, accurately measured, and thoroughly mixed. Degas the mobile phase before use to prevent air bubbles in the system.

  • Pump Performance: Issues with the HPLC pump can cause flow rate fluctuations.

    • Solution: Check for leaks in the pump and fittings. Perform a pump performance qualification test to ensure the flow rate is accurate and precise.[6]

Data Presentation: Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions reported in the literature for the HPLC analysis of this compound, along with key chromatographic parameters.

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (65:20:15 v/v/v)Shimpack C18 (250 x 4.6 mm, 5 µm)1.02257.17[2]
Acetonitrile:Water (85:15 v/v)Symmetry C18 (5.0 µm)0.8254~6.3[7]
Methanol:Water (50:50 v/v)C18 (250 x 4.6 mm, 5 µm)0.82703.38[5]
Acetonitrile:0.020 mol/L KH2PO4 (pH 2.5) (85:15 v/v)Agilent Eclipsed XDB-C18 (4.6 x 250 mm, 5 µm)1.2Not SpecifiedNot Specified[3]
Acetonitrile:Ammonium Acetate Buffer (Gradient)Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Not Specified254Not Specified[8]

Experimental Protocols

Detailed Methodology for this compound HPLC Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.5 with phosphoric acid.

    • Mix acetonitrile, methanol, and the phosphate buffer in the ratio of 65:20:15 (v/v/v).[2]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 30 °C

    • Detection Wavelength: 225 nm[2]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 20-120 µg/mL).[2]

  • Sample Preparation:

    • For pharmaceutical dosage forms, weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions to determine the concentration of this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: HPLC Problem with this compound peak_shape Issue: Poor Peak Shape? start->peak_shape Identify Issue resolution Issue: Inadequate Resolution? start->resolution Identify Issue retention_time Issue: Unstable Retention Time? start->retention_time Identify Issue tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting No optimize_organic Optimize Organic:Aqueous Ratio resolution->optimize_organic Start with equilibrate Ensure Adequate Column Equilibration retention_time->equilibrate First Check adjust_ph Adjust Mobile Phase pH (2.5-3.5) tailing->adjust_ph Try First dilute_sample Dilute Sample fronting->dilute_sample Try First add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea If still tailing end_capped Use End-Capped Column add_tea->end_capped Consider as alternative solvent_compat Check Sample Solvent Compatibility dilute_sample->solvent_compat If fronting persists change_organic Change Organic Solvent (ACN vs. MeOH) optimize_organic->change_organic For different selectivity adjust_ph_res Adjust Mobile Phase pH change_organic->adjust_ph_res Fine-tune separation mobile_prep Check Mobile Phase Preparation & Degassing equilibrate->mobile_prep Then Check pump_check Check Pump Performance & for Leaks mobile_prep->pump_check Finally Check

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Frequently Asked Questions (FAQs)

Q5: What are the key physicochemical properties of this compound to consider for HPLC method development?

A5: this compound is practically insoluble in water, which is a key consideration for sample and mobile phase preparation.[1][9] It is soluble in organic solvents like methanol and acetonitrile.[5][10] Its pKa value is 2.33, indicating it is a weakly acidic compound.[1] This low pKa is important for controlling its ionization state through mobile phase pH adjustment to achieve good peak shape and retention.

Q6: What is a suitable starting mobile phase for this compound analysis on a C18 column?

A6: A good starting point for method development would be a mobile phase consisting of Acetonitrile and a phosphate buffer (pH ~3.0) in a ratio of 60:40 (v/v). You can then optimize the organic ratio and pH to achieve the desired retention time and peak shape.

Q7: At what wavelength should I detect this compound?

A7: this compound has a UV absorbance maximum in the range of 225-270 nm.[2][5][7] A wavelength of 254 nm is commonly used and provides good sensitivity.[7][8] However, it is always recommended to determine the UV spectrum of this compound in your chosen mobile phase to select the optimal detection wavelength.

Q8: Can I use a gradient elution for this compound analysis?

A8: Yes, a gradient elution can be particularly useful for analyzing this compound in the presence of impurities or degradation products that have a wide range of polarities.[8] A gradient allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution for early eluting peaks.

Q9: How does forced degradation information help in mobile phase optimization?

A9: Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, help to generate potential degradation products.[2][5][8][11] When developing a stability-indicating method, the mobile phase must be optimized to separate the main this compound peak from all potential degradation product peaks, ensuring the method is specific for the intact drug. This compound has been shown to degrade under acidic, alkaline, and oxidative conditions.[2][11]

References

Troubleshooting low yield in Efonidipine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Efonidipine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the chemical synthesis of this compound?

The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:

  • Synthesis of the side chain precursor: This involves the preparation of 2-(N-benzyl-N-phenylamino)ethanol.

  • Synthesis of the dihydropyridine core precursor: This involves the preparation of 3-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-buten-2-one.

  • Final Hantzsch reaction and salt formation: This is the key cyclization step to form the this compound base, followed by conversion to its hydrochloride salt for stability and solubility.

A general workflow for the synthesis is outlined below.

This compound Synthesis Workflow cluster_SideChain Side Chain Synthesis cluster_Core Dihydropyridine Core Precursor Synthesis cluster_Final Final Assembly and Salt Formation A Aniline + Benzyl Chloride B N-Benzylaniline A->B Alkylation C 2-(N-benzyl-N-phenylamino)ethanol B->C Ethoxylation I This compound Base C->I Hantzsch Reaction D 2,2-dimethyl-1,3-propanediol + Phosphorus Trichloride E Phosphorochloridite Intermediate D->E Phosphitylation F 2-Acetonyl-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one E->F Arbuzov Reaction H 3-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-buten-2-one F->H Knoevenagel Condensation G 3-Nitrobenzaldehyde G->H H->I J This compound HCl I->J Salt Formation Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde (3-Nitrobenzaldehyde derivative) Enone α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Enone + β-Ketoester 1 BetaKetoester1 β-Ketoester 1 (Phosphonate precursor) BetaKetoester1->Enone BetaKetoester2 β-Ketoester 2 (Amino-ester side chain) Enamine Enamine Intermediate BetaKetoester2->Enamine + Ammonia Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct + Enone (Michael Addition) Enone->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Condensation Dihydropyridine 1,4-Dihydropyridine (this compound) CyclizedIntermediate->Dihydropyridine Dehydration

Improving the stability of Efonidipine in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efonidipine. The focus is on improving its stability and solubility in aqueous solutions for reliable in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing precipitation of this compound in my aqueous assay buffer?

A1: this compound is a highly lipophilic compound and is practically insoluble in water.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (less than 10 µg/mL).[2][4][5] This inherent low solubility is the primary reason for its precipitation in aqueous buffers.

Q2: My this compound stock solution in DMSO is clear, but it precipitates when diluted into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when using organic solvents like DMSO to dissolve poorly soluble compounds. While this compound is soluble in DMSO, the solvent's miscibility with water can lead to a supersaturated state upon dilution into an aqueous medium, causing the drug to precipitate out.[3][6] To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize its impact on this compound's solubility and to avoid solvent-induced cellular toxicity.

  • Use a stabilizing agent: Incorporating a stabilizing agent in your final aqueous solution can help maintain this compound in a solubilized state.

Q3: What are the known stability issues with this compound in solution?

A3: this compound is susceptible to degradation under specific conditions. Forced degradation studies have shown that it is particularly labile in alkaline (basic) and photolytic (light-exposed) conditions.[7][8][9] Conversely, it demonstrates relative stability under acidic, oxidative, and thermal stress.[7][8] Therefore, it is crucial to protect this compound solutions from high pH and direct light exposure.

Troubleshooting Guide

Issue: Poor Solubility and Precipitation

Solution 1: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.[6][10]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol are commonly used.[3][10]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • When preparing the working solution, dilute the stock into your aqueous buffer containing a small percentage of the co-solvent, ensuring the final co-solvent concentration is compatible with your assay system.

Solution 2: Employ Complexation Agents

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes and enhancing their aqueous solubility.[10][11][12]

  • Recommended Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective.[1][11] Nanosponges, which are crosslinked cyclodextrin polymers, have also shown great promise in enhancing this compound's solubility.[1]

  • Experimental Protocol for Complexation with β-cyclodextrin:

    • Prepare aqueous solutions of β-cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each β-cyclodextrin solution.

    • Shake the mixtures for a specified period (e.g., 96 hours) to achieve equilibrium.[12]

    • Filter the solutions to remove the undissolved drug.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Solution 3: Use Surfactants

Surfactants can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[6][10][13]

  • Recommended Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F127 are commonly used.[11][14]

  • Considerations: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[13]

Solution 4: pH Modification

Adjusting the pH of the aqueous buffer can improve the solubility of ionizable drugs.[6] this compound has a basic pKa of 2.33.[3]

  • Strategy: Maintaining the pH of the solution where this compound is in its ionized form can enhance its solubility. However, the stability of this compound in alkaline conditions needs to be considered.

Issue: Chemical Degradation

Solution 1: Protection from Light

Given this compound's sensitivity to photolytic degradation, all experiments involving this compound solutions should be conducted under low-light conditions or by using amber-colored vials or tubes.[7][8]

Solution 2: pH Control

This compound is prone to degradation in alkaline environments.[7][8]

  • Recommendation: Maintain the pH of the stock and working solutions in the neutral to slightly acidic range to minimize degradation.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Media

MediumSolubility (µg/mL)Reference
Distilled Water8.3 ± 0.249[1]
Phosphate Buffer (pH 6.8)Not specified directly, but lower than in 0.1 N HCl[1]
0.1 N HCl49.02 ± 0.142[1]

Table 2: Enhancement of this compound Solubility with Complexing Agents

FormulationFold Increase in Solubility (in Distilled Water)Reference
Spray-dried this compound-β-cyclodextrin complex18-fold[1]
Non-spray-dried this compound-β-cyclodextrin complex17-fold[1]
This compound solid dispersion with Parteck® SLC (1:1 ratio)5-fold[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation

This method aims to enhance the solubility and dissolution rate of this compound by dispersing it in a hydrophilic carrier in an amorphous state.[4][5][15]

  • Materials: this compound hydrochloride ethanolate (EFE), Hydroxypropyl methylcellulose acetate succinate (HPMC-AS), Urea, and a suitable solvent (e.g., methanol).

  • Procedure: a. Dissolve EFE and HPMC-AS (as the matrix) and urea (as a pH adjusting agent) in the solvent. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubilization Strategies cluster_stability Stability Considerations cluster_outcome Desired Outcome Problem This compound Precipitation in Aqueous Buffer CoSolvents Co-solvents (e.g., DMSO) Problem->CoSolvents Complexation Complexation (e.g., Cyclodextrins) Problem->Complexation Surfactants Surfactants (e.g., Tween 80) Problem->Surfactants Outcome Stable & Soluble this compound Solution for In Vitro Assay CoSolvents->Outcome Complexation->Outcome Surfactants->Outcome Light Protect from Light pH Control pH (Avoid Alkaline) Outcome->Light Outcome->pH

Caption: Troubleshooting workflow for this compound formulation.

signaling_pathway This compound This compound L_type L-type Ca2+ Channel This compound->L_type inhibition T_type T-type Ca2+ Channel This compound->T_type inhibition Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation decreased influx leads to

Caption: Mechanism of action of this compound.

References

Addressing solubility issues of Efonidipine in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of Efonidipine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous cell culture media?

This compound is a highly lipophilic (fat-soluble) compound.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high cellular permeability but low aqueous solubility.[2] Its chemical nature makes it practically insoluble in water and aqueous solutions like cell culture media.[3][4][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound.[6] It is also soluble in other organic solvents like ethanol and methanol, but typically to a lesser extent.[3][4] For cell culture applications, starting with a high-concentration stock in 100% DMSO is the standard practice.

Q3: My this compound precipitated after I added the stock solution to my cell culture medium. What happened?

Precipitation occurs when the concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a DMSO stock into a buffer or media. Even though the compound was fully dissolved in DMSO, the introduction of the aqueous environment causes the poorly soluble drug to fall out of solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. It is crucial to run a vehicle control experiment (media + same concentration of DMSO without the drug) to ensure that the observed cellular effects are due to this compound and not the solvent.

Q5: Can I heat the media or sonicate the solution to improve solubility?

Gentle warming (e.g., to 37°C) and brief sonication can sometimes help in dissolving compounds. However, for a highly insoluble compound like this compound, these methods are unlikely to prevent precipitation upon dilution into the final aqueous media and may not be sufficient. The primary strategy should be to ensure the final concentration does not exceed its aqueous solubility limit.

Solubility Data

The solubility of this compound can vary slightly based on its form (e.g., free base, hydrochloride salt). The following data provides a general guide for dissolving the compound.

SolventSolubilityNotes
DMSO ~100 mg/mL (158.31 mM)[3]Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] Ultrasonic assistance may be needed for higher concentrations.[7]
Ethanol ~6 mg/mL[3]
Water Insoluble[3]This compound is practically insoluble in water, with reported solubility less than 10 µg/mL.[4][5]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

If you observe precipitation (cloudiness, crystals, or film) after preparing your this compound working solution, follow this troubleshooting workflow.

G start Problem: Precipitation in Media check_stock 1. Check Stock Solution start->check_stock check_final_conc 2. Review Final Concentration check_stock->check_final_conc Is stock clear and fully dissolved? check_dilution 3. Assess Dilution Method check_final_conc->check_dilution Is final concentration too high? solution_lower_conc Solution: Lower the final working concentration of this compound. check_final_conc->solution_lower_conc YES solution_serial_dilute Solution: Use a serial dilution approach. Prepare an intermediate dilution in media. check_dilution->solution_serial_dilute Was it a single large dilution? solution_vortex Solution: Ensure rapid mixing/vortexing during dilution. check_dilution->solution_vortex Was dilution done too slowly? solution_vehicle_control 4. Run Vehicle Control check_dilution->solution_vehicle_control All steps checked?

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol outlines the steps to prepare a high-concentration stock solution in DMSO.

G cluster_0 Preparation Workflow weigh 1. Weigh this compound (M.W. ~631.66 g/mol) add_dmso 2. Add Anhydrous DMSO to achieve 100 mM weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into light-protected tubes dissolve->aliquot store 5. Store at -20°C (long-term) aliquot->store

Caption: Protocol for preparing an this compound stock solution.

Methodology:

  • Calculate Mass: Determine the required mass of this compound powder based on its molecular weight (approx. 631.66 g/mol for the free base) and the desired volume of stock solution.

    • Example: For 1 mL of a 100 mM stock, weigh out 63.17 mg of this compound.

  • Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex vigorously. If necessary, use a bath sonicator for short intervals until the solution is completely clear, with no visible particulates.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use.[6][]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol describes how to dilute the DMSO stock into your final cell culture medium.

  • Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the 100 mM DMSO stock needed to achieve your desired final concentration.

    • Example: To make 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.

  • Perform Dilution:

    • Pipette the required volume of warmed media into a sterile tube.

    • While vortexing the media at a medium speed, add the calculated volume of this compound DMSO stock directly into the liquid (not onto the side of the tube).

    • Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.

  • Inspect and Use: Immediately inspect the solution for any signs of precipitation. If the solution remains clear, apply it to your cells promptly. Do not store the diluted aqueous solution.

Mechanism of Action: Signaling Pathway

This compound functions as a calcium channel blocker, specifically inhibiting both L-type and T-type voltage-gated calcium channels.[1][9][10][11] This dual-channel blockade is central to its physiological effects.

G cluster_cell Cell Membrane L_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx L_channel->Ca_in T_channel T-type Ca²⁺ Channel T_channel->Ca_in downstream Reduced Intracellular [Ca²⁺] Ca_in->downstream This compound This compound This compound->L_channel This compound->T_channel effect Physiological Response (e.g., Vasodilation) downstream->effect

Caption: this compound blocks Ca²⁺ influx via L- and T-type channels.

References

Minimizing signal-to-noise ratio in patch clamp recordings of Efonidipine effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to investigate the effects of Efonidipine on ion channels. Our goal is to help you minimize the signal-to-noise ratio and acquire high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound in the context of patch clamp experiments?

A1: this compound is a dihydropyridine derivative that primarily acts as a calcium channel blocker.[1][2] It is known to inhibit both L-type and T-type voltage-gated calcium channels.[3] Therefore, experiments are typically designed to measure changes in the activity of these channels in response to the drug.

Q2: What are the expected effects of this compound on L-type calcium channel currents?

A2: this compound is expected to inhibit L-type calcium channel currents. This will manifest as a reduction in the amplitude of the inward calcium current upon depolarization. The inhibition by dihydropyridines like this compound can be voltage-dependent, often showing a higher affinity for the inactivated state of the channel.[4][5]

Q3: What is an acceptable seal resistance for whole-cell recordings when studying this compound's effects?

A3: A high seal resistance (gigaseal) is crucial for low-noise recordings. A seal resistance of at least 1 GΩ is considered the minimum, with typical values ranging from 2 to 7 GΩ being ideal for stable recordings.[6][7]

Q4: What is a suitable pipette resistance for whole-cell voltage-clamp recordings of L-type calcium channels?

A4: For whole-cell voltage-clamp recordings, lower resistance pipettes (3-4 MΩ) are often preferred as they provide lower series resistance, which is important for good voltage control.[6] However, seal formation can be more challenging with lower resistance pipettes. A good starting range is typically 3-7 MΩ.[6]

Q5: How can I confirm that the recorded currents are indeed from L-type calcium channels?

A5: The identity of L-type calcium currents can be confirmed pharmacologically. Besides this compound, other specific L-type calcium channel blockers (e.g., nifedipine) or agonists (e.g., Bay K 8644) can be used to verify the channel identity. Additionally, the voltage activation range of L-type calcium channels is typically in the high-voltage activated range (depolarizations to -10 mV or higher).[8]

Troubleshooting Guide: Minimizing Noise

High noise levels can obscure the subtle effects of this compound on ion channel activity. This guide provides a systematic approach to identifying and eliminating common sources of noise in your patch clamp rig.

Problem Possible Cause Solution
High-frequency noise (hissing sound) Improper groundingEnsure all equipment is connected to a single, common ground point. Avoid ground loops.[9][10]
Unshielded equipmentUse a Faraday cage to shield the setup from external electromagnetic interference. Ensure the cage is properly grounded.[9][10]
Noisy light sourceTurn off fluorescent lights in the room. If the microscope light source is noisy, try using a DC-powered light source or shielding the light guide.[10]
60/50 Hz line noise (humming sound) Ground loopsSystematically unplug equipment to identify the source. Ensure all equipment is plugged into the same power strip connected to a single wall outlet.[9]
Proximity to power linesMove the rig away from walls containing power lines, transformers, and other electrical equipment.[10]
Intermittent, large current jumps Poor seal resistanceThe seal resistance should be >1 GΩ. If the seal is unstable, try using a fresh pipette, ensuring solutions are clean, and that the cell is healthy.[6]
Mechanical vibrationEnsure the anti-vibration table is floating correctly. Secure all cables to the table to prevent them from acting as antennas for vibration.
Dirty pipette holderClean the pipette holder regularly with ethanol and distilled water to remove salt buildup.[9]
Drifting baseline Unstable reference electrodeEnsure the Ag/AgCl reference electrode is properly chlorided and stable in the bath solution. Re-chloride if necessary.[11]
Temperature fluctuationsMaintain a stable room temperature and use a perfusion system with temperature control if necessary.
Increased noise after breaking into whole-cell High access resistanceThe access resistance should be as low as possible, ideally < 25 MΩ.[6] If high, apply gentle suction pulses to further rupture the membrane patch.
Cell dialysisThe contents of the cell are being replaced by the pipette solution, which can sometimes lead to instability. Allow the recording to stabilize for a few minutes after break-in.

Data Presentation

The following table summarizes key quantitative parameters for successful, low-noise patch clamp recordings of this compound effects.

ParameterWhole-Cell RecordingSingle-Channel Recording
Pipette Resistance (MΩ) 3 - 75 - 10
Seal Resistance (GΩ) ≥ 1 (ideally 2 - 7)[6][7]≥ 10
Access Resistance (MΩ) < 25[6]N/A
Typical RMS Noise (pA) @ 1-2 kHz filter < 10< 0.5
Low-pass Filter Setting (kHz) 1 - 52 - 10

Experimental Protocols

Whole-Cell Voltage-Clamp Protocol for Measuring this compound Effects on L-type Calcium Currents

This protocol outlines the steps for recording L-type calcium currents in a cell line expressing these channels and assessing the inhibitory effect of this compound.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells stably expressing Cav1.2 channels) on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with an external solution.

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

4. Recording Procedure:

  • Mount the pipette in the holder and apply positive pressure.

  • Lower the pipette into the bath and obtain a GΩ seal on a healthy-looking cell.[6]

  • Once a stable gigaseal is formed, apply brief, gentle suction to rupture the membrane and establish a whole-cell configuration.[12]

  • Compensate for pipette and whole-cell capacitance.

  • Set the holding potential to -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol at regular intervals to observe the time course of this compound's inhibitory effect.

  • To determine the voltage-dependence of the block, a pre-pulse protocol can be used where the cell is held at different potentials before the test pulse.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before and after this compound application.

  • Construct current-voltage (I-V) relationship curves.

  • Calculate the percentage of current inhibition by this compound at each voltage.

  • Determine the IC₅₀ of this compound by testing a range of concentrations and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Cell Preparation obtain_seal Obtain Gigaseal prep_cells->obtain_seal prep_solutions Solution Preparation prep_solutions->obtain_seal prep_pipette Pipette Pulling & Polishing prep_pipette->obtain_seal whole_cell Establish Whole-Cell obtain_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect measure_current Measure Current Amplitude record_effect->measure_current plot_iv Plot I-V Curves measure_current->plot_iv calc_inhibition Calculate % Inhibition plot_iv->calc_inhibition dose_response Dose-Response Analysis calc_inhibition->dose_response

Caption: Experimental workflow for patch clamp analysis of this compound effects.

signaling_pathway This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type inhibition t_type T-type Ca²⁺ Channel This compound->t_type inhibition ca_influx ↓ Ca²⁺ Influx l_type->ca_influx t_type->ca_influx int_ca ↓ Intracellular [Ca²⁺] ca_influx->int_ca downstream Downstream Ca²⁺-dependent Signaling Pathways int_ca->downstream response Cellular Response (e.g., altered gene expression, neurotransmitter release) downstream->response

Caption: this compound signaling pathway in a target cell.

troubleshooting_guide cluster_solutions start High Noise Level? grounding Check Grounding (single point, no loops) start->grounding 60/50 Hz Hum shielding Check Shielding (Faraday cage closed) start->shielding High-frequency Hiss equipment Isolate Equipment (unplug one by one) start->equipment Persistent Noise pipette Check Pipette/Holder (clean, fresh pipette) start->pipette Intermittent Jumps vibration Check for Vibration (table floating?) start->vibration Low-frequency Drifts seal Check Seal Resistance (>1 GΩ) pipette->seal If noise persists after pipette change

References

Efonidipine Solid Dispersion Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the formulation of Efonidipine solid dispersions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of developing this compound solid dispersions.

Problem Potential Cause Recommended Solution
Low Drug Loading Efficiency - Poor miscibility between this compound and the selected carrier. - Suboptimal solvent system leading to premature drug precipitation. - Inefficient processing method.- Screen for carriers with better solubilizing capacity for this compound (e.g., HPMC-AS, mesoporous silica). - Select a solvent or solvent mixture that dissolves both the drug and the carrier effectively. - Optimize process parameters of the chosen method (e.g., spray drying inlet temperature, solvent evaporation rate).
Poor Solubility Enhancement - Incomplete amorphization of this compound within the solid dispersion.[1] - Recrystallization of the drug upon storage. - Inappropriate carrier selection.- Confirm the amorphous state using techniques like PXRD and DSC.[1] - Increase the drug-to-carrier ratio or select a polymer that better inhibits crystallization. - Evaluate different hydrophilic carriers or the addition of a third component like urea to promote amorphization.[1][2]
Slow Dissolution Rate - High particle size of the solid dispersion. - Formation of a viscous gel layer by the polymer, hindering drug release. - Strong drug-polymer interactions that impede drug release.- Employ particle size reduction techniques like milling or sieving. - Use a lower concentration of a high-viscosity polymer or blend with a more soluble carrier. - Consider using surfactants or other release enhancers in the formulation.
Physical Instability (Recrystallization) - The amorphous form of the drug is thermodynamically unstable. - High humidity and temperature during storage. - Inadequate inhibition of molecular mobility by the carrier.- Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. - Store the solid dispersion in a desiccator or under controlled humidity and temperature conditions. - Ensure the drug is molecularly dispersed within the polymer matrix.
Phase Separation - Immiscibility between the drug and the carrier at the prepared concentration. - Use of a suboptimal solvent system that promotes separation during drying.- Conduct miscibility studies to determine the optimal drug-carrier ratio. - Optimize the solvent system and the drying process to ensure a homogenous dispersion.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in formulating this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[3][4] This poor solubility is the main hurdle in achieving adequate bioavailability after oral administration. Solid dispersion technology is a common strategy to enhance its solubility and dissolution rate.[1]

2. Which polymers are commonly used as carriers for this compound solid dispersions?

Commonly used polymeric carriers for this compound include hydroxypropyl methylcellulose acetate succinate (HPMC-AS), mesoporous silica (Parteck® SLC), and cyclodextrins.[1][3] The choice of carrier depends on the desired release profile and the manufacturing process.

3. What are the most effective methods for preparing this compound solid dispersions?

Several methods have been successfully employed, including:

  • Solvent Evaporation: This is a common and straightforward method.[3][5]

  • Spray Drying: This technique can produce uniform particles with a high degree of amorphization.

  • Microwave Irradiation: This method offers rapid preparation without the need for organic solvents.[1][2]

  • Kneading Method: A simple and cost-effective technique.

  • Hot-Melt Extrusion (HME): A solvent-free process suitable for scalable manufacturing.

4. How can I characterize the prepared this compound solid dispersion?

Essential characterization techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) and assess drug-polymer interactions.

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the dispersion.[1]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the solid dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.

  • Dissolution Testing: To evaluate the in vitro release profile of this compound from the solid dispersion.

5. How much can the solubility of this compound be improved using solid dispersion?

Significant improvements have been reported. For instance, solid dispersions using mesoporous silica have shown a 5-fold and 4-fold improvement in solubility in distilled water and phosphate buffer (pH 6.8), respectively.[4] Microwave-prepared solid dispersions have demonstrated an eightfold improvement in absorption in animal models.[2]

Quantitative Data Summary

The following tables summarize the quantitative improvements in solubility and dissolution of this compound through various solid dispersion formulations.

Table 1: Solubility Enhancement of this compound in Solid Dispersions

Formulation MethodCarrierDrug:Carrier RatioMediumSolubility Improvement (fold)Reference
Solvent EvaporationMesoporous Silica (Parteck® SLC)1:1Distilled Water5[4]
Solvent EvaporationMesoporous Silica (Parteck® SLC)1:1Phosphate Buffer (pH 6.8)4[4]
Microwave IrradiationHPMC-AS & UreaNot SpecifiedIn vivo (Beagle Dogs)8 (absorption)[2]

Table 2: Dissolution Rate Enhancement of this compound Solid Dispersions

Formulation MethodCarrierDrug:Carrier RatioMediumKey FindingReference
Solvent EvaporationHPMC-AS & UreaNot SpecifiedPhosphate Buffer (pH 6.5) with 0.1% Polysorbate 80Good in vitro-in vivo correlation (IVIVC) established.[5]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound hydrochloride ethanolate (EFE), Mesoporous silica (Parteck® SLC 500), Methanol.

  • Procedure:

    • Accurately weigh EFE and mesoporous silica in a 1:1 weight ratio.

    • Dissolve the mixture in a suitable volume of methanol with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

    • Store the final product in a desiccator.

2. Characterization of this compound Solid Dispersion

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

    • Use an empty sealed pan as a reference.

    • Heat the sample from a suitable starting temperature (e.g., 25°C) to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the thermogram and analyze it for the presence or absence of a melting endotherm for this compound.

  • Powder X-ray Diffraction (PXRD):

    • Place the powder sample on a sample holder.

    • Scan the sample over a 2θ range of 5° to 60° using a diffractometer with Cu Kα radiation.

    • Analyze the diffractogram for the presence of sharp peaks (indicating crystallinity) or a halo pattern (indicating an amorphous state).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization Prep Weighing of this compound and Carrier Solubilization Solubilization in Organic Solvent Prep->Solubilization Drying Solvent Evaporation/ Spray Drying Solubilization->Drying PostProcessing Milling and Sieving Drying->PostProcessing FinalProduct Solid Dispersion Product PostProcessing->FinalProduct DSC DSC PXRD PXRD SEM SEM FTIR FTIR Dissolution Dissolution Testing FinalProduct->DSC FinalProduct->PXRD FinalProduct->SEM FinalProduct->FTIR FinalProduct->Dissolution

Caption: Experimental workflow for this compound solid dispersion formulation.

Signaling_Pathway cluster_channels Calcium Channels cluster_effects Physiological Effects This compound This compound L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_type Inhibits T_type T-type Ca²⁺ Channel (Vascular Smooth Muscle & SA Node) This compound->T_type Inhibits Vasodilation Vasodilation L_type->Vasodilation Leads to T_type->Vasodilation Contributes to ReducedHR Reduced Heart Rate T_type->ReducedHR Leads to TherapeuticEffect Antihypertensive Effect Vasodilation->TherapeuticEffect ReducedHR->TherapeuticEffect

Caption: Signaling pathway of this compound's mechanism of action.[6][7][8][9]

References

Mitigating batch-to-batch variability in Efonidipine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Efonidipine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of Crude this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure accurate stoichiometry of reactants as per the Hantzsch synthesis protocol.- Verify the quality and purity of starting materials, particularly the aldehyde, β-ketoester, and ammonia source.- Optimize reaction temperature and time. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions - Control reaction temperature to minimize the formation of by-products. Excursions in temperature can lead to increased impurity formation.[1]- Ensure the purity of the aldehyde reactant, as impurities can lead to the formation of undesired side products.[2]
Product Degradation - this compound is a dihydropyridine derivative and can be susceptible to oxidation to the corresponding pyridine derivative. Minimize exposure to air and light, especially during work-up and purification.[3]
Inefficient Work-up - Optimize the extraction and isolation procedure to minimize product loss. Ensure appropriate pH and solvent selection for efficient phase separation.

Issue 2: High Impurity Profile in Crude Product

Potential Cause Recommended Solution
Sub-optimal Reaction Conditions - Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading.[4]- A study on a similar dihydropyridine synthesis showed that higher temperatures can lead to lower purity.[1]
Poor Quality Starting Materials - Source high-purity starting materials from reputable suppliers. Characterize raw materials for identity, purity, and moisture content before use.[5]- The moisture content of reactants can be critical in esterification reactions and may lead to side products.[6][7]
Formation of By-products - The Hantzsch synthesis can produce various by-products. Identify the structure of major impurities using techniques like LC-MS and NMR to understand their formation mechanism and adjust reaction conditions accordingly.[8][9]
Degradation During Work-up - Perform work-up and purification steps at controlled temperatures and protect the product from light and oxygen to prevent degradation.

Issue 3: Inconsistent Crystal Form (Polymorphism)

Potential Cause Recommended Solution
Solvent System for Crystallization - this compound can crystallize as a racemic conglomerate or a racemic compound depending on the solvent.[10][11] Use a consistent and well-defined solvent system for crystallization.- Ethanol, methanol, tetrahydrofuran, ethyl acetate, and acetonitrile tend to yield the racemic conglomerate, while acetone may produce a solvate.[12]
Cooling Rate and Agitation - Control the cooling rate during crystallization. Rapid cooling can lead to the formation of metastable polymorphs or amorphous material.[13]- Maintain consistent agitation to ensure uniform supersaturation and crystal growth.
Presence of Impurities - Impurities can act as templates for the nucleation of undesired polymorphs. Ensure the purity of the material before crystallization.
Seeding - Implement a seeding strategy with the desired polymorphic form to ensure consistent crystallization of the target polymorph.[13]

Issue 4: Variation in Particle Size Distribution

Potential Cause Recommended Solution
Uncontrolled Nucleation - Control the level of supersaturation during crystallization to manage nucleation. This can be achieved through controlled cooling or anti-solvent addition.[14]- Utilize seeding with crystals of a defined size to control the nucleation process.[12]
Agitation and Mixing - Optimize the agitator design and speed to ensure homogeneous mixing without causing excessive crystal breakage.[14]
Inefficient Filtration and Drying - Develop a robust filtration and drying procedure to prevent particle agglomeration or breakage.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: this compound, being a 1,4-dihydropyridine derivative, is typically synthesized via the Hantzsch dihydropyridine synthesis.[6][8][15] This is a multi-component reaction involving an aldehyde (m-nitrobenzaldehyde), a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium acetate).[3]

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developed HPLC method can provide quantitative data on the consumption of starting materials and the formation of the product and any major by-products.[16]

Q3: What are the critical quality attributes (CQAs) of this compound that I should control?

A3: The critical quality attributes for this compound typically include purity (assay and impurity profile), polymorphic form, particle size distribution, and residual solvents. These attributes can impact the drug product's stability, bioavailability, and manufacturability.[17]

Q4: How can I identify and characterize unknown impurities in my this compound batches?

A4: A systematic approach to impurity identification involves isolation of the impurity by preparative HPLC, followed by structural elucidation using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[15][16][18][19]

Q5: What is Process Analytical Technology (PAT) and how can it help in mitigating batch-to-batch variability in this compound synthesis?

A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[17] For this compound synthesis, PAT tools like in-line spectroscopy (e.g., NIR, Raman) can be used to monitor reaction kinetics, and crystallization processes in real-time. This allows for proactive control of critical process parameters to ensure consistent product quality.[11][20][21][22]

Data Presentation

Table 1: Representative Data on the Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
60127598.5
8088597.2
10068295.1

Note: This is representative data based on general principles of Hantzsch synthesis optimization. Actual results may vary.[4][23]

Table 2: Influence of Crystallization Solvent on this compound Polymorph

SolventResulting Crystal FormReference
EthanolRacemic Conglomerate[12]
MethanolRacemic Conglomerate[12]
TetrahydrofuranRacemic Conglomerate[12]
Ethyl AcetateRacemic Conglomerate[12]
AcetonitrileRacemic Conglomerate[12]
AcetoneRacemic Compound (Acetone Solvate)[12]

Experimental Protocols

Protocol 1: Representative Hantzsch Synthesis of this compound

This protocol is a representative example based on the principles of the Hantzsch dihydropyridine synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a source of ammonia such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.[24][25]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis of this compound

This is a general HPLC method based on published literature for this compound analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.[13]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at a wavelength where this compound has significant absorbance, for example, 254 nm.[12]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration.

Mandatory Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials Aldehyde m-Nitro- benzaldehyde React Hantzsch Reaction Aldehyde->React Ketoester β-Ketoester (2 equiv.) Ketoester->React Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->React Crude Crude This compound React->Crude Purify Crystallization/ Purification Crude->Purify Final Pure This compound Purify->Final

Caption: Simplified workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Workflow Start Batch Failure (Low Yield / High Impurity) Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Materials Analyze Raw Materials Check_Reaction->Check_Materials Parameters OK Optimize_Reaction Optimize Temp, Time, Stoichiometry Check_Reaction->Optimize_Reaction Deviation Found Check_Crystallization Examine Crystallization Process Check_Materials->Check_Crystallization Materials OK Source_Materials Source High-Purity Materials Check_Materials->Source_Materials Impurity Found Optimize_Crystallization Optimize Solvent, Cooling Rate, Seeding Check_Crystallization->Optimize_Crystallization Deviation Found Success Batch Meets Specifications Check_Crystallization->Success Process OK Optimize_Reaction->Success Source_Materials->Success Optimize_Crystallization->Success

Caption: Logical workflow for troubleshooting batch failures in this compound synthesis.

PAT_Implementation cluster_synthesis This compound Synthesis Process cluster_pat Process Analytical Technology (PAT) Reaction Hantzsch Reaction Monitor_Reaction In-line Spectroscopy (e.g., NIR, Raman) Monitor Reactant Consumption & Product Formation Reaction->Monitor_Reaction Crystallization Crystallization Monitor_Crystallization FBRM / PVM Monitor Particle Size & Crystal Form Crystallization->Monitor_Crystallization Control Real-time Process Control Monitor_Reaction->Control Monitor_Crystallization->Control Control->Reaction Feedback Loop Control->Crystallization Feedback Loop CQAs Consistent Critical Quality Attributes (Purity, Polymorphism, PSD) Control->CQAs

Caption: Application of PAT for real-time monitoring and control of this compound synthesis.

References

Technical Support Center: Enhancing Oral Bioavailability of Efonidipine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the oral bioavailability of Efonidipine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the oral delivery of this compound?

This compound hydrochloride ethanolate (EHE) is a BCS Class II drug, meaning it has high permeability but low aqueous solubility (less than 10 µg/mL).[1][2] This poor solubility is the primary factor limiting its oral bioavailability, leading to variable and insufficient absorption from the gastrointestinal tract.[3][4]

Q2: What are the most common strategies to improve the oral bioavailability of this compound in animal models?

Several formulation strategies have been successfully employed in animal studies to enhance the oral bioavailability of this compound. These primarily focus on improving its dissolution rate and include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[1][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state prevents the crystalline lattice energy from being a barrier to dissolution.[3][6][7]

  • Co-crystals: Incorporating this compound into a crystal lattice with a suitable co-former can alter its physicochemical properties, including solubility and dissolution rate.[8]

  • Co-amorphous Systems: This approach involves creating a single-phase amorphous system of this compound with a small molecule co-former, which can enhance solubility and physical stability.[2]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a nanoemulsion upon gentle agitation in an aqueous medium, improving drug solubilization.[9][10]

Q3: Which animal models are typically used for in vivo pharmacokinetic studies of this compound formulations?

Wistar rats, Sprague-Dawley rats, and beagle dogs are the most commonly reported animal models for evaluating the oral bioavailability of different this compound formulations.[3][5][6][8]

Troubleshooting Guides

Issue 1: Low Fold-Increase in Bioavailability with Nanosuspension

Problem: The in vivo pharmacokinetic study in rats shows only a marginal increase in the oral bioavailability of our this compound nanosuspension compared to the pure drug.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Particle Agglomeration: Nanoparticles may aggregate in the gastrointestinal tract, reducing the effective surface area for dissolution.Optimize Stabilizer: Ensure the concentration and type of stabilizer (e.g., F68, SDS) are optimal to provide sufficient steric or electrostatic stabilization.[1][5]
Insufficient Particle Size Reduction: The particle size may not be small enough to significantly impact the dissolution rate.Refine Milling/Precipitation Process: Adjust the parameters of the wet-milling or nanoprecipitation method, such as milling time, speed, or solvent/antisolvent addition rate, to achieve a smaller and more uniform particle size.[1]
Crystal Growth (Ostwald Ripening): Smaller particles may dissolve and redeposit onto larger particles, leading to an increase in particle size over time.Incorporate a Crystal Growth Inhibitor: Add a suitable polymer or stabilizer that can adsorb to the crystal surface and inhibit growth.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD) during Storage

Problem: The amorphous this compound in our solid dispersion is recrystallizing over time, as confirmed by XRD and DSC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Polymer Selection: The chosen polymer (e.g., HPMC-AS) may not have strong enough interactions with this compound to prevent molecular mobility and recrystallization.[3]Screen Different Polymers: Evaluate a range of polymers with varying properties (e.g., glass transition temperature, hydrogen bonding capacity) to find one that provides better stabilization.
High Drug Loading: A high concentration of this compound in the dispersion increases the likelihood of drug molecules coming together and crystallizing.Optimize Drug Loading: Prepare and evaluate ASDs with different drug-to-polymer ratios to find the highest stable drug load.
Hygroscopicity: Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) of the dispersion and increasing molecular mobility, which facilitates recrystallization.Incorporate a Dessicant/Control Humidity: Store the ASD under low humidity conditions or co-formulate with excipients that have a low affinity for water.

Quantitative Data Summary

The following tables summarize the reported enhancement in oral bioavailability of this compound in various animal studies using different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation StrategyAnimal ModelKey ExcipientsCmax Increase (fold)AUC Increase (fold)Reference
Nanosuspension (Wet-milling)Sprague-Dawley RatsF68, SDS, L-arginine~1.76~2.2[5]
Amorphous Solid DispersionMale Wistar RatsParteck® SLC mesoporous silica2.101.41[6][7]
Co-crystals (Malonic Acid)Wistar RatsMalonic Acid-2.0[8]
Co-crystals (Tartaric Acid)Wistar RatsTartaric Acid-2.5[8]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs

Formulation StrategyAnimal ModelKey ExcipientsCmax Increase (fold)AUC Increase (fold)Reference
Solid Dispersion (Microwave)Beagle DogsHPMC-AS, Urea-8.0[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet-Milling

This protocol is based on the methodology described by Huang et al. (2018).[5]

  • Preparation of Suspension:

    • Disperse this compound hydrochloride (EFH) in an aqueous solution containing F68 as a dispersing agent and Sodium Dodecyl Sulfate (SDS) as an auxiliary stabilizer.

    • Add L-arginine to adjust the pH of the solution.

  • Wet-Milling:

    • Introduce the suspension into a wet-milling apparatus containing milling media (e.g., zirconium oxide beads).

    • Mill the suspension at a specified speed and for a sufficient duration to achieve the desired particle size.

  • Characterization:

    • Measure the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering.

    • Evaluate the dissolution rate of the nanosuspension compared to the bulk drug.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation

This protocol is adapted from the work of Bharati et al. (2024).[6][7]

  • Solution Preparation:

    • Dissolve this compound hydrochloride ethanolate (EFE) and a carrier such as Parteck® SLC mesoporous silica in a suitable organic solvent (e.g., methanol).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying and Sieving:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Sieve the dried solid dispersion to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Assess the in vitro dissolution profile.

Visualizations

experimental_workflow_nanosuspension cluster_prep Suspension Preparation cluster_milling Wet-Milling cluster_char Characterization EFH This compound HCl Mix Mixing EFH->Mix Solution Aqueous Solution (F68, SDS, L-arginine) Solution->Mix Milling Wet Mill Mix->Milling Nanosuspension This compound Nanosuspension Milling->Nanosuspension Size Particle Size (DLS) Dissolution Dissolution Test Nanosuspension->Size Nanosuspension->Dissolution

Caption: Experimental workflow for preparing this compound nanosuspension.

bioavailability_enhancement_mechanism cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Physiological Outcome Nanosuspension Nanosuspension IncreaseSurface Increased Surface Area Nanosuspension->IncreaseSurface ASD Amorphous Solid Dispersion ReduceEnergy Reduced Crystal Lattice Energy ASD->ReduceEnergy CoCrystal Co-crystal IncreaseSolubility Increased Apparent Solubility CoCrystal->IncreaseSolubility FasterDissolution Faster Dissolution Rate IncreaseSurface->FasterDissolution IncreaseSolubility->FasterDissolution ReduceEnergy->FasterDissolution HigherConcentration Higher Concentration in GI Fluid FasterDissolution->HigherConcentration ImprovedAbsorption Improved Absorption HigherConcentration->ImprovedAbsorption EnhancedBioavailability Enhanced Oral Bioavailability ImprovedAbsorption->EnhancedBioavailability

Caption: Mechanisms of bioavailability enhancement for this compound.

References

Selecting the appropriate animal model for specific Efonidipine research questions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Efonidipine Research Animal Models

This guide provides researchers, scientists, and drug development professionals with detailed information to select the appropriate animal model for specific this compound research questions.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most suitable for studying the general antihypertensive effects of this compound?

A1: The Spontaneously Hypertensive Rat (SHR) is the most widely used and appropriate model for studying essential hypertension. These rats genetically develop hypertension, mimicking the human condition. They are ideal for evaluating the blood pressure-lowering efficacy and long-term cardiovascular and renal impact of this compound.

  • Key Characteristics: The SHR model exhibits a gradual increase in blood pressure, leading to complications like cardiac hypertrophy and renal dysfunction, which are also targets for this compound's therapeutic action.[1]

Q2: I want to investigate this compound's specific renal protective effects. Which models should I consider?

A2: Your choice depends on the specific aspect of renal protection you are studying.

  • For Glomerular Injury and Proteinuria: The salt-loaded, partially nephrectomized Spontaneously Hypertensive Rat (SHR) is an excellent model. This model accelerates severe hypertension and renal damage, allowing for a clear assessment of this compound's ability to reduce proteinuria and prevent glomerular sclerosis.[2][3]

  • For General Renal Protection in Hypertension: Standard SHR models are also suitable. Long-term treatment with this compound in SHRs has been shown to suppress the development of proteinuria and progressive kidney damage.[4] this compound achieves this, in part, by dilating both afferent and efferent arterioles of the glomerulus, which helps to reduce intraglomerular pressure.[5][6]

Q3: What is the best animal model to study this compound's impact on cardiac remodeling and fibrosis?

A3: To study cardiac effects, consider these models:

  • For Cardiac Hypertrophy: The Spontaneously Hypertensive Rat (SHR) naturally develops left ventricular hypertrophy in response to chronic high blood pressure. This makes it a suitable model to assess if this compound can prevent or reverse this remodeling process.

  • For Cardiac Fibrosis: While SHRs can develop fibrosis, a more direct approach is to use an Angiotensin II (AngII)-infusion model in rats or mice.[7] This model rapidly induces cardiac fibrosis. For in-vitro studies, neonatal rat cardiac fibroblasts can be used to examine the direct anti-fibrotic effects of this compound, particularly its impact on the TGF-β1/Smad2 signaling pathway.[8][9]

  • For Cardiomyopathy: The Cardiomyopathic Hamster is a model that exhibits Ca2+ overload pathogenesis. It can be used to study this compound's effects on cardiac function and its interaction with T-type calcium channels in a diseased heart context.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using these models.

Table 1: Antihypertensive and Renal Protective Effects in Partially Nephrectomized SHR

ParameterControl GroupThis compound-TreatedNifedipine-TreatedEnalapril-TreatedCitation
Systolic Blood Pressure (mmHg) 267 ± 7181 ± 7184 ± 6200 ± 12[2][3]
Urinary Protein Excretion (mg/day) 301 ± 28180 ± 16258 ± 22186 ± 16[2][3]

Data from an 8-week study in salt-loaded, 5/6 nephrectomized SHRs.

Table 2: Long-Term Renal Protection in SHR

ParameterControl SHRThis compound-Treated SHRWistar-Kyoto (Normotensive)Citation
Urinary Protein Excretion (mg/kg/day) at 28 weeks 385.4Maintained at WKY levels~77.3 (at 8 weeks)[4]

Data from a 20-week treatment study starting at 8 weeks of age.

Experimental Protocols

Protocol 1: Induction and Treatment of Salt-Loaded, Partially Nephrectomized SHR

This protocol is designed to model severe hypertensive renal disease.

  • Animal Selection: Use male Spontaneously Hypertensive Rats (SHR).

  • Surgical Procedure (5/6 Nephrectomy):

    • Under anesthesia, perform a flank incision to expose the left kidney.

    • Surgically remove approximately two-thirds of the left kidney.

    • One week later, perform a second surgery to remove the entire right kidney. This results in a 5/6 reduction in renal mass.

  • Diet: After recovery, place the rats on a high-salt diet (e.g., 5% NaCl) to accelerate hypertension and renal injury.[2][3]

  • Group Allocation: Divide the animals into a control group (vehicle) and treatment groups (e.g., this compound, other antihypertensives).[2][3]

  • Drug Administration: Administer this compound (dose to be determined by study design) or vehicle daily via oral gavage for the study duration (e.g., 8 weeks).[2][3]

  • Monitoring:

    • Measure systolic blood pressure and urinary protein excretion every 2 weeks.

    • At the end of the study, collect blood for serum creatinine analysis and harvest kidney tissue for histological examination (e.g., assessing glomerular sclerosis).[2][3]

Protocol 2: Investigating Anti-Fibrotic Effects in Cardiac Fibroblasts

This in-vitro protocol assesses the direct effects of this compound on cardiac fibrosis signaling.

  • Cell Culture: Isolate and culture neonatal rat cardiac fibroblasts.

  • Experimental Setup:

    • Seed fibroblasts in appropriate culture plates.

    • Pre-treat cells with this compound (e.g., 10 µM), a selective L-type blocker (e.g., nifedipine), a selective T-type blocker, or vehicle for a specified time.[9]

  • Induction of Fibrosis: Add Transforming Growth Factor-beta 1 (TGF-β1, e.g., 5 ng/mL) to the culture medium to stimulate a fibrotic response.[9]

  • Analysis:

    • Protein Synthesis: Measure protein synthesis via assays like [3H]-leucine incorporation.[9]

    • Signaling Pathway Analysis: Use Western blotting to assess the phosphorylation of key signaling proteins, such as Smad2, to determine the pathway of action.[9]

Visualizations: Workflows and Mechanisms

ModelSelection start Start: Define Research Question q1 Primary Focus? start->q1 hypertension Antihypertensive Efficacy q1->hypertension Blood Pressure renal Renal Protection q1->renal Kidney Function cardiac Cardiac Remodeling q1->cardiac Heart Structure shr Use Spontaneously Hypertensive Rat (SHR) hypertension->shr q_renal Specific Injury? renal->q_renal q_cardiac Specific Process? cardiac->q_cardiac q_renal->shr General Nephroprotection neph_shr Use Salt-Loaded, Partially Nephrectomized SHR q_renal->neph_shr Severe Glomerular Injury/Proteinuria q_cardiac->shr Hypertrophy angii Use Angiotensin II Infusion Model q_cardiac->angii Fibrosis (in-vivo) fibroblast Use Neonatal Rat Cardiac Fibroblasts (in-vitro) q_cardiac->fibroblast Fibrosis (in-vitro)

Caption: Decision tree for selecting an appropriate animal model.

ExperimentalWorkflow acclimate 1. Animal Acclimatization (e.g., SHR) induce 2. Induce Pathology (if needed) (e.g., 5/6 Nephrectomy + Salt Diet) acclimate->induce group 3. Group Allocation (Control vs. Treatment) induce->group treat 4. Chronic Treatment (Vehicle or this compound) group->treat measure 5. In-Life Measurements (e.g., Blood Pressure, Urine Collection) treat->measure sacrifice 6. Terminal Sacrifice & Tissue Collection measure->sacrifice analyze 7. Ex-Vivo Analysis (Histology, Biomarkers) sacrifice->analyze

Caption: General experimental workflow for in-vivo this compound studies.

EfonidipineMechanism efon This compound l_type Blocks L-Type Ca2+ Channels efon->l_type t_type Blocks T-Type Ca2+ Channels efon->t_type vsmc Vascular Smooth Muscle Cells l_type->vsmc renal_art Renal Afferent & Efferent Arterioles l_type->renal_art t_type->vsmc sa_node Sinoatrial (SA) Node t_type->sa_node t_type->renal_art vaso Vasodilation vsmc->vaso hr_dec Decreased Heart Rate sa_node->hr_dec igp_dec Decreased Intraglomerular Pressure renal_art->igp_dec bp_dec Blood Pressure Reduction vaso->bp_dec hr_dec->bp_dec renal_prot Renal Protection igp_dec->renal_prot

Caption: this compound's dual L- and T-type calcium channel blocking mechanism.[10][11][12]

References

Refinement of surgical procedures for inducing hypertension in rodent models for Efonidipine testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rodent Hypertension Models and Efonidipine Testing. This resource provides detailed protocols, data summaries, and troubleshooting guidance for researchers inducing hypertension in rodent models for the purpose of evaluating therapeutic agents like this compound.

Frequently Asked Questions (FAQs) on Model Selection

Q1: What are the primary surgical models for inducing hypertension in rodents, and how do they differ?

A1: The two most common and well-characterized models are the Two-Kidney, One-Clip (2K1C) Goldblatt model and the Deoxycorticosterone Acetate (DOCA)-salt model.

  • Two-Kidney, One-Clip (2K1C): This is a model of renovascular hypertension. A partial constriction of one renal artery reduces blood flow to that kidney, activating the Renin-Angiotensin-Aldosterone System (RAAS), which leads to systemic hypertension. The contralateral kidney remains untouched and helps maintain fluid balance, preventing significant volume expansion.[1] This model is considered renin-dependent.[1]

  • DOCA-Salt Model: This is a model of low-renin, salt-sensitive hypertension.[2] It involves administering a mineralocorticoid (DOCA) and providing a high-salt diet, usually after performing a unilateral nephrectomy to impair the animal's ability to excrete excess salt and water.[3][4] This leads to volume expansion and subsequent hypertension.

Q2: Which model is more appropriate for testing this compound?

A2: Both models are suitable, but they test different aspects of this compound's action.

  • The 2K1C model is ideal for evaluating this compound's effects on a RAAS-driven hypertension. Since this compound has been shown to suppress aldosterone synthesis and secretion, this model allows for the investigation of its impact on this key hormonal pathway.[5][6]

  • The DOCA-salt model is excellent for studying this compound's efficacy in a volume-expanded, low-renin state, which mimics certain forms of human essential hypertension.[2][4] This model highlights the drug's direct vasodilatory and renal-protective effects independent of the circulating renin system.

Q3: What are the key advantages and disadvantages of each model?

A3: The choice of model depends on the specific research question, available resources, and technical expertise. See the data summary table below for a detailed comparison. In short, the 2K1C model more closely mimics renovascular hypertension but can have variable success rates.[7][8] The DOCA-salt model is robust and reliable but involves continuous drug and salt administration.[9]

Data Presentation: Comparison of Surgical Hypertension Models

This table summarizes the key characteristics and expected outcomes for the 2K1C and DOCA-Salt hypertension models.

FeatureTwo-Kidney, One-Clip (2K1C) ModelDeoxycorticosterone Acetate (DOCA)-Salt Model
Mechanism Induces renovascular hypertension via unilateral renal artery stenosis, leading to RAAS activation.[1]Induces volume-dependent, low-renin hypertension via mineralocorticoid excess and high salt intake, typically with uninephrectomy.[2][4]
Primary Mediator Angiotensin II, Aldosterone.[10]Sodium and water retention, sympathetic overactivity.[3]
Typical Onset Gradual increase in blood pressure over 2-4 weeks.[1]Hypertension develops over 2-4 weeks.[2]
Expected BP Increase Systolic BP increase of ~20-40 mmHg (mice).[1]Systolic BP increase of >40-60 mmHg.
Advantages Mimics human renovascular hypertension; allows study of RAAS-targeting drugs.[11]High success rate; robust and severe hypertension; good for studying salt-sensitivity and end-organ damage.[3][9]
Common Issues Technically challenging; success is dependent on clip size; potential for renal infarction if clip is too tight; variable BP response.[1][7]Requires continuous DOCA and salt administration; metabolic side effects (e.g., hypokalemia); may not represent all forms of human hypertension.[12]

Experimental Protocols

Protocol 1: Two-Kidney, One-Clip (2K1C) Surgical Procedure (Rat Model)
  • Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., isoflurane). Shave the left flank and sterilize the surgical area.

  • Incision: Make a flank incision to expose the left kidney. Gently retract surrounding tissues to visualize the renal artery and vein.

  • Artery Isolation: Using blunt dissection, carefully separate the renal artery from the renal vein and surrounding connective tissue.

  • Clip Placement: Place a U-shaped silver or titanium clip with a precise internal gap (typically 0.20-0.23 mm for rats) around the renal artery, close to the aorta.[13][14] Ensure the clip does not occlude the artery completely.

  • Closure: Reposition the kidney into the abdominal cavity. Suture the muscle layer and close the skin incision.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for recovery, hydration, and signs of distress. House individually for the first 24-48 hours.

  • Hypertension Development: Allow 3-4 weeks for hypertension to develop and stabilize before initiating this compound treatment. Monitor blood pressure weekly via the tail-cuff method.

Protocol 2: DOCA-Salt Surgical Procedure (Mouse Model)
  • Animal Preparation: Anesthetize male C57BL/6J mice (10-12 weeks old) with an appropriate anesthetic. Shave the dorsal area between the scapulae and the left flank. Sterilize the surgical sites.

  • Unilateral Nephrectomy: Make a small flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter together with a single suture, and carefully excise the kidney.[1]

  • Closure: Suture the muscle and skin layers.

  • DOCA Pellet Implantation: Make a small subcutaneous incision on the dorsum. Insert a 50 mg DOCA pellet designed for slow release.[12] Close the incision with a wound clip or suture.

  • Post-Operative Care & Diet: Administer analgesics. Replace drinking water with 1% NaCl solution.[12] Monitor animals for recovery.

  • Hypertension Development: Hypertension will develop over approximately 4 weeks. Begin this compound testing once blood pressure has stabilized at a hypertensive level.

Protocol 3: this compound Efficacy Testing
  • Baseline Measurement: After the hypertension model is established and stable, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days.

  • Drug Administration: Administer this compound or vehicle control daily via oral gavage. A typical dose for rats might be 3-25 mg/kg/day.[15] The specific dose should be determined from pilot studies or literature.

  • Monitoring: Continue to measure BP and HR daily, ideally at the same time each day to minimize circadian variability. Measurements should be taken just before the next drug administration to assess trough effects.

  • Endpoint Analysis: After the treatment period (e.g., 4-8 weeks), collect terminal blood samples to measure plasma renin and aldosterone levels.[16] Harvest kidneys and heart for histological analysis (e.g., fibrosis, hypertrophy) and gene expression studies.

Troubleshooting Guides

Problem 1: Low Success Rate / Animals are not becoming hypertensive.

  • Possible Cause (2K1C): The renal artery clip is too loose, or the clip placement is incorrect.

    • Solution: Ensure you are using a clip with the correct, validated internal diameter for the animal's size and strain.[1] During surgery, confirm placement is on the main renal artery before the first branch. Use ultrasound Doppler to confirm reduced blood flow post-clipping if available.[14]

  • Possible Cause (DOCA-Salt): Insufficient salt intake or ineffective DOCA pellet.

    • Solution: Monitor water intake to ensure animals are consuming the 1% NaCl solution. Check the expiration date and storage conditions of the DOCA pellets. Ensure the pellet was successfully implanted subcutaneously.

Problem 2: High Post-Operative Mortality.

  • Possible Cause (2K1C/1K1C): Renal infarction due to a clip that is too tight, or excessive surgical trauma. The one-kidney, one-clip (1K1C) model, where nephrectomy and clipping are done simultaneously, has a historically high mortality rate.[17]

    • Solution: Use a clip with a slightly larger internal diameter. Refine surgical technique to minimize bleeding and time under anesthesia. For 1K1C models, a significant improvement in survival is achieved by performing the contralateral nephrectomy one week after the renal artery clipping, which allows the animal to adapt to the initial rise in blood pressure.[17][18]

  • Possible Cause (General): Dehydration, pain, or infection.

    • Solution: Ensure adequate post-operative analgesia and hydration (e.g., subcutaneous saline). Maintain a sterile surgical field and monitor for signs of infection.

Problem 3: High Variability in Blood Pressure Readings.

  • Possible Cause: Stress-induced fluctuations during measurement. The tail-cuff method is known to cause stress, which can artificially elevate blood pressure.[19]

    • Solution: Acclimate the animals to the restraint and measurement procedure for at least one week before recording baseline data. Take multiple readings at each session and average them. Perform measurements in a quiet environment at the same time each day. For the most accurate, continuous data, consider using radiotelemetry if available.

Mandatory Visualizations

G cluster_pre Phase 1: Model Induction cluster_dev Phase 2: Hypertension Development cluster_treat Phase 3: Therapeutic Testing cluster_end Phase 4: Endpoint Analysis A Animal Acclimatization (1-2 Weeks) B Baseline BP Measurement (3-5 Days) A->B C Surgical Induction (2K1C or DOCA-Salt) B->C D Post-Operative Recovery & Analgesia C->D E Hypertension Development (3-4 Weeks) D->E F Weekly BP Monitoring E->F E->F Weekly Check G Confirm Stable Hypertension F->G H Randomize into Groups (this compound vs. Vehicle) G->H I Daily Dosing & BP Monitoring (4-8 Weeks) H->I J Terminal Sample Collection (Blood, Tissues) I->J K Histopathology & Molecular Analysis J->K

Caption: General experimental workflow for this compound testing.

G cluster_effects Downstream Effects of Angiotensin II start Reduced Renal Perfusion (Renal Artery Stenosis) renin ↑ Renin Secretion (from Juxtaglomerular Cells) start->renin angI ↑ Angiotensin I renin->angI  Acts on angio Angiotensinogen (from Liver) angio->angI angII ↑ Angiotensin II angI->angII  Converted by ace Angiotensin-Converting Enzyme (ACE) ace->angII vaso Systemic Vasoconstriction angII->vaso aldo ↑ Aldosterone Secretion (from Adrenal Cortex) angII->aldo adh ↑ ADH Secretion angII->adh symp ↑ Sympathetic Activity angII->symp htn Systemic Hypertension vaso->htn na_ret ↑ Sodium & Water Retention (Kidney) aldo->na_ret adh->htn symp->htn na_ret->htn

Caption: Pathophysiology of the 2K1C renovascular hypertension model.

G q1 Is animal hypertensive (>20mmHg above baseline) after 4 weeks? yes1 Proceed with This compound Study q1->yes1  Yes no1 Check Surgical Procedure q1->no1  No q2 Model Type? no1->q2 c_2k1c 2K1C Model q2->c_2k1c  2K1C c_doca DOCA-Salt Model q2->c_doca  DOCA check_clip Verify Clip Internal Diameter c_2k1c->check_clip check_placement Confirm Clip Placement on Renal Artery c_2k1c->check_placement check_flow Check for Renal Atrophy/ Infarction (Clip too tight?) c_2k1c->check_flow check_nephrectomy Confirm Unilateral Nephrectomy was Complete c_doca->check_nephrectomy check_pellet Verify DOCA Pellet Implantation & Integrity c_doca->check_pellet check_salt Measure Water Intake to Confirm Salt Consumption c_doca->check_salt

Caption: Troubleshooting flowchart for failed hypertension induction.

References

Technical Support Center: Optimizing Efonidipine Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the administration routes for Efonidipine in preclinical research.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: this compound has poor water solubility. What are the recommended vehicles for different administration routes?

A1: Due to its lipophilic nature and low aqueous solubility (<10 μg/mL), selecting an appropriate vehicle is critical for achieving desired exposure in preclinical studies.[1] The choice of vehicle will depend on the administration route and the required dose.

Table 1: Recommended Vehicles for this compound Administration

Administration RouteRecommended VehiclesConcentration RangeConsiderations
Oral (gavage) 0.5% Carboxymethylcellulose (CMC)Up to 20 mg/kgEnsure uniform suspension. Use a homogenizer for consistent particle size.
NanosuspensionsVariesCan significantly improve oral bioavailability.[2]
Amorphous Solid DispersionsVariesEnhances solubility and dissolution rate.[1][3]
Intravenous (IV) DMSO/Saline or PEG400/Saline< 5 mg/mLDMSO or PEG400 should be kept to a minimum (<10% of total volume) to avoid toxicity. Administer slowly to prevent precipitation.
Intraperitoneal (IP) DMSO/Saline or PEG400/Saline< 10 mg/mLSimilar to IV, minimize co-solvent concentration. Monitor for any signs of peritoneal irritation.
Subcutaneous (SC) Sesame oil or other biocompatible oilsUp to 20 mg/kgSuitable for sustained release but may lead to variable absorption. Ensure the formulation is not too viscous for injection.

Q2: My this compound formulation is precipitating upon dilution with aqueous solutions for IV or IP injection. How can I resolve this?

A2: Precipitation is a common issue with poorly soluble drugs like this compound when transitioning from an organic solvent to an aqueous environment. Here are some troubleshooting steps:

  • Decrease the final concentration: Lowering the drug concentration in the final dosing solution can help maintain solubility.

  • Optimize the co-solvent ratio: While minimizing the organic co-solvent (like DMSO or PEG400) is important to reduce toxicity, a slightly higher ratio might be necessary to keep the drug in solution.[4]

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable micellar solution or emulsion.[5]

  • Consider alternative formulations: For intravenous administration, a lipid-based formulation or a nanosuspension could be more suitable and provide better stability.

Administration Routes and Techniques

Q3: What are the key considerations when choosing between oral, intravenous, intraperitoneal, and subcutaneous administration for this compound in a preclinical study?

A3: The choice of administration route depends on the specific objectives of your study.

Table 2: Comparison of Administration Routes for this compound

RouteAdvantagesDisadvantagesBest For
Oral (PO) Clinically relevant route, convenient for chronic studies.Low and variable bioavailability due to poor solubility and first-pass metabolism.[6][7]Efficacy studies mimicking clinical use, bioavailability studies of novel formulations.
Intravenous (IV) 100% bioavailability, precise dose control, rapid onset of action.Risk of precipitation, potential for vehicle-related toxicity, requires technical skill.Pharmacokinetic studies (to determine clearance and volume of distribution), acute pharmacodynamic studies.
Intraperitoneal (IP) Easier than IV, rapid absorption into the portal circulation.Potential for local irritation, risk of injection into organs, variable absorption.Initial screening studies, when IV access is difficult.
Subcutaneous (SC) Slower, more sustained absorption, suitable for larger volumes.Variable and potentially slow absorption, risk of local irritation and sterile abscesses.Chronic dosing studies where sustained exposure is desired.

Q4: I am observing signs of distress in my animals after intraperitoneal injection of this compound. What could be the cause and how can I mitigate it?

A4: Distress after IP injection can be due to several factors. Here's a troubleshooting guide:

  • Vehicle Toxicity: High concentrations of co-solvents like DMSO can cause irritation and pain.[8]

    • Solution: Keep the DMSO concentration below 10% and ideally below 5%. Ensure the vehicle is well-tolerated in a control group.

  • Formulation pH and Osmolality: Extreme pH or hypertonic solutions can cause discomfort.

    • Solution: Adjust the pH of your formulation to be near physiological pH (7.4) and ensure it is iso-osmotic.

  • Improper Injection Technique: Accidental injection into an organ can cause severe pain and injury.

    • Solution: Ensure proper restraint and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]

  • Drug Precipitation: Precipitation of this compound in the peritoneal cavity can lead to inflammation.

    • Solution: Ensure your formulation is stable upon injection by following the steps in Q2.

Troubleshooting Guides

Unexpected Pharmacokinetic Profile

Issue: The observed plasma concentrations of this compound are highly variable and lower than expected after oral administration.

Possible Causes and Solutions:

  • Poor Solubility and Dissolution: this compound is a BCS Class II drug, meaning it has high permeability but low solubility, which limits its oral absorption.[3]

    • Solution: Improve the formulation by using techniques such as preparing a nanosuspension or an amorphous solid dispersion to enhance the dissolution rate.[1][2]

  • First-Pass Metabolism: this compound is metabolized by CYP3A4 in the liver, which can reduce the amount of active drug reaching systemic circulation.[6][10]

    • Solution: While you cannot eliminate first-pass metabolism, understanding its extent from an IV pharmacokinetic study will help in interpreting the oral data.

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing errors.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques.

Adverse Events and Animal Welfare

Issue: Animals are exhibiting lethargy or other unexpected behaviors after dosing.

Possible Causes and Solutions:

  • Pharmacological Effects: this compound is a calcium channel blocker and can cause hypotension and a decrease in heart rate.[7]

    • Solution: Monitor cardiovascular parameters (blood pressure, heart rate) if possible. Consider starting with a lower dose to assess tolerability.

  • Vehicle Toxicity: As mentioned previously, the vehicle itself can have pharmacological or toxicological effects.[5][8]

    • Solution: Always include a vehicle-only control group in your study to differentiate vehicle effects from drug effects.

  • Drug-Drug Interactions: If co-administering other compounds, be aware that this compound is a substrate and inhibitor of CYP3A4 and P-glycoprotein, which can lead to interactions.[11]

    • Solution: Review the metabolic pathways of any co-administered drugs. If they share the CYP3A4 pathway, consider staggering the administration times or choosing alternative compounds.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration

This protocol is adapted from methodologies aimed at improving the oral bioavailability of poorly soluble drugs.

  • Preparation of the Pre-mixed Suspension:

    • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose) and a surfactant (e.g., 0.1% w/v Polysorbate 80).

    • Stir the mixture at high speed for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Pass the pre-mixed suspension through a high-pressure homogenizer.

    • Homogenize at approximately 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering instrument until a desired particle size (e.g., <200 nm) is achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index, and zeta potential.

    • Confirm the absence of crystalline drug using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Administration:

    • Administer the nanosuspension to the animals via oral gavage at the desired dose.

Protocol 2: Intravenous Administration of this compound in Rats

This protocol provides a general guideline for IV administration of a lipophilic drug like this compound.

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of DMSO (e.g., to make a 50 mg/mL stock solution).

    • For the final dosing solution, dilute the stock solution with saline (0.9% NaCl) to the desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be less than 10%.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a co-solvent system (e.g., DMSO/PEG400/Saline) or a lipid-based formulation.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Cannulate the femoral or jugular vein using standard surgical procedures.

  • Administration:

    • Administer the this compound formulation as a slow bolus injection or via infusion through the cannula.

    • The injection volume should be appropriate for the size of the animal (e.g., up to 5 mL/kg for rats).

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after administration.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Study Solubility_Screening Solubility Screening in various vehicles Formulation_Optimization Formulation Optimization (e.g., nanosuspension) Solubility_Screening->Formulation_Optimization Stability_Testing Stability Testing Formulation_Optimization->Stability_Testing Dose_Range_Finding Dose Range Finding (tolerability) Stability_Testing->Dose_Range_Finding Select Lead Formulation PK_Study Pharmacokinetic Study (IV and PO) Dose_Range_Finding->PK_Study PK_Study->Formulation_Optimization Feedback for formulation refinement PD_Study Pharmacodynamic Study PK_Study->PD_Study

Caption: Workflow for optimizing this compound administration.

signaling_pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits T_type_Ca_Channel T-type Ca2+ Channel This compound->T_type_Ca_Channel Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle L_type_Ca_Channel->Vascular_Smooth_Muscle Ca2+ influx Sinoatrial_Node Sinoatrial Node T_type_Ca_Channel->Sinoatrial_Node Pacemaker current Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Relaxation Decreased_HR Decreased Heart Rate Sinoatrial_Node->Decreased_HR Slowing Antihypertensive_Effect Antihypertensive_Effect Vasodilation->Antihypertensive_Effect Decreased_HR->Antihypertensive_Effect

Caption: Mechanism of action of this compound.

References

Enhancing the resolution of Efonidipine enantiomer separation in chiral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Efonidipine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the separation of this compound and other dihydropyridine calcium channel blockers. Specifically, an amylose-based stationary phase, such as CHIRALPAK® ID, has been successfully used to achieve baseline resolution of this compound enantiomers.[1] These types of columns offer a good balance of enantioselectivity and robustness.

Q2: What is a typical starting mobile phase for the chiral separation of this compound?

A2: A common mobile phase for the separation of this compound enantiomers on a CHIRALPAK® ID column is a mixture of acetonitrile and water. A ratio of 60:40 (v/v) has been shown to be effective.[1] For other polysaccharide columns, mobile phases consisting of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol) are also common starting points.

Q3: How can I improve the peak shape for this compound, which is a basic compound?

A3: Peak tailing is a common issue with basic compounds like this compound due to interactions with residual silanols on the silica support of the column. To mitigate this, the addition of a basic modifier to the mobile phase is often necessary. For reversed-phase separations, a buffer with a pH at least 2 units away from the pKa of this compound should be used.[2] For normal-phase separations, adding a small amount (typically 0.1%) of an amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak symmetry.

Q4: Can temperature be used to enhance the resolution of this compound enantiomers?

A4: Yes, temperature can be a powerful tool for optimizing chiral separations. Lowering the column temperature often increases the resolution between enantiomers, although it will also increase retention times and backpressure. Conversely, increasing the temperature can decrease analysis time but may reduce resolution. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance for your specific separation. For some compounds, a change in temperature can even reverse the elution order of the enantiomers.

Troubleshooting Guide

Problem 1: Poor or no resolution of this compound enantiomers.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the ratio of the organic modifier to the aqueous or alkane component. For reversed-phase, try varying the acetonitrile/water ratio. For normal phase, adjust the hexane/alcohol ratio.
Incorrect Mobile Phase Additive For the basic this compound molecule, ensure a suitable basic additive (e.g., 0.1% DEA for normal phase) is used to improve peak shape and interaction with the CSP. The absence of an additive can lead to poor resolution.
Suboptimal Temperature Systematically vary the column temperature. A decrease in temperature often improves resolution for polysaccharide-based CSPs.
Wrong Chiral Stationary Phase If optimization of the mobile phase and temperature on your current column is unsuccessful, consider screening other polysaccharide-based columns (e.g., CHIRALPAK AD, CHIRALCEL OD).

Problem 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary Interactions with Silica As this compound is a basic compound, peak tailing is common. Add a basic modifier like DEA or TEA (0.1-0.5%) to the mobile phase in normal phase mode.[3] In reversed-phase, ensure the mobile phase pH is appropriately controlled with a buffer.[2]
Column Overload Inject a smaller amount of the sample. Overloading the column can lead to peak distortion.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[2]
Column Contamination or Degradation If peak shape degrades over time, contaminants may have accumulated on the column. Follow the manufacturer's instructions for column washing. For CHIRALPAK ID, this may involve flushing with a strong solvent like THF or DMF.[4]

Problem 3: Unstable or drifting retention times.

| Possible Cause | Suggested Solution | | Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting injections. This can take 20-30 column volumes or more. | | Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift. | | Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. | | Pump Issues or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |

Data Presentation

Table 1: Chromatographic Parameters for this compound Enantiomer Separation

ParameterConditionReference
Column CHIRALPAK® ID (5 µm, 4.6 x 250 mm)[1]
Mobile Phase Acetonitrile/Water (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection MS/MS in MRM mode[1]
Transitions m/z 632.3 → 91.1 for this compound enantiomers[1]

Experimental Protocols

Detailed Methodology for this compound Enantiomer Separation

This protocol is based on a validated method for the stereospecific determination of this compound in human plasma.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add the internal standard solution.

    • Vortex the sample.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

    • Column: CHIRALPAK® ID, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio. The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Injection Volume: 10 µL.

  • Detection (Mass Spectrometry):

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound enantiomers: m/z 632.3 → 91.1

      • Internal Standard (e.g., Cilnidipine): m/z 493.3 → 117.2

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms MS/MS Detection cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporate & Reconstitute p3->p4 h1 Inject Sample p4->h1 h2 Chiral Separation (CHIRALPAK ID) h1->h2 m1 ESI Source h2->m1 m2 MRM Analysis m1->m2 d1 Peak Integration m2->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

G start Poor or No Resolution q1 Is peak shape (tailing) an issue? start->q1 a1_yes Add/Optimize Basic Additive (e.g., 0.1% DEA) q1->a1_yes Yes q2 Optimize Mobile Phase Ratio q1->q2 No a1_yes->q2 a2_adjust Vary % Organic Modifier (e.g., ACN or Alcohol) q2->a2_adjust q3 Adjust Temperature a2_adjust->q3 a3_adjust Decrease Temperature (e.g., in 5°C increments) q3->a3_adjust end_success Resolution Achieved a3_adjust->end_success Improved? end_fail Consider Different Chiral Column a3_adjust->end_fail No Improvement

Caption: Troubleshooting decision tree for enhancing this compound enantiomer resolution.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Efonidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Efonidipine.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, which can manifest as ion suppression or enhancement, are a primary cause of inaccurate and imprecise results in LC-MS/MS bioanalysis.[1][3]

  • Ion Suppression: This is the most common form of matrix effect, where co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal response.[2][4][5] This can compromise the sensitivity and accuracy of the assay.[6]

  • Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of this compound, resulting in a higher-than-expected signal and leading to inaccurate quantification.[1][7]

The phenomenon is highly dependent on the sample matrix, the chosen sample preparation procedure, and the chromatographic conditions.[3] Because of the high sensitivity and specificity of LC-MS/MS, these underlying interferences may not be visible on the chromatogram but can significantly affect quantitative results.[5][6]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: Two primary methods are used to assess matrix effects: a qualitative approach (Post-Column Infusion) and a quantitative one (Post-Extraction Spike).[4]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at which points during the chromatographic run ion suppression or enhancement occurs.[8] A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the resulting steady baseline signal indicates a region of ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method for quantifying the extent of matrix effects. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solvent. The matrix factor (MF) is calculated, and an MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

A detailed protocol for each of these methods is provided in the "Experimental Protocols" section below.

Q3: My this compound signal is showing significant variability and poor recovery. How do I troubleshoot this?

A3: Signal variability and poor recovery are classic signs of unmanaged matrix effects. The following workflow and table can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Matrix Effects A Problem Identified: Inconsistent Signal / Poor Recovery B Assess Matrix Effect: Perform Post-Column Infusion & Post-Extraction Spike A->B C Is Matrix Effect Significant? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Optimize Chromatography D->E G Re-evaluate Matrix Effect D->G F Consider Alternative Ionization (APCI) E->F E->G F->G G->C H Method Validated: Proceed with Analysis I->H

Caption: A stepwise workflow for diagnosing and mitigating matrix effects.

Troubleshooting Summary Table

ProblemPotential CauseRecommended Solution(s)
Low Signal Intensity / Ion Suppression Phospholipids: Common in plasma/serum, they often elute in the middle of typical reversed-phase gradients.Implement more rigorous sample preparation like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Optimize chromatography to separate this compound from the phospholipid elution zone.
Proteins: Incomplete removal during protein precipitation.Use a more effective protein precipitation solvent or switch to LLE or SPE.
Salts/Buffers: High concentrations of non-volatile salts from the sample or mobile phase.Reduce salt concentration in the mobile phase. Use volatile buffers (e.g., ammonium formate/acetate). Ensure proper desalting during SPE.
Inconsistent Results / Poor Precision Variable Matrix Composition: Differences between individual biological samples (e.g., lipemic or hemolyzed plasma).Use a stable isotope-labeled internal standard (SIL-IS) for this compound to effectively track and compensate for variability. Improve sample cleanup to remove interfering components.
Signal Enhancement Co-eluting Compounds: Certain matrix components can facilitate the ionization of this compound.Improve chromatographic separation to resolve this compound from the enhancing compounds.
Carryover Adsorption: this compound or matrix components adsorbing to parts of the LC system or column.Optimize injector wash procedures. Use a divert valve to prevent highly retained matrix components from entering the MS source.[8]

Q4: Which sample preparation technique is most effective for reducing matrix effects when analyzing this compound in plasma?

A4: The choice of sample preparation is critical for minimizing matrix effects. While protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interferences.[10] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer superior cleanup. A validated LC-MS/MS method for this compound in human plasma successfully used an LLE procedure, demonstrating good recovery and acceptable matrix effects.[11][12]

G cluster_1 Sample Cleanup vs. Matrix Effect Reduction node_style node_style edge_style edge_style A Protein Precipitation (PPT) - Fast & Simple - High Matrix Effect B Liquid-Liquid Extraction (LLE) - Good Selectivity - Moderate Matrix Effect C Solid-Phase Extraction (SPE) - High Selectivity - Low Matrix Effect label_high High Cleanup (Low Interference) label_low Low Cleanup (High Interference)

Caption: Relationship between sample preparation complexity and matrix effect reduction.

Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleTypical Recovery for this compoundMatrix Effect Mitigation
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.>90%Poor: Does not effectively remove phospholipids or salts.
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent based on polarity.85-92%[11]Good: Removes many polar interferences and phospholipids. Matrix effect was found to be acceptable (105.6-110.2%).[11]
Solid-Phase Extraction (SPE) Selective retention of this compound on a solid sorbent followed by elution.>90% (Typical)Excellent: Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

  • Prepare Solutions:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

    • Prepare blank matrix samples by performing the entire extraction procedure on plasma samples containing no this compound.

  • System Setup:

    • Using a syringe pump and a T-connector, infuse the this compound standard solution into the LC eluent flow after the analytical column and before the MS ion source.

    • Set the infusion flow rate to be low relative to the LC flow rate (e.g., 10 µL/min for a 0.5 mL/min LC flow).

  • Analysis:

    • Allow the infused signal to stabilize, establishing a steady baseline in the mass spectrometer.

    • Inject the extracted blank matrix sample onto the LC-MS/MS system.

  • Interpretation:

    • Monitor the baseline of the this compound-specific MRM transition.

    • A significant drop in the baseline indicates a region of ion suppression.

    • A significant rise in the baseline indicates a region of ion enhancement. Compare the retention time of these regions to the retention time of this compound in your standard method to assess risk.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final mobile phase composition or reconstitution solvent.

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix. Spike this compound and IS into the clean, extracted supernatant/eluate.

    • Set C (Pre-Spike Sample): Spike this compound and IS into the blank biological matrix before the extraction process.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF between 0.8 and 1.2 is often considered acceptable.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

      • This value should be close to 1.0, indicating the IS effectively compensates for matrix effects.[1]

Protocol 3: Example Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a validated method described in the literature.[11][13]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., Cilnidipine).

  • Extraction:

    • Add 1.0 mL of the extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex the tube for 2 minutes.

  • Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Injection:

    • Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

G cluster_2 Experimental Workflow for LLE of this compound A 1. Pipette 200 µL Plasma + 20 µL Internal Standard B 2. Add 1.0 mL MTBE (Extraction Solvent) A->B C 3. Vortex for 2 min B->C D 4. Centrifuge for 5 min C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness (Nitrogen Stream, 40°C) E->F G 7. Reconstitute in 200 µL Mobile Phase F->G H 8. Inject into LC-MS/MS G->H

Caption: A step-by-step workflow for the Liquid-Liquid Extraction (LLE) protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[12][14] It is designed to inhibit both L-type and T-type calcium channels.[11] LC-MS/MS is the preferred analytical technique for its quantification in biological matrices due to its high sensitivity and selectivity.[4][15]

Q2: What are the most common sources of matrix interferences in plasma?

A2: The most common endogenous sources of matrix effects in plasma are phospholipids from cell membranes, as well as proteins, salts, and metabolites.[1][4] Exogenous sources can include anticoagulants used during blood collection, dosing vehicles, and co-administered medications.[1]

Q3: How does an internal standard (IS) help with matrix effects?

A3: A suitable internal standard, especially a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects can be effectively compensated, improving the accuracy and precision of the method.

Q4: Are there alternative ionization techniques that are less susceptible to matrix effects?

A4: Yes. While Electrospray Ionization (ESI) is widely used and highly sensitive, it is also the most susceptible to matrix effects.[4] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression because it uses a gas-phase ionization mechanism that is less affected by non-volatile matrix components.[1][5] If severe matrix effects with ESI cannot be resolved, testing the method with an APCI source is a viable strategy.

Q5: Where can I find examples of validated LC-MS/MS methods for this compound?

A5: Several validated methods have been published in peer-reviewed scientific journals. These articles provide detailed experimental conditions, including sample preparation procedures, chromatographic parameters, and mass spectrometric settings. A search in databases like PubMed or Google Scholar for "this compound LC-MS/MS plasma" will yield several relevant publications.[11][12][13]

References

Validation & Comparative

Head-to-head comparison of Efonidipine and Nifedipine's effects on cardiac contractility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of calcium channel blockers (CCBs) on cardiac function is paramount. This guide provides a detailed, data-driven comparison of two dihydropyridine CCBs, Efonidipine and Nifedipine, with a specific focus on their impact on cardiac contractility. While both drugs are potent vasodilators, their distinct mechanisms of action at the cellular level lead to differing profiles in terms of their inotropic effects on the heart.

Executive Summary

This compound, a dual blocker of L-type and T-type calcium channels, exhibits a significantly weaker negative inotropic (contractility-reducing) effect compared to Nifedipine, which primarily targets L-type calcium channels.[1] This difference is attributed to this compound's additional T-type channel blocking activity, which contributes to a reduction in heart rate without a pronounced direct depression of myocardial contractility. In contrast, Nifedipine's potent L-type channel blockade can lead to a more significant negative inotropic effect, although this can be partially masked in vivo by a reflex increase in heart rate.[2]

Quantitative Comparison of Inotropic Effects

An in-vitro study on isolated guinea-pig left atrial preparations provides a direct quantitative comparison of the negative inotropic potencies of this compound and Nifedipine.

DrugNegative Inotropic Effect (EC30, M)Remarks
This compound No significant effect at 1 µM; ~20% decrease in contractile force at 10 µMMinimal negative inotropic activity observed.[1]
Nifedipine 4.94 x 10-8Potent, concentration-dependent negative inotropic effect.[1]

EC30: The molar concentration of a drug that produces 30% of the maximal possible effect.

In-Vivo Hemodynamic and Cardioprotective Effects

A comparative study in anesthetized dogs subjected to myocardial ischemia further highlights the differing profiles of the two drugs.

ParameterThis compound (0.03 mg/kg)Nifedipine (0.003 mg/kg)
Mean Blood Pressure DecreasedDecreased (similar magnitude to this compound)
Heart Rate DecreasedIncreased
Myocardial ATP Levels (during ischemia) Attenuated the decreaseNo significant modification
Myocardial Energy Charge Potential (during ischemia) Attenuated the decreaseNo significant modification

This in-vivo data suggests that this compound may offer a cardioprotective advantage by reducing heart rate and preserving myocardial energy levels during ischemic events, a benefit not observed with Nifedipine.[2]

Experimental Protocols

In-Vitro Assessment of Negative Inotropic Effects

Objective: To determine the concentration-dependent negative inotropic effects of this compound and Nifedipine on isolated cardiac tissue.

Model: Isolated left atrial preparations from male guinea-pigs.

Methodology:

  • Left atria were dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2.

  • The preparations were stimulated with a square-wave pulse at a frequency of 1 Hz.

  • Isometric contractions were recorded using a force-displacement transducer.

  • After a stabilization period, cumulative concentration-response curves were generated for this compound and Nifedipine.

  • The concentration required to produce a 30% reduction in the maximal contractile response (EC30) was calculated for each drug.

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis Guinea-pig Guinea-pig Left Atrium Dissection Left Atrium Dissection Guinea-pig->Left Atrium Dissection Organ Bath Mounting Organ Bath Mounting Left Atrium Dissection->Organ Bath Mounting Krebs-Henseleit Solution Krebs-Henseleit Solution (32°C, 95% O2/5% CO2) Organ Bath Mounting->Krebs-Henseleit Solution Electrical Stimulation Electrical Stimulation (1 Hz) Organ Bath Mounting->Electrical Stimulation Force Transducer Force-Displacement Transducer Organ Bath Mounting->Force Transducer Stabilization Stabilization Force Transducer->Stabilization Drug Administration Drug Administration Stabilization->Drug Administration Cumulative Dosing Contraction Recording Contraction Recording Drug Administration->Contraction Recording Concentration-Response Curve Concentration-Response Curve Contraction Recording->Concentration-Response Curve EC30 Calculation EC30 Calculation Concentration-Response Curve->EC30 Calculation

In-vitro experimental workflow for assessing negative inotropic effects.
In-Vivo Assessment of Cardioprotective Effects

Objective: To compare the effects of this compound and Nifedipine on myocardial metabolism during ischemia in an animal model.

Model: Anesthetized dogs.

Methodology:

  • Dogs were anesthetized, and a thoracotomy was performed to expose the heart.

  • The left anterior descending (LAD) coronary artery was ligated to induce myocardial ischemia.

  • This compound or Nifedipine was administered intravenously prior to LAD occlusion.

  • Hemodynamic parameters (blood pressure and heart rate) were continuously monitored.

  • Myocardial tissue samples were collected from the ischemic and non-ischemic regions after a defined period of ischemia.

  • Levels of adenosine triphosphate (ATP) and the energy charge potential in the myocardial tissue were determined using biochemical assays.

G cluster_animal Animal Preparation cluster_ischemia Ischemia Induction cluster_treatment Drug Administration cluster_monitoring Monitoring & Sampling cluster_analysis Biochemical Analysis Anesthetized Dog Anesthetized Dog Thoracotomy Thoracotomy Anesthetized Dog->Thoracotomy LAD Ligation LAD Ligation Thoracotomy->LAD Ligation Hemodynamic Monitoring BP & HR Monitoring LAD Ligation->Hemodynamic Monitoring Myocardial Biopsy Tissue Sampling (Ischemic & Non-ischemic) LAD Ligation->Myocardial Biopsy IV Administration Intravenous This compound or Nifedipine IV Administration->LAD Ligation Pre-treatment ATP Measurement ATP Measurement Myocardial Biopsy->ATP Measurement Energy Charge Potential Energy Charge Potential Myocardial Biopsy->Energy Charge Potential

In-vivo experimental workflow for assessing cardioprotective effects.

Signaling Pathways and Mechanism of Action

The differential effects of this compound and Nifedipine on cardiac contractility stem from their distinct interactions with voltage-gated calcium channels in cardiomyocytes.

Nifedipine primarily blocks L-type calcium channels . These channels are the main portals for calcium entry into cardiomyocytes, which triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is essential for the binding of calcium to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, and thus, muscle contraction. By blocking L-type channels, Nifedipine directly reduces the influx of calcium, leading to a decrease in the force of contraction (negative inotropy).

This compound , on the other hand, blocks both L-type and T-type calcium channels .[3] While its L-type channel blockade contributes to a reduction in contractility, this effect is less pronounced than that of Nifedipine. The additional blockade of T-type calcium channels, which are more involved in the pacemaking activity of the sinoatrial node, leads to a decrease in heart rate.[4] This reduction in heart rate can indirectly improve cardiac efficiency and reduce myocardial oxygen demand, potentially offsetting a direct negative inotropic effect.

G cluster_nifedipine Nifedipine Pathway cluster_this compound This compound Pathway Nifedipine Nifedipine L_type_N L-type Ca2+ Channel Nifedipine->L_type_N Blocks Ca_influx_N Reduced Ca2+ Influx L_type_N->Ca_influx_N CICR_N Decreased CICR Ca_influx_N->CICR_N Contractility_N Decreased Cardiac Contractility (Negative Inotropy) CICR_N->Contractility_N This compound This compound L_type_E L-type Ca2+ Channel This compound->L_type_E Blocks T_type_E T-type Ca2+ Channel This compound->T_type_E Blocks Ca_influx_E Reduced Ca2+ Influx L_type_E->Ca_influx_E Heart_Rate Decreased Heart Rate T_type_E->Heart_Rate CICR_E Decreased CICR Ca_influx_E->CICR_E Contractility_E Mildly Decreased Cardiac Contractility CICR_E->Contractility_E

Simplified signaling pathways of Nifedipine and this compound in cardiomyocytes.

Conclusion

The choice between this compound and Nifedipine in a therapeutic or research context should consider their distinct effects on cardiac contractility. Nifedipine is a potent vasodilator with a more pronounced negative inotropic effect, which may be a limiting factor in patients with pre-existing cardiac dysfunction. This compound's dual-channel blockade results in effective vasodilation with minimal direct impact on myocardial contractility and the added benefit of heart rate reduction. This profile suggests that this compound may be a preferable option where preserving cardiac contractility is a priority. Further in-vivo studies directly comparing the effects of these two drugs on parameters such as ejection fraction and fractional shortening would be valuable to corroborate these in-vitro findings.

References

Efonidipine Demonstrates Superior Renoprotective Effects in Diabetic Nephropathy Models Compared to L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Extensive analysis of multiple preclinical and clinical studies reveals that Efonidipine, a dual T-type and L-type calcium channel blocker (CCB), exhibits significant renoprotective effects in models of diabetic nephropathy, often outperforming traditional L-type CCBs like Amlodipine. This comprehensive guide synthesizes key experimental data, details methodologies from pivotal studies, and illustrates the underlying signaling pathways, providing valuable insights for researchers, scientists, and drug development professionals in the field of diabetic kidney disease.

This compound's unique mechanism of action, which involves the blockade of both L-type and T-type calcium channels, appears to confer advantages in preserving renal function beyond simple blood pressure control. This is evidenced by its consistent performance in reducing proteinuria and stabilizing glomerular filtration rates in diabetic subjects.

Comparative Efficacy: this compound vs. Alternatives

To objectively assess the renoprotective capabilities of this compound, a thorough comparison with commonly used antihypertensive agents in diabetic nephropathy is essential. The following tables summarize quantitative data from key comparative studies.

Table 1: Renal Function Parameters in Type 2 Diabetic Patients with Nephropathy
ParameterThis compound GroupAmlodipine GroupStudy DurationKey Finding
Change in Serum Creatinine No significant changeSignificant increase12 monthsThis compound maintained stable serum creatinine levels, unlike amlodipine.[1][2]
Change in Urinary Albumin No significant changeSignificant increase12 monthsAmlodipine treatment was associated with worsening albuminuria, which was not observed with this compound.[1][2]
Change in eGFR No significant changeSignificant decrease12 monthsThis compound preserved estimated glomerular filtration rate better than amlodipine.[1][2]
Change in Plasma Aldosterone Significant decreaseNo significant change12 monthsThis compound demonstrated a favorable effect on reducing plasma aldosterone levels.[1][2]
Table 2: Antiproteinuric Effects in Hypertensive Patients with Renal Impairment
Treatment GroupBaseline Urinary Protein ( g/day )Post-treatment Urinary Protein ( g/day )Study DurationKey Finding
This compound 2.7 ± 0.32.1 ± 0.348 weeksBoth this compound and ACE inhibitors significantly reduced proteinuria in patients with baseline levels >1 g/day .[3][4]
ACE Inhibitors 3.0 ± 0.42.0 ± 0.548 weeksThe antiproteinuric effect of this compound was comparable to that of ACE inhibitors.[3][4]
Table 3: Comparison with Cilnidipine in Hypertensive Patients
ParameterThis compound GroupCilnidipine GroupStudy DurationKey Finding
Change in Blood Pressure Significant reductionSignificant reduction90 daysBoth drugs effectively controlled blood pressure to a similar extent.[5][6]
Change in Proteinuria More apparent reductionReduction observed90 daysThe antiproteinuric effect was more pronounced with this compound.[5][6]

Deciphering the Mechanism: Signaling Pathways

This compound's renoprotective effects are attributed to its dual-channel blockade. By inhibiting T-type calcium channels in addition to L-type channels, this compound may mitigate glomerular injury through mechanisms beyond systemic blood pressure reduction. One proposed pathway involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling cascade, a key driver of fibrosis in diabetic nephropathy.

G cluster_extracellular Extracellular Space cluster_cell Renal Cell (e.g., Mesangial Cell) High Glucose High Glucose T-type Ca2+ Channel T-type Ca2+ Channel High Glucose->T-type Ca2+ Channel Activates L-type Ca2+ Channel L-type Ca2+ Channel High Glucose->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx TGF-β TGF-β Ca2+ Influx->TGF-β Upregulates SMAD-2 SMAD-2 TGF-β->SMAD-2 Activates Fibrosis Fibrosis SMAD-2->Fibrosis Promotes This compound This compound This compound->T-type Ca2+ Channel Inhibits This compound->L-type Ca2+ Channel Inhibits

Caption: Proposed mechanism of this compound's renoprotective effect via inhibition of TGF-β/SMAD-2 signaling.

Experimental Workflow and Protocols

The findings presented are based on rigorous experimental designs. Below are representative protocols from the cited studies.

Protocol 1: Randomized Controlled Trial in Type 2 Diabetic Patients
  • Objective: To compare the effects of this compound and Amlodipine on renal function and arterial stiffness in hypertensive type 2 diabetic patients with nephropathy.

  • Study Design: A randomized, open-label, parallel-group study.[1][2]

  • Participants: 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs).[1][2]

  • Intervention:

    • This compound group (n=20): this compound hydrochloride ethanolate (40 mg/day).[1][2]

    • Amlodipine group (n=20): Amlodipine besilate (5 mg/day).[1][2]

  • Duration: 12 months.[1][2]

  • Primary Endpoints: Changes in serum creatinine, urinary albumin, and estimated glomerular filtration rate (eGFR).[1][2]

  • Secondary Endpoints: Changes in blood pressure, plasma aldosterone, and cardio-ankle vascular index (CAVI).[1][2]

G Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Group This compound Group Randomization->this compound Group Amlodipine Group Amlodipine Group Randomization->Amlodipine Group Follow-up (12 months) Follow-up (12 months) This compound Group->Follow-up (12 months) Amlodipine Group->Follow-up (12 months) Data Analysis Data Analysis Follow-up (12 months)->Data Analysis

Caption: Experimental workflow for a randomized controlled trial comparing this compound and Amlodipine.

Protocol 2: Comparative Study with ACE Inhibitors
  • Objective: To evaluate the effect of this compound versus Angiotensin-Converting Enzyme (ACE) inhibitors on blood pressure and proteinuria in hypertensive patients with renal impairment.[3][4]

  • Study Design: A randomized, comparative study.[3][4]

  • Participants: 68 hypertensive patients with renal impairment (serum creatinine >1.5 mg/dL) or chronic renal parenchymal disease.[3][4]

  • Intervention:

    • This compound group (n=23).[3][4]

    • ACE inhibitor group (n=20; enalapril, lisinopril, or imidapril).[3][4]

  • Duration: 48 weeks.[3][4]

  • Primary Endpoints: Changes in blood pressure and urinary protein excretion.[3][4]

  • Secondary Endpoint: Maintenance of creatinine clearance.[3][4]

References

Efonidipine Demonstrates Superior Proteinuria Reduction Compared to Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data reveals that efonidipine, a dihydropyridine calcium channel blocker (CCB) with a unique dual-blocking mechanism, offers a significant advantage in reducing proteinuria over other drugs in its class, such as amlodipine and nifedipine. This benefit appears to be independent of its blood pressure-lowering effects, positioning this compound as a potentially more renoprotective option for hypertensive patients with kidney disease.

This compound distinguishes itself from other dihydropyridine CCBs by blocking both L-type and T-type calcium channels. This dual action results in the dilation of both afferent (incoming) and efferent (outgoing) arterioles of the glomerulus, the filtering units of the kidney.[1][2][3] In contrast, traditional dihydropyridine CCBs like amlodipine and nifedipine primarily dilate the afferent arterioles.[4] This selective vasodilation can lead to an increase in intraglomerular pressure, potentially exacerbating proteinuria.[3][5] By dilating both arterioles, this compound is thought to reduce this pressure, thereby lowering the amount of protein that leaks into the urine.[6][7]

Comparative Efficacy in Proteinuria Reduction: The Data

Multiple clinical studies have provided quantitative evidence supporting the superior antiproteinuric effect of this compound. A randomized crossover study involving patients with chronic glomerulonephritis showed that this compound treatment resulted in significantly lower urinary protein excretion compared to amlodipine (1.7 ± 1.5 g/g creatinine vs. 2.0 ± 1.6 g/g creatinine, p=0.04), despite comparable blood pressure control.[1] Another study in patients with chronic kidney disease (CKD) already receiving renin-angiotensin system (RAS) blockade found that switching from amlodipine to this compound led to a significant decrease in the urine protein/creatinine ratio (from 2.9 ± 2.6 g/g to 2.3 ± 1.9 g/g, p=0.02).[8]

Furthermore, a head-to-head trial comparing this compound with cilnidipine, another CCB with dual L- and N-type channel blocking activity, demonstrated a more pronounced reduction in proteinuria with this compound.[9][10] In this study, this compound reduced the urinary protein-to-creatinine ratio from a baseline of 151.45 ± 4.4 mg/g Cr to 123.52 ± 3.9 mg/g Cr (p<0.001), an effect that was independent of blood pressure reduction.[9] In contrast, studies involving nifedipine have shown a failure to prevent the increase in urinary protein excretion in animal models, even with significant blood pressure reduction.[6]

The following table summarizes the key quantitative data from comparative studies:

Comparison DrugPatient PopulationStudy DurationThis compound Effect on ProteinuriaComparator Effect on Proteinuriap-valueReference
AmlodipineChronic Glomerulonephritis4 months (crossover)1.7 ± 1.5 g/g creatinine2.0 ± 1.6 g/g creatinine0.04[1]
AmlodipineChronic Kidney Disease (Stages 2-4) on RAS blockade3 months (crossover)2.3 ± 1.9 g/g creatinine (post-crossover)2.9 ± 2.6 g/g creatinine (pre-crossover)0.02[8]
NifedipinePartially Nephrectomized Spontaneously Hypertensive Rats8 weeks180 ± 16 mg/day258 ± 22 mg/dayN/A[6]
CilnidipineHypertensive Patients90 daysReduction from 151.45 ± 4.4 to 123.52 ± 3.9 mg/g CrReduction from 161.64 ± 8.9 to 152.10 ± 7.8 mg/g Cr<0.001 (for this compound change)[9][10]
ACE InhibitorHypertensive Patients with Renal Impairment48 weeksReduction from 2.7 ± 0.3 to 2.1 ± 0.3 g/day (in patients with >1 g/day proteinuria)Reduction from 3.0 ± 0.4 to 2.0 ± 0.5 g/day (in patients with >1 g/day proteinuria)N/A[2][7]

Experimental Protocols

The findings presented are based on robust clinical and preclinical experimental designs. Below are summaries of the methodologies from key comparative studies.

This compound vs. Amlodipine in Chronic Glomerulonephritis[1]

  • Study Design: A randomized, crossover study.

  • Participants: 21 patients with chronic glomerulonephritis, spot proteinuria >30 mg/dL, and serum creatinine ≤1.3 mg/dL for men or ≤1.1 mg/dL for women. All patients were either on antihypertensive medication or had a blood pressure ≥130/85 mmHg.

  • Intervention: Patients received either this compound (20-60 mg twice daily) or amlodipine (2.5-7.5 mg once daily) for 4 months, followed by a crossover to the other treatment for another 4 months. Dosages were adjusted to maintain a blood pressure below 130/85 mmHg.

  • Outcome Measures: The primary outcome was urinary protein excretion. Blood pressure, serum albumin, and plasma aldosterone were also measured at the end of each treatment period.

This compound vs. Amlodipine in Chronic Kidney Disease[8]

  • Study Design: A crossover study.

  • Participants: 41 patients with chronic kidney disease (stages 2-4) and a urine spot protein/creatinine ratio of >0.5, who were already receiving ACE inhibitors or ARBs.

  • Intervention: Patients were administered amlodipine (5 mg/day) and this compound (40 mg/day) for 3 months each in a crossover design.

  • Outcome Measures: The primary outcome was the change in the spot urine protein/creatinine ratio. Blood pressure and serum creatinine were also monitored.

This compound vs. Nifedipine in a Preclinical Model[6]

  • Study Design: A controlled animal study.

  • Subjects: Partially nephrectomized, salt-loaded spontaneously hypertensive rats (SHR).

  • Intervention: Rats were divided into four groups: control, this compound-treated, enalapril-treated, and nifedipine-treated. The drugs were administered for 8 weeks.

  • Outcome Measures: Systolic blood pressure and daily urinary protein excretion were measured every 2 weeks. At the end of the study, renal tissues were examined for glomerular sclerosis.

Visualizing the Mechanism and Experimental Workflow

To better understand the underlying mechanisms and the design of the clinical trials, the following diagrams are provided.

G cluster_0 This compound's Dual Blockade cluster_1 Glomerular Arterioles cluster_2 Physiological Effect This compound This compound L_type L-type Ca2+ Channel This compound->L_type Blocks T_type T-type Ca2+ Channel This compound->T_type Blocks Afferent_Vaso Afferent Vasodilation L_type->Afferent_Vaso Efferent_Vaso Efferent Vasodilation T_type->Efferent_Vaso Afferent Afferent Arteriole Glomerulus Glomerulus Afferent->Glomerulus Efferent Efferent Arteriole Glomerulus->Efferent Reduced_Pressure Reduced Intraglomerular Pressure Afferent_Vaso->Reduced_Pressure Efferent_Vaso->Reduced_Pressure Reduced_Proteinuria Reduced Proteinuria Reduced_Pressure->Reduced_Proteinuria G start Patient Recruitment (Chronic Glomerulonephritis) randomization Randomization start->randomization group_a Group A: This compound Treatment (4 months) randomization->group_a group_b Group B: Amlodipine Treatment (4 months) randomization->group_b measurement1 Measure Proteinuria, Blood Pressure, etc. group_a->measurement1 group_b->measurement1 crossover Crossover measurement1->crossover group_a2 Group A: Amlodipine Treatment (4 months) crossover->group_a2 group_b2 Group B: This compound Treatment (4 months) crossover->group_b2 measurement2 Measure Proteinuria, Blood Pressure, etc. group_a2->measurement2 group_b2->measurement2 analysis Data Analysis and Comparison measurement2->analysis

References

A Comparative Analysis of the Anti-inflammatory Properties of Efonidipine and Cilnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory effects of two calcium channel blockers, Efonidipine and Cilnidipine. While both drugs are primarily recognized for their antihypertensive properties, emerging evidence highlights their distinct anti-inflammatory capabilities, suggesting potential therapeutic applications beyond cardiovascular diseases. This document synthesizes experimental data to objectively compare their mechanisms of action, efficacy, and the signaling pathways they modulate.

Executive Summary

This compound and Cilnidipine, both dihydropyridine calcium channel blockers, exhibit significant anti-inflammatory effects through different primary mechanisms. This compound primarily exerts its anti-inflammatory action by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway in microglial cells.[1][2][3][4][5] This leads to a reduction in the production of key pro-inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO). In contrast, Cilnidipine's anti-inflammatory activity is largely mediated through the inhibition of P2X7 receptors on microglia, which subsequently blocks the release of IL-1β.[6][7] Both agents also demonstrate the ability to mitigate oxidative stress, a common feature in inflammatory conditions.

Quantitative Data Comparison

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and Cilnidipine from in vitro studies. It is important to note that the experimental conditions, including cell types and stimuli, differ between the studies, which should be considered when making direct comparisons.

ParameterThis compoundCilnidipine
Target Cell Type Murine Microglial Cells (BV2), Human Microglial Cells (HMC3)[2][3]Primary Cultured Rat Microglial Cells[6][7]
Inflammatory Stimulus Lipopolysaccharide (LPS)[2][3]Lipopolysaccharide (LPS) + ATP[1]
Key Target JNK/NF-κB Pathway[1][2][3][4][5]P2X7 Receptor[6][7]
Effect on IL-1β Marked inhibition of LPS-induced IL-1β production in BV2 and HMC3 cells at concentrations of 1 µM and above.[2][3]Potent inhibition of ATP-induced IL-1β release from primary microglia.[1]
Effect on Nitric Oxide (NO) Significant inhibition of LPS-induced NO production in BV2 cells.[2][3]Data not available
Effect on other inflammatory markers Significantly decreased LPS-induced iNOS and COX-2 expression in BV2 cells at 10 µM.[2]Data not available
Effect on Intracellular Ca2+ Data not availableInhibited P2X7R-mediated Ca2+ responses in primary cultured rat microglial cells.[6][7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct anti-inflammatory signaling pathways of this compound and Cilnidipine.

Efonidipine_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 JNK JNK TLR4->JNK Ikk IκB Kinase (IKK) TLR4->Ikk cJun c-Jun JNK->cJun IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc Nuclear NF-κB (p65) NFkB->NFkB_nuc translocates to nucleus Inflammation Pro-inflammatory Gene Expression (IL-1β, iNOS, COX-2) NFkB_nuc->Inflammation activates transcription This compound This compound This compound->JNK inhibits This compound->Ikk inhibits phosphorylation of IκBα

This compound's anti-inflammatory signaling pathway.

Cilnidipine_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1b Pro-IL-1β Caspase1->proIL1b cleaves IL1b Mature IL-1β Release proIL1b->IL1b Cilnidipine Cilnidipine Cilnidipine->P2X7R inhibits

Cilnidipine's anti-inflammatory signaling pathway.

Experimental Protocols

Key Experiment for this compound: Inhibition of LPS-Induced Pro-inflammatory Mediators in BV2 Microglial Cells

This protocol is based on methodologies described in studies investigating this compound's effect on neuroinflammation.[2][3]

1. Cell Culture:

  • Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Treatment:

  • BV2 cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour).

  • Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

  • The cells are co-incubated with this compound and LPS for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • NO production is quantified by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader.

4. Measurement of IL-1β Production:

  • The concentration of IL-1β in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Western Blot Analysis for iNOS and COX-2:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Efonidipine_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV2 Microglial Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Collect Collect Supernatant & Lysates Induce->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for IL-1β Collect->ELISA Western Western Blot for iNOS/COX-2 Collect->Western

Experimental workflow for this compound studies.
Key Experiment for Cilnidipine: Inhibition of ATP-Induced IL-1β Release from Primary Microglia

This protocol is based on methodologies described in studies investigating Cilnidipine's effect on purinergic signaling.[1]

1. Primary Microglia Culture:

  • Primary microglial cells are isolated from the cerebral cortices of neonatal rats.

  • Mixed glial cultures are established and maintained for 10-14 days.

  • Microglia are then isolated by shaking the mixed glial cultures and collecting the floating cells.

2. Experimental Treatment:

  • Isolated primary microglia are seeded in culture plates.

  • The cells are first primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3 hours to induce the expression of pro-IL-1β.

  • Following LPS priming, the cells are pre-treated with various concentrations of Cilnidipine for a short period (e.g., 30 minutes).

  • IL-1β release is then stimulated by adding ATP (e.g., 2 mM) for 30 minutes.

3. Measurement of IL-1β Release:

  • After ATP stimulation, the cell culture supernatant is collected.

  • The concentration of mature IL-1β in the supernatant is measured using a commercial ELISA kit according to the manufacturer's protocol.

4. Measurement of Intracellular Ca²⁺ Response:

  • Microglial cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The cells are then stimulated with a P2X7R agonist (e.g., BzATP) in the presence or absence of Cilnidipine.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence imaging system.

Cilnidipine_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Primary Microglia Seed Seed Cells in Plates Isolate->Seed Prime Prime with LPS Seed->Prime Pretreat Pre-treat with Cilnidipine Prime->Pretreat Stimulate Stimulate with ATP Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Ca_imaging Ca²⁺ Imaging Stimulate->Ca_imaging ELISA ELISA for IL-1β Collect->ELISA

Experimental workflow for Cilnidipine studies.

Conclusion

Both this compound and Cilnidipine demonstrate promising anti-inflammatory properties that are distinct from their primary function as calcium channel blockers. This compound's ability to inhibit the JNK/NF-κB pathway suggests its potential in inflammatory conditions where this pathway is central. Cilnidipine's unique action on P2X7 receptors opens avenues for its use in pathologies driven by purinergic signaling-mediated inflammation.

Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two drugs in various inflammatory disease models. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in exploring the anti-inflammatory applications of this compound and Cilnidipine.

References

Cross-study validation of Efonidipine's efficacy in different hypertensive animal models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the robust validation of a therapeutic candidate across multiple preclinical models is a cornerstone of translational science. This guide provides a comprehensive comparison of the antihypertensive efficacy of Efonidipine, a dual L- and T-type calcium channel blocker, against other established antihypertensive agents in two key animal models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DSS) rat.

This document summarizes quantitative data from various studies, details experimental methodologies, and visualizes key signaling pathways to offer an objective assessment of this compound's performance.

Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels

This compound exerts its antihypertensive effect through a unique mechanism involving the blockade of both L-type and T-type voltage-gated calcium channels.[1][2][3][4] L-type calcium channels are predominantly found on vascular smooth muscle cells, and their inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][5] T-type calcium channels are located in the sinoatrial node of the heart and vascular smooth muscle.[1] By blocking T-type channels in the sinoatrial node, this compound attenuates the reflex tachycardia that can be associated with other dihydropyridine calcium channel blockers.[3][4] This dual action provides a more controlled reduction in blood pressure without a significant increase in heart rate.[6]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SinoatrialNode Sinoatrial Node Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx_VSM Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx_VSM T-type Ca2+ Channel_VSM T-type Ca2+ Channel T-type Ca2+ Channel_VSM->Ca2+ Influx_VSM Vasoconstriction Vasoconstriction Ca2+ Influx_VSM->Vasoconstriction Blood Pressure Blood Pressure Vasoconstriction->Blood Pressure Increases Efonidipine_VSM This compound Efonidipine_VSM->L-type Ca2+ Channel Inhibits Efonidipine_VSM->T-type Ca2+ Channel_VSM Inhibits T-type Ca2+ Channel_SA T-type Ca2+ Channel Pacemaker Current Pacemaker Current T-type Ca2+ Channel_SA->Pacemaker Current Heart Rate Heart Rate Pacemaker Current->Heart Rate Heart Rate->Blood Pressure Increases Efonidipine_SA This compound Efonidipine_SA->T-type Ca2+ Channel_SA Inhibits

This compound's dual mechanism of action.

Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. The following table summarizes the antihypertensive effects of this compound and comparator drugs in this model.

DrugDosageTreatment DurationAnimal ModelSystolic Blood Pressure (SBP) ReductionReference(s)
This compound Not Specified8 weeksPartially Nephrectomized SHRFrom 267±7 mmHg to 181±7 mmHg[7][8]
Nifedipine 10 mg/kg/day4 weeksSHRSubstantial fall[9]
Not Specified8 weeksPartially Nephrectomized SHRFrom 267±7 mmHg to 184±6 mmHg[7][8]
Amlodipine 10 mg/kg6 weeksSHR29% decrease in mean BP[10]
400 micrograms kg-1 + 100 micrograms kg-1 h-1AcuteSHR27 ± 5 mmHg decrease[11]
Enalapril 10 mg/kg/day11 monthsSHRFrom 237±3 mmHg to 199±3 mmHg[12]
30 mg/kg/day4 weeksSHRFrom 156±4 mmHg to 96±8 mmHg[13]
Not Specified8 weeksPartially Nephrectomized SHRFrom 267±7 mmHg to 200±12 mmHg[7][8]
Losartan 10 mg/kg/day18 weeksSHRFrom 178±16 mmHg to 132±12 mmHg[14]
Hydrochlorothiazide 10 and 20 mg/kgAcuteSHRSynergistic reduction with nitrendipine[15]

Comparative Efficacy in Dahl Salt-Sensitive (DSS) Rats

The Dahl Salt-Sensitive (DSS) rat is a genetic model of salt-sensitive hypertension, which is highly relevant to a significant portion of the human hypertensive population.

DrugDosageTreatment DurationAnimal ModelSystolic Blood Pressure (SBP) EffectReference(s)
This compound --DSSData not available in searched literature
Nifedipine 300 ppm in diet6 weeksDSSPrevented increase in blood pressure[14]
Amlodipine Not Specified6 weeksSalt-loaded Sprague-Dawley RatsAbolished salt-induced increase in SBP and DBP[9][16]
Enalapril 30 mg/kg/day3 weeksDSS on high salt dietReduced SBP by ~35 mmHg[17][18]
15-100 mg/kg/day8 weeksDSS on high salt dietSignificant reduction in SBP and DBP[15][19]
Losartan 30 mg/kg/day8 weeksDSS on high salt dietSignificantly reduced SBP[10]
Hydrochlorothiazide 60-400 mg/kg/day8 weeksDSS on high salt dietSignificant reduction in SBP and DBP[15][19][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the cited studies.

Spontaneously Hypertensive Rat (SHR) Studies

A common experimental workflow for evaluating antihypertensive agents in SHR models is depicted below.

Animal Selection Select Male SHRs (e.g., 8 weeks old) Acclimatization Acclimatize animals to housing conditions Animal Selection->Acclimatization Baseline BP Measure baseline Systolic Blood Pressure (SBP) (e.g., tail-cuff method) Acclimatization->Baseline BP Grouping Randomly assign to treatment groups: - Vehicle Control - this compound - Comparator Drug(s) Baseline BP->Grouping Treatment Administer drug/vehicle daily for a specified duration (e.g., 4-18 weeks) via oral gavage or in drinking water Grouping->Treatment BP Monitoring Monitor SBP weekly throughout the study Treatment->BP Monitoring Terminal Procedures At study end, perform terminal procedures: - Final BP measurement - Tissue collection (heart, kidneys) for analysis BP Monitoring->Terminal Procedures Data Analysis Analyze and compare BP data between groups Terminal Procedures->Data Analysis

Typical experimental workflow for SHR studies.
  • Animals: Male Spontaneously Hypertensive Rats (SHR) are typically used, often starting at a young age (e.g., 8 weeks) before hypertension is fully established, or at an older age to study effects on established hypertension.[14]

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Drug Administration: Drugs are commonly administered orally via gavage or in the drinking water for a period ranging from a few weeks to several months.[10][12][14]

  • Blood Pressure Measurement: Systolic blood pressure is the most frequently measured parameter, typically assessed non-invasively using the tail-cuff method.[12] In some studies, mean arterial pressure is measured directly via arterial cannulation for more continuous and accurate readings.[14]

  • End-point Analysis: At the end of the treatment period, animals are euthanized, and organs such as the heart and kidneys are often collected for histological and molecular analysis to assess organ protection.

Dahl Salt-Sensitive (DSS) Rat Studies

The experimental design for DSS rat studies focuses on inducing hypertension through a high-salt diet.

Animal Selection Select Male Dahl Salt-Sensitive (DSS) Rats Dietary Intervention Place rats on a high-salt diet (e.g., 8% NaCl) to induce hypertension Animal Selection->Dietary Intervention Baseline BP Measure baseline Systolic Blood Pressure (SBP) Dietary Intervention->Baseline BP Grouping Randomly assign to treatment groups: - High-Salt Control - this compound + High-Salt - Comparator Drug(s) + High-Salt Baseline BP->Grouping Treatment Administer drug/vehicle concurrently with the high-salt diet Grouping->Treatment BP Monitoring Monitor SBP regularly Treatment->BP Monitoring Terminal Analysis Conduct terminal analysis of BP and organ damage BP Monitoring->Terminal Analysis

Typical experimental workflow for DSS rat studies.
  • Animals: Male Dahl Salt-Sensitive (DSS) rats are used.

  • Diet: Hypertension is induced by feeding the rats a high-salt diet (typically 4% or 8% NaCl).[14][15][17][18] A control group is often maintained on a low-salt diet.

  • Drug Administration: Antihypertensive agents are administered concurrently with the high-salt diet to assess their ability to prevent or attenuate the development of salt-induced hypertension.[14][15]

  • Blood Pressure Measurement: Similar to SHR studies, tail-cuff plethysmography is a common method for monitoring systolic blood pressure.

  • Renal Function Assessment: In addition to blood pressure, studies in DSS rats often include the assessment of renal function, such as measuring proteinuria, as this model is prone to kidney damage.[10]

Conclusion

The available data from studies in Spontaneously Hypertensive Rats demonstrates that this compound is an effective antihypertensive agent, with a magnitude of blood pressure reduction comparable to or greater than other established drugs like nifedipine and enalapril in a model of renal impairment.[7][8] While direct comparative data for this compound in the Dahl Salt-Sensitive rat model is limited in the reviewed literature, the extensive evidence of efficacy for other calcium channel blockers and antihypertensives in this model suggests a high probability of this compound's effectiveness.

The unique dual L- and T-type calcium channel blockade of this compound offers a potential advantage in controlling hypertension without inducing reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers. Further head-to-head comparative studies, particularly in the Dahl Salt-Sensitive model, would be valuable to fully elucidate the comparative efficacy and potential renal-protective benefits of this compound.

References

In Vitro Comparison of Efonidipine and Verapamil's Negative Chronotropic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of the negative chronotropic effects of two calcium channel blockers, Efonidipine and Verapamil. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for assessing negative chronotropy, and visualizes the underlying signaling pathways.

Executive Summary

This compound and Verapamil both exhibit negative chronotropic effects by modulating calcium ion influx in the sinoatrial (SA) node, the heart's natural pacemaker. However, their potency and mechanisms of action differ. In vitro studies on isolated guinea-pig atrial preparations demonstrate that this compound is more potent in reducing heart rate than Verapamil. This difference is attributed to their distinct effects on calcium channel subtypes. This compound is a dual blocker of both L-type and T-type calcium channels, whereas Verapamil primarily targets L-type calcium channels. The inhibition of T-type calcium channels by this compound is believed to contribute significantly to its pronounced negative chronotropic activity.

Quantitative Data Comparison

The following table summarizes the in vitro negative chronotropic effects of this compound and Verapamil based on data from studies using isolated guinea-pig atrial preparations.

DrugParameterValueSpecies/TissueReference
This compound EC303.08 x 10-8 MGuinea-pig atria[1]
Verapamil EC301.47 x 10-7 MGuinea-pig atria[1]

*EC30: The concentration of the drug that produces 30% of the maximal effect.

A comparative study on isolated guinea-pig atrial preparations established the following potency order for negative chronotropic effects: this compound ≥ Nifedipine > Diltiazem ≥ Verapamil[1]. Another study on rabbit sino-atrial node tissue showed a potency order for increasing the cycle length (decreasing heart rate) as: Nisoldipine = Verapamil > Nifedipine = Clentiazem > this compound > Diltiazem[2]. The discrepancy in the relative potency of this compound and Verapamil between these studies may be due to species differences (guinea pig vs. rabbit) and the specific experimental conditions.

Signaling Pathways

The negative chronotropic effects of this compound and Verapamil are mediated through the blockade of voltage-gated calcium channels in the pacemaker cells of the sinoatrial node.

This compound Signaling Pathway

This compound exerts its negative chronotropic effect by inhibiting both L-type (Cav1.2) and T-type (Cav3.x) calcium channels in sinoatrial node cells[3][4]. The blockade of these channels reduces the influx of Ca2+ during phase 4 (pacemaker potential) and phase 0 (depolarization) of the action potential. This leads to a slowing of the rate of diastolic depolarization and a decrease in the firing rate of the SA node, resulting in a lower heart rate[2].

Efonidipine_Signaling cluster_action_potential SA Node Action Potential This compound This compound L_type L-type Ca²⁺ Channel (Cav1.2) This compound->L_type Inhibits T_type T-type Ca²⁺ Channel (Cav3.x) This compound->T_type Inhibits Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Phase4 Phase 4 Depolarization (Slowing) Phase0 Phase 0 Depolarization (Slowing) HeartRate Decreased Heart Rate (Negative Chronotropy) Phase4->HeartRate Phase0->HeartRate

Caption: this compound's dual blockade of L- and T-type calcium channels.

Verapamil Signaling Pathway

Verapamil's negative chronotropic effect is primarily due to the blockade of L-type calcium channels in the sinoatrial node[2]. By inhibiting these channels, Verapamil reduces the inward calcium current during phase 4 and phase 0 of the pacemaker action potential. This slows the rate of spontaneous depolarization and consequently decreases the heart rate[5].

Verapamil_Signaling cluster_action_potential SA Node Action Potential Verapamil Verapamil L_type L-type Ca²⁺ Channel (Cav1.2) Verapamil->L_type Inhibits Ca_influx Ca²⁺ Influx L_type->Ca_influx Phase4 Phase 4 Depolarization (Slowing) Phase0 Phase 0 Depolarization (Slowing) HeartRate Decreased Heart Rate (Negative Chronotropy) Phase4->HeartRate Phase0->HeartRate

Caption: Verapamil's primary blockade of L-type calcium channels.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro negative chronotropic effects of compounds using isolated guinea pig right atria, based on methodologies described in the literature[1][6].

In Vitro Negative Chronotropy Assay Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (Guinea Pig Euthanasia and Heart Excision) start->animal_prep atria_isolation Isolation of Right Atrium animal_prep->atria_isolation organ_bath Mounting in Organ Bath (Tyrode's Solution, 37°C, 95% O₂/5% CO₂) atria_isolation->organ_bath equilibration Equilibration Period (e.g., 30-60 min) organ_bath->equilibration baseline Baseline Recording (Spontaneous Beating Rate) equilibration->baseline drug_addition Cumulative Addition of Test Compound (this compound or Verapamil) baseline->drug_addition response_recording Record Chronotropic Response drug_addition->response_recording data_analysis Data Analysis (Dose-Response Curve, EC₅₀/IC₅₀ Calculation) response_recording->data_analysis end End data_analysis->end

Caption: Workflow for in vitro negative chronotropy assessment.

Detailed Methodology
  • Animal and Tissue Preparation:

    • Male Hartley guinea pigs (300-400 g) are humanely euthanized in accordance with institutional animal care and use committee guidelines.

    • The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.

    • The right atrium, containing the sinoatrial node, is carefully dissected and isolated.

  • Experimental Setup:

    • The isolated right atrium is mounted in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

    • The composition of the Tyrode's solution is typically (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5.

    • The spontaneous atrial contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system.

  • Experimental Procedure:

    • The preparation is allowed to equilibrate for at least 30-60 minutes, during which the bathing solution is changed every 15 minutes.

    • Once a stable spontaneous beating rate is achieved, baseline chronotropic activity is recorded for a defined period.

    • This compound or Verapamil is added to the organ bath in a cumulative concentration-response manner, with a sufficient time interval between additions to allow the response to stabilize.

    • The atrial beating rate is continuously monitored and recorded throughout the experiment.

  • Data Analysis:

    • The negative chronotropic effect is quantified as the percentage decrease from the baseline spontaneous beating rate.

    • Concentration-response curves are constructed by plotting the percentage change in heart rate against the logarithm of the drug concentration.

    • From these curves, parameters such as the EC30 (the concentration producing 30% of the maximal response) or IC50 (the concentration causing 50% inhibition) can be calculated to compare the potencies of the drugs.

Conclusion

Both this compound and Verapamil demonstrate negative chronotropic effects in vitro, with this compound showing higher potency in guinea-pig atrial preparations. This is likely due to this compound's dual inhibitory action on both L-type and T-type calcium channels, in contrast to Verapamil's primary L-type channel blockade. The provided experimental protocol offers a standardized method for further comparative studies on the chronotropic effects of various cardiovascular compounds. These findings are valuable for researchers in the field of cardiac pharmacology and drug development, aiding in the selection and characterization of novel therapeutic agents.

References

A Comparative Guide to the Validation of RP-HPLC and Alternative Methods for Efonidipine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Efonidipine with other analytical techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines, supported by experimental data from various studies.

This compound hydrochloride ethanolate is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its unique dual-blocking action on L-type and T-type calcium channels necessitates robust and reliable analytical methods for its quantification in pharmaceutical formulations and biological matrices to ensure quality, safety, and efficacy.[1][2] This guide aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods for this compound

The following tables summarize the performance characteristics of RP-HPLC, HPTLC, and LC-MS/MS methods for the determination of this compound, as reported in various validation studies conducted in accordance with ICH guidelines.

Table 1: Comparison of Chromatographic Conditions

ParameterRP-HPLC Method 1[3]RP-HPLC Method 2[4]HPTLC Method[5]LC-MS/MS Method[6]
Stationary Phase Symmetry C18, 5.0 µmC18 columnPre-coated silica gel 60F254CHIRALPAK® ID
Mobile Phase Acetonitrile: Water (85:15 v/v)Methanol: Water (50:50 v/v)Ethyl acetate: Dichloromethane (6:1 v/v)Acetonitrile: Water (60:40 v/v)
Flow Rate 0.8 mL/min0.8 mL/minN/A-
Detection Wavelength 254 nm270 nm250 nmMS/MS Detection
Retention Time (Rt) -~3.38 minRf = 0.45 ± 0.03-

Table 2: Comparison of Method Validation Parameters

Validation ParameterRP-HPLC Method 1[3]RP-HPLC Method 2[4]HPTLC Method[5]LC-MS/MS Method[6]
Linearity Range 20-140 µg/mL-500-2500 ng/band0.100-20.0 ng/mL
Correlation Coefficient (R²) 0.9994-0.999≥ 0.9980
Accuracy (% Recovery) 104.0-105.0%---5.0% to 5.0% (as relative error)
Precision (%RSD) ≤ 1.5% (Intra- and Inter-day)--< 12.1% (Intra- and Inter-day)
Limit of Detection (LOD) 681.83 ng/mL-73.23 ng/band-
Limit of Quantification (LOQ) 2.06 µg/mL-221.90 ng/band0.100 ng/mL

Experimental Protocol: Validated RP-HPLC Method for this compound

This section details the experimental methodology for a validated RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms, based on a representative study.[3]

1. Materials and Reagents:

  • This compound Hydrochloride Ethanolate (EHE) reference standard (99.0% pure)

  • HPLC-grade Acetonitrile

  • High-purity water (Millipore or equivalent)

  • Methanol (for sample preparation)

  • Commercially available this compound tablets

2. Chromatographic System:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Symmetry C18 column (5.0 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water in the ratio of 85:15 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of EHE reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 20-140 µg/mL by appropriately diluting the stock solution with the mobile phase.

5. Preparation of Sample Solutions:

  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

6. Method Validation Procedure (as per ICH Guidelines):

  • Specificity: The specificity of the method is determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. The retention time of this compound in the sample should match that of the standard, and there should be no interfering peaks at the retention time of this compound from the blank or placebo. Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method.[4]

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the corresponding concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be close to 1.[3]

  • Accuracy: The accuracy of the method is determined by the recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The percentage recovery of the added standard is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different equipment. The %RSD between the results is calculated. The acceptance criterion for precision is typically an RSD of not more than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters, such as the composition of the mobile phase, flow rate, and detection wavelength, and observing the effect on the results.

Workflow for RP-HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an RP-HPLC method for this compound analysis as per ICH guidelines.

RP-HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 ICH Validation Parameters cluster_2 System Suitability & Finalization MD Method Development (Column, Mobile Phase, Flow Rate, etc.) OPT Method Optimization MD->OPT SST System Suitability Testing OPT->SST SPEC Specificity (Forced Degradation) FIN Finalized & Validated Method SPEC->FIN LIN Linearity & Range LIN->FIN ACC Accuracy (% Recovery) ACC->FIN PREC Precision (Repeatability & Intermediate) PREC->FIN LOD_LOQ LOD & LOQ LOD_LOQ->FIN ROB Robustness ROB->FIN SST->SPEC SST->LIN SST->ACC SST->PREC SST->LOD_LOQ SST->ROB

Caption: Workflow of RP-HPLC method validation for this compound.

Discussion and Conclusion

The RP-HPLC method demonstrates excellent performance for the routine quality control analysis of this compound in pharmaceutical formulations.[1][2] It offers good specificity, linearity, accuracy, and precision within a practical concentration range. The experimental protocol is straightforward and utilizes common laboratory instrumentation.

The HPTLC method provides a viable alternative, particularly for high-throughput screening, due to its ability to analyze multiple samples simultaneously.[5] While it may not offer the same level of resolution as HPLC, its simplicity and speed are advantageous for certain applications.

The LC-MS/MS method stands out for its exceptional sensitivity, making it the method of choice for pharmacokinetic studies and the determination of this compound in biological matrices where concentrations are typically very low.[6] The high specificity of mass spectrometric detection minimizes interference from complex sample matrices.

References

Efonidipine Demonstrates Superiority in Mitigating Reflex Tachycardia Compared to L-type Selective Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, emerging evidence indicates that Efonidipine, a dual L-type and T-type calcium channel blocker, offers a significant advantage over traditional L-type selective dihydropyridine (DHP) calcium channel blockers (CCBs) by effectively controlling hypertension without inducing reflex tachycardia. This unique characteristic stems from its distinct mechanism of action, which involves the modulation of cardiac pacemaker activity.

Standard L-type selective CCBs, while potent vasodilators, often trigger a compensatory increase in heart rate, known as reflex tachycardia, which can negatively impact cardiac function and offset the benefits of blood pressure reduction.[1][2][3] this compound's dual blockade of both L-type and T-type calcium channels provides a more comprehensive approach, leading to effective blood pressure control with minimal to no reflex tachycardia.[3][4][5]

Mechanism of Action: The Role of T-type Calcium Channels

The superiority of this compound in preventing reflex tachycardia lies in its inhibition of T-type calcium channels located in the sinoatrial (SA) node, the heart's natural pacemaker.[2][6] While L-type calcium channels are abundant in vascular smooth muscle and are the primary target for vasodilation, T-type calcium channels play a crucial role in the late phase-4 depolarization of the SA node action potential.[2][6][7]

By blocking these T-type channels, this compound prolongs this depolarization phase, thereby directly suppressing the heart rate.[2][6] This negative chronotropic effect counteracts the baroreflex-mediated sympathetic activation that typically follows vasodilation, thus mitigating reflex tachycardia.[6][8] In contrast, L-type selective blockers lack this direct inhibitory effect on the SA node, leading to an unopposed increase in heart rate.

Below is a diagram illustrating the signaling pathway of this compound's action on the sinoatrial node.

cluster_Vascular Vascular Smooth Muscle Cell cluster_SA_Node Sinoatrial Node Pacemaker Cell L_type_Vascular L-type Ca²⁺ Channel Vasodilation Vasodilation L_type_Vascular->Vasodilation Ca²⁺ influx leads to BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Baroreflex Baroreflex Activation BP_Lowering->Baroreflex Activates Efonidipine_Vascular This compound Efonidipine_Vascular->L_type_Vascular Blocks T_type_SA T-type Ca²⁺ Channel Phase4 Late Phase 4 Depolarization T_type_SA->Phase4 Ca²⁺ influx contributes to HR_Decrease Heart Rate Decrease Phase4->HR_Decrease Slowing of leads to HR_Increase Reflex Tachycardia (Increased Heart Rate) HR_Decrease->HR_Increase Counteracts Efonidipine_SA This compound Efonidipine_SA->T_type_SA Blocks Sympathetic Sympathetic Nervous System Baroreflex->Sympathetic Stimulates Sympathetic->HR_Increase L_type_selective L-type Selective Blocker L_type_selective->L_type_Vascular Blocks cluster_Screening Patient Recruitment cluster_Baseline Baseline Assessment cluster_Randomization Treatment Allocation cluster_GroupA Group A cluster_GroupB Group B (Control) cluster_FollowUp Follow-up and Data Collection cluster_Analysis Data Analysis Screening Screening of Hypertensive Patients Washout 2-Week Washout Period Screening->Washout Baseline_Measurements Baseline BP, HR, and Autonomic Function Tests Washout->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Efonidipine_Admin Administer this compound (e.g., 40mg/day for 12 weeks) Randomization->Efonidipine_Admin L_type_Admin Administer L-type Selective Blocker (e.g., Amlodipine) Randomization->L_type_Admin FollowUp_4w 4-Week Follow-up: BP and HR Measurement Efonidipine_Admin->FollowUp_4w L_type_Admin->FollowUp_4w FollowUp_8w 8-Week Follow-up: BP and HR Measurement FollowUp_4w->FollowUp_8w FollowUp_12w 12-Week Follow-up: Final BP, HR, and Autonomic Function Tests FollowUp_8w->FollowUp_12w Analysis Statistical Analysis of Changes from Baseline FollowUp_12w->Analysis

References

A meta-analysis of clinical trials comparing Efonidipine to other antihypertensive agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy and safety of efonidipine, a dual L-type and T-type calcium channel blocker, with other major antihypertensive agents. The data presented is intended to support research, clinical development, and decision-making in the field of cardiovascular therapeutics.

Executive Summary

This compound demonstrates comparable antihypertensive efficacy to other widely used calcium channel blockers, including amlodipine and cilnidipine.[1][2] Its unique mechanism of action, involving the blockade of both L-type and T-type calcium channels, may offer additional benefits, particularly concerning heart rate control and potential renal protection.[1][2] Clinical trial data consistently shows that this compound is effective in reducing both systolic and diastolic blood pressure.[2][3] Furthermore, in combination with telmisartan, it has shown significant blood pressure reduction in patients with Stage II hypertension.

Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials, providing a head-to-head comparison of this compound with other antihypertensive agents.

Table 1: this compound vs. Amlodipine in Stage I Hypertension
ParameterThis compound (40 mg/day)Amlodipine (5 mg/day)Reference
Number of Patients 95105[3]
Treatment Duration 28 days28 days[3]
Baseline SBP (mmHg) 150.5 ± 7.5151.3 ± 7.0[3]
SBP Reduction (mmHg) 18.2 ± 12.219.2 ± 11.8[3]
Baseline DBP (mmHg) 96.8 ± 4.896.3 ± 5.0[3]
DBP Reduction (mmHg) 10.7 ± 7.010.2 ± 7.7[3]
Baseline Heart Rate (bpm) 88.7 ± 5.987.2 ± 8.4[4]
Heart Rate Reduction (bpm) 8.1 ± 8.37.2 ± 9.9[3]
Adverse Events Not specified in detail, comparable safety profileNot specified in detail, comparable safety profile[3]
Table 2: this compound vs. Cilnidipine in Hypertension (PERFECT Trial)
ParameterThis compoundCilnidipineReference
Number of Patients Not specifiedNot specified[2]
Treatment Duration 90 days90 days[2]
Baseline SBP (mmHg) 155.17 ± 10.38154.75 ± 10.05[2]
End of Study SBP (mmHg) 132.92 ± 9.60132.90 ± 9.47[2]
Baseline DBP (mmHg) 96.17 ± 5.6996.00 ± 5.94[5]
End of Study DBP (mmHg) Not specifiedNot specified
Baseline Heart Rate (bpm) 83.5 ± 7.283.3 ± 6.9[2]
End of Study Heart Rate (bpm) 80.1 ± 6.380.0 ± 6.8[2]
Proteinuria Reduction More pronounced reductionLess pronounced reduction[2]
Adverse Events Similar between groups, no peripheral edemaSimilar between groups, no peripheral edema[2]
Table 3: this compound + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension
ParameterThis compound (40mg) + Telmisartan (40mg)Cilnidipine (10mg) + Telmisartan (40mg)Reference
Number of Patients 118122
Treatment Duration 90 days90 days
Baseline SBP/DBP (mmHg) 167.25 ± 4.68 / 107.26 ± 5.19Not specified
Mean SBP/DBP Reduction (mmHg) 47.94 / 25.89Not specified
Patients Achieving Target BP 92%Not specified
Adverse Events One patient reported an adverse eventNot specified

Experimental Protocols

This compound vs. Amlodipine in Stage I Hypertension

This was a prospective, randomized, double-blind, double-dummy, multi-center, parallel-group, phase III clinical trial conducted across nine sites in India.[3] A total of 200 patients with Stage I hypertension were randomized to receive either this compound 40 mg or amlodipine 5 mg once daily for 28 days.[3] The primary efficacy endpoints were the changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline. Heart rate changes were also assessed. Safety was evaluated through the monitoring of adverse events.[3]

The PERFECT Trial: this compound vs. Cilnidipine

The Prospective this compound Efficacy Evaluation in Cardiovascular and Renal Outcomes in Hypertensive Patients (PERFECT) trial was a randomized, comparative study.[2] Patients with hypertension were administered either this compound or cilnidipine daily for 90 days. The primary endpoint was the change in blood pressure. Secondary endpoints included changes in proteinuria and safety assessments.[2]

This compound + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension

This was a multicentric, randomized, double-blind, parallel, comparative Phase III clinical trial conducted at six sites in India. A total of 240 patients with Stage II hypertension were randomized to receive a fixed-dose combination of either this compound 40 mg + telmisartan 40 mg or cilnidipine 10 mg + telmisartan 40 mg, once daily for 90 days. The primary endpoint was the mean reduction in sitting SBP and DBP from baseline to day 90. Secondary endpoints included the proportion of patients achieving target blood pressure and the incidence of adverse events.

Signaling Pathways and Experimental Workflows

This compound's Dual Calcium Channel Blockade

This compound exerts its antihypertensive effect by blocking both L-type and T-type voltage-gated calcium channels. The blockade of L-type channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance. The inhibition of T-type channels, particularly in the sinoatrial node, contributes to a decrease in heart rate, which may mitigate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1][2]

Efonidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_SA_Node Sinoatrial Node Cell This compound This compound L_type_V L-type Ca²⁺ Channel This compound->L_type_V Inhibits Vasodilation Vasodilation T_type_SA T-type Ca²⁺ Channel This compound->T_type_SA Inhibits Heart_rate_decrease Heart Rate Decrease Ca_influx_V Ca²⁺ Influx L_type_V->Ca_influx_V Mediates Vasoconstriction Vasoconstriction Ca_influx_V->Vasoconstriction BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Ca_influx_SA Ca²⁺ Influx T_type_SA->Ca_influx_SA Mediates Pacemaker_current Pacemaker Current Ca_influx_SA->Pacemaker_current Heart_rate_increase Heart Rate Increase Pacemaker_current->Heart_rate_increase

Caption: this compound's dual blockade of L-type and T-type calcium channels.

Typical Antihypertensive Clinical Trial Workflow

The workflow for a typical randomized controlled trial comparing two antihypertensive agents involves several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_Setup Study Setup cluster_Execution Trial Execution cluster_Treatment Treatment Period cluster_Analysis Data Analysis & Reporting Protocol Protocol Development & IRB/EC Approval Sites Site Selection & Investigator Training Protocol->Sites Recruitment Patient Recruitment & Informed Consent Sites->Recruitment Screening Screening & Eligibility Assessment Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB FollowUp Follow-up Visits (BP, HR, Adverse Events) GroupA->FollowUp GroupB->FollowUp Collection Data Collection & Database Lock FollowUp->Collection Analysis Statistical Analysis Collection->Analysis Reporting Clinical Study Report & Publication Analysis->Reporting

Caption: A generalized workflow for a randomized controlled clinical trial.

Meta-Analysis Logical Framework

Meta_Analysis_Framework cluster_Planning Planning & Identification cluster_Data Data Extraction & Synthesis cluster_Conclusion Interpretation & Dissemination Question Formulate Research Question Criteria Define Inclusion/Exclusion Criteria Question->Criteria Search Systematic Literature Search Criteria->Search Screening Study Screening & Selection Search->Screening Extraction Data Extraction Screening->Extraction Quality Quality Assessment of Included Studies Extraction->Quality Synthesis Data Synthesis & Statistical Analysis Quality->Synthesis Interpretation Interpretation of Results Synthesis->Interpretation Publication Publication of Findings Interpretation->Publication

Caption: Logical framework for conducting a meta-analysis of clinical trials.

References

Validation of a bioanalytical method for the simultaneous determination of Efonidipine and other drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bioanalytical Methods for the Simultaneous Determination of Efonidipine and Other Antihypertensive Drugs

This guide provides a detailed comparison of various validated bioanalytical methods for the simultaneous quantification of this compound in combination with other cardiovascular drugs, such as Telmisartan and Chlorthalidone. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of analytical performance and methodologies to aid in the selection of the most suitable approach for their specific research needs.

Comparative Analysis of Analytical Methods

The simultaneous determination of this compound with other drugs is crucial for pharmacokinetic and combination therapy studies. Several analytical techniques have been developed and validated for this purpose, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry being the most common. The choice of method often depends on the required sensitivity, selectivity, and the matrix of the sample (e.g., human plasma, synthetic mixtures).

Below is a summary of the performance characteristics of different methods for the simultaneous analysis of this compound with Telmisartan and Chlorthalidone.

This compound and Telmisartan

A number of RP-HPLC and UV spectrophotometric methods have been reported for the simultaneous estimation of this compound Hydrochloride Ethanolate (EFO) and Telmisartan (TELMI). These methods are essential for the quality control of combined dosage forms and for bioanalytical studies.

Table 1: Comparison of Validated Methods for Simultaneous Determination of this compound and Telmisartan

ParameterRP-HPLC Method 1[1]RP-HPLC Method 2[2]RP-HPLC Method 3[3][4]UV Spectrophotometry (First Order Derivative)[5]
Linearity Range (µg/mL) EFO: 5-30TELMI: 10-60EFO: 5-30TELMI: 10-60EFN: 5.0 ng/mL (LLOQ)TEL: 5.0 ng/mL (LLOQ)EFO: 2-18TELMI: 4-36
Accuracy (% Recovery) EFO: 98-100.10%TELMI: 98.31-100.10%99.75% - 100.10%EFN: 96.88 - 101.65%TEL: 96.39 - 99.27%EFO: 98-101%TELMI: 98.46-99.77%
Precision (% RSD) < 2%Intra-day & Inter-day < 2%Intra-day RSD: EFN 4.42%, TEL 4.35%< 1%
Limit of Detection (LOD) EFO: 0.028 µg/mLTELMI: 0.032 µg/mLNot ReportedNot ReportedEFO: 0.40 µg/mLTELMI: 0.11 µg/mL
Limit of Quantification (LOQ) EFO: 0.086 µg/mLTELMI: 0.097 µg/mLNot Reported5.0 ng/mL for bothEFO: 1.21 µg/mLTELMI: 0.34 µg/mL
Internal Standard Not specifiedNot specifiedAmlodipineNot Applicable
This compound and Chlorthalidone

The combination of this compound and Chlorthalidone is also used in the management of hypertension.[6][7][8] Validated analytical methods are necessary for the quality control of their combined pharmaceutical formulations.

Table 2: Comparison of Validated Methods for Simultaneous Determination of this compound and Chlorthalidone

ParameterUV Spectrophotometry (Simultaneous Equation)[6]UV Spectrophotometry (First Order Derivative)[6]RP-HPLC Method[7]
Linearity Range (µg/mL) EFO: 6.4-38.4CTD: 2-12EFO: 6.4-38.4CTD: 2-12EFO: 10-60CTD: 3-18
Accuracy (% Recovery) 98-102%98-102%EFO: 100.24%CTD: 100.03%
Precision (% RSD) < 2%< 2%Not explicitly stated, but method validated
Limit of Detection (LOD) Not ReportedNot ReportedEFO: 0.26 µg/mLCTD: 0.01 µg/mL
Limit of Quantification (LOQ) Not ReportedNot ReportedEFO: 0.88 µg/mLCTD: 0.02 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared methods.

RP-HPLC Method for this compound and Telmisartan in Human Plasma[3]
  • Chromatographic System: The analysis was performed using an RP-HPLC system with a suitable C18 column.

  • Mobile Phase: The specific composition of the mobile phase was optimized for the separation.

  • Internal Standard: Amlodipine was utilized as the internal standard.

  • Sample Preparation: A protein precipitation method was employed to extract the analytes from human plasma.

  • Detection: The eluent was monitored at a specific UV wavelength.

  • Validation: The method was validated for novelty, sensitivity, rapidity, precision, and accuracy.

UV Spectrophotometric Methods for this compound and Chlorthalidone[6]
  • Instrumentation: A UV-Visible spectrophotometer with UV Probe 2.33 software was used.

  • Solvent: Methanol was selected as the solvent due to the good solubility of both drugs.

  • Method I (Simultaneous Equation Method): Absorbance was measured at the λmax of this compound (251 nm) and Chlorthalidone (227 nm).

  • Method II (First Order Derivative Method): Absorbance was measured at the zero-crossing point of Chlorthalidone (283.2 nm) for this compound estimation and at the zero-crossing point of this compound (250.8 nm) for Chlorthalidone estimation.

  • Validation: The methods were validated according to ICH Q2 R1 guidelines for linearity, accuracy, and precision.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.

experimental_workflow_rphplc cluster_sample_prep Sample Preparation (Plasma) cluster_hplc_analysis RP-HPLC Analysis plasma Human Plasma Sample is Add Internal Standard (Amlodipine) plasma->is precip Protein Precipitation (e.g., with Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into RP-HPLC System supernatant->injection separation Chromatographic Separation (C18 Column, Mobile Phase) injection->separation detection UV Detection separation->detection data_acq Data Acquisition & Analysis detection->data_acq

Caption: Workflow for the bioanalytical determination of this compound and Telmisartan in human plasma by RP-HPLC.

experimental_workflow_uv cluster_solution_prep Solution Preparation cluster_uv_analysis UV Spectrophotometric Analysis stock Prepare Standard Stock Solutions of this compound & Chlorthalidone in Methanol working Prepare Working Standard Solutions & Sample Solutions stock->working scan Scan Solutions in UV Range (200-400 nm) working->scan method_a Method I: Simultaneous Equation (Measure at 251 & 227 nm) scan->method_a method_b Method II: First Order Derivative (Measure at ZCPs) scan->method_b quant Quantification method_a->quant method_b->quant

Caption: Workflow for the simultaneous estimation of this compound and Chlorthalidone by UV Spectrophotometry.

References

Safety Operating Guide

Proper Disposal of Efonidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of efonidipine are critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals handling this substance must adhere to specific procedures to mitigate risks associated with its chemical properties and potential environmental impact. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound and its hydrochloride salt.

PropertyValue
This compound
Molecular FormulaC₃₄H₃₈N₃O₇P[1]
Molecular Weight631.7 g/mol [1][2]
Boiling Point746.9 ± 60.0 °C[1][2]
Water SolubilityPoorly soluble[1][2]
Log P5.35[2]
This compound Hydrochloride
Molecular FormulaC₃₄H₃₉ClN₃O₇P[3]
Molecular Weight668.1 g/mol [3]

Experimental Protocols for Disposal

The recommended procedure for the disposal of this compound involves treating it as a chemical waste product, with specific steps to ensure safety and compliance with regulations.

Step 1: Waste Identification and Classification

This compound is not currently listed as an acute hazardous waste (P-list) or a toxic waste (U-list) under the Resource Conservation and Recovery Act (RCRA). However, its Safety Data Sheet (SDS) indicates that this compound hydrochloride is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as a non-hazardous pharmaceutical waste or potentially as a characteristic hazardous waste depending on its formulation and any co-mingled substances. Out of an abundance of caution, it is recommended to handle waste this compound as a chemical waste destined for incineration.

Step 2: Segregation

Proper segregation is crucial to prevent accidental mixing with incompatible materials.

  • Solid this compound Waste: Collect pure this compound, expired tablets, or contaminated lab debris (e.g., weighing boats, contaminated gloves, and wipes) in a designated, properly labeled hazardous waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous waste.

Step 3: Container Selection and Labeling
  • Container Type: Use containers that are chemically compatible with this compound. For solids, a sealable plastic container is appropriate. For liquids, use a labeled, leak-proof container, preferably the original container if it is in good condition.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked on the label.

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure containers are sealed when not in use.

Step 5: Disposal

The primary recommended disposal method for this compound is through a licensed chemical waste disposal company. The most appropriate treatment is controlled incineration in a facility equipped with an afterburner and scrubber to handle any potentially harmful combustion byproducts.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. Its toxicity to aquatic life necessitates preventing its entry into sewer systems and landfills.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EfonidipineDisposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? solid_container Collect in a labeled hazardous solid waste container is_liquid->solid_container No liquid_container Collect in a labeled hazardous liquid waste container is_liquid->liquid_container Yes is_sharp->is_liquid No sharp_container Collect in a labeled hazardous sharps container is_sharp->sharp_container Yes storage Store in a designated satellite accumulation area solid_container->storage liquid_container->storage sharp_container->storage disposal Arrange for pickup by a licensed chemical waste vendor storage->disposal incineration Controlled Incineration disposal->incineration

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Efonidipine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Efonidipine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of this compound are foundational to its safe handling.

Identifier This compound Hydrochloride Monoethanolate This compound Hydrochloride
Synonyms NZ-105 hydrochloride monoethanolateNZ-105 hydrochloride
CAS Number 111011-76-8[1]111011-79-1, 111011-53-1[2][3]
Molecular Formula C36H45ClN3O8PC34H39ClN3O7P
Molecular Weight 714.18 g/mol [1]668.1161 g/mol [3]
Hazard Classification

There are conflicting classifications regarding the hazards of this compound. Therefore, a conservative approach, assuming a higher level of hazard, is recommended.

Hazard Statement Classification Source
Not a hazardous substance or mixture-[1][4]
Acute toxicity, Oral (Category 4)Harmful if swallowed[3]
Acute aquatic toxicity (Category 1)Very toxic to aquatic life[3]
Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects[3]
Reproductive toxicity (Category 2)Suspected of damaging fertility or the unborn child[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Requirement Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2]Protects eyes from splashes and dust.
Hand Protection Chemical impermeable gloves[2]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or disposable gown[3]Protects skin from contamination.
Respiratory Protection A suitable respirator should be used when there is a risk of dust or aerosol formation[3][6]Prevents inhalation of the substance.

graph "PPE_for_this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_ppe" { label="Required Personal Protective Equipment"; style="rounded"; bgcolor="#FFFFFF";

"Safety_Goggles" [label="Safety Goggles\n(with side-shields)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Impermeable_Gloves" [label="Impermeable Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Lab_Coat" [label="Lab Coat/\nGown", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Respirator" [label="Respirator\n(if dust/aerosol risk)", fillcolor="#FBBC05", fontcolor="#202124"];

}

"Researcher" [shape=circle, label="Researcher", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Researcher" -- "Safety_Goggles" [label="Wears"]; "Researcher" -- "Impermeable_Gloves" [label="Wears"]; "Researcher" -- "Lab_Coat" [label="Wears"]; "Researcher" -- "Respirator" [label="Wears (as needed)"]; }

Caption: Required PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental integrity.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an eye-wash station and safety shower are accessible[3].

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[2][3].

    • Avoid direct contact with skin and eyes[2][4].

    • Use non-sparking tools to prevent ignition sources[2].

  • Storage :

    • Keep the container tightly sealed in a cool, well-ventilated area[3].

    • Store away from direct sunlight and sources of ignition[3].

    • Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent[3].

Handling_Workflow Start Start Prepare_Workspace 1. Prepare Workspace (Clean, Fume Hood) Start->Prepare_Workspace Don_PPE 2. Don All Required PPE Prepare_Workspace->Don_PPE Handle_this compound 3. Handle in Ventilated Area (Avoid Dust/Aerosols) Don_PPE->Handle_this compound Store_Properly 4. Store Securely (Cool, Ventilated, Sealed) Handle_this compound->Store_Properly End End Store_Properly->End

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures: First Aid and Accidental Release

Immediate and appropriate response to emergencies can significantly mitigate potential harm.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen or artificial respiration. Seek immediate medical attention.[2] Avoid mouth-to-mouth resuscitation[1].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Plan
  • Evacuate : Evacuate personnel to a safe area, upwind of the spill if possible[2].

  • Ventilate : Ensure adequate ventilation in the area of the spill[1][2].

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[2].

  • Clean-up :

    • Wear full personal protective equipment[1].

    • For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal[4]. Avoid creating dust[2][4].

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination, particularly given its high toxicity to aquatic life[3].

  • Unused Product : Offer the material to a licensed professional waste disposal company[4].

  • Contaminated Materials : Any materials contaminated with this compound (e.g., gloves, absorbent materials) should be placed in a sealed container and disposed of as hazardous waste.

  • Environmental Precautions : Avoid release into the environment. Prevent the substance from entering drains, water courses, or the soil[3].

Disposal_Plan Start This compound Waste (Unused Product, Contaminated PPE) Seal_Container 1. Place in a Sealed, Labeled Container Start->Seal_Container Licensed_Disposal 2. Transfer to a Licensed Waste Disposal Company Seal_Container->Licensed_Disposal Avoid_Environment Crucial: Prevent Environmental Release (No Drains, Soil, Water) Licensed_Disposal->Avoid_Environment

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efonidipine
Reactant of Route 2
Reactant of Route 2
Efonidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.